1-Azabicyclo[2.2.2]octan-4-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-1-4-8(5-2-7)6-3-7/h9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRSQXFVRUWISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181050 | |
| Record name | 1-Azabicyclo(2.2.2)octan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26458-74-2 | |
| Record name | 1-Azabicyclo(2.2.2)octan-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026458742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azabicyclo(2.2.2)octan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Azabicyclo[2.2.2]octanols
Abstract
The 1-azabicyclo[2.2.2]octane, or quinuclidine, scaffold is a bridged bicyclic amine of significant interest in medicinal chemistry and drug development. Its rigid structure and basic nitrogen atom make it a valuable pharmacophore, present in a range of therapeutically important molecules.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of a key derivative, 1-azabicyclo[2.2.2]octan-3-ol (commonly known as 3-quinuclidinol). While the 4-hydroxy isomer is less common due to the bridgehead position of the hydroxyl group, this guide will focus on the industrially relevant and synthetically accessible 3-hydroxy isomer, which serves as a critical building block for numerous pharmaceuticals. We will delve into the prevalent synthetic methodologies, centered around the Dieckmann condensation, and provide detailed protocols for the robust characterization of the final product using modern analytical techniques.
Introduction: The Quinuclidine Scaffold and Positional Isomerism
The quinuclidine core is a foundational structure in the design of agents targeting the central nervous system, among other therapeutic areas.[1][2] Its unique three-dimensional structure provides a fixed orientation for substituents, which is crucial for optimizing interactions with biological targets.
When considering hydroxylated derivatives, the position of the hydroxyl group dramatically influences the molecule's properties and synthetic accessibility.
-
1-Azabicyclo[2.2.2]octan-3-ol (3-Quinuclidinol): This is the most common and widely utilized isomer. The hydroxyl group is located on one of the ethylene bridges, making it a secondary alcohol. Its synthesis is well-established, typically proceeding through the reduction of the corresponding ketone, 3-quinuclidone.[2][3]
-
1-Azabicyclo[2.2.2]octan-4-ol (4-Quinuclidinol): In this isomer, the hydroxyl group would be at a bridgehead carbon. Direct synthesis is challenging due to the steric hindrance and electronic constraints of this position. While derivatives exist, particularly in the context of specific drug synthesis pathways like that for umeclidinium bromide, the parent 4-ol is not as commonly synthesized from simple precursors as the 3-ol isomer.[4]
Given its prevalence and the wealth of available procedural data, this guide will focus on the synthesis and characterization of 1-azabicyclo[2.2.2]octan-3-ol .
Synthesis of 1-Azabicyclo[2.2.2]octan-3-ol
The most robust and scalable synthesis of 3-quinuclidinol involves a multi-step sequence starting from readily available piperidine derivatives. The key strategic transformation is the formation of the bicyclic ring system via an intramolecular Dieckmann condensation.[5][6][7][8][9]
Overall Synthetic Strategy
The synthesis can be logically divided into two main stages:
-
Formation of the Bicyclic Ketone: Synthesis of 1-azabicyclo[2.2.2]octan-3-one (3-quinuclidone) hydrochloride.
-
Reduction to the Alcohol: Reduction of the ketone to the target molecule, 1-azabicyclo[2.2.2]octan-3-ol.
Step-by-Step Experimental Protocol
This protocol is a synthesized methodology based on established literature procedures.[2][5]
Stage 1: Synthesis of 3-Quinuclidone Hydrochloride
-
Part A: N-Alkylation of Ethyl Isonicotinate
-
Rationale: This step introduces the acetic ester side chain that is crucial for the subsequent cyclization.
-
Procedure: In a round-bottomed flask, dissolve ethyl isonicotinate (1.0 mole) and ethyl bromoacetate (1.0 mole) in ethanol (500 mL). Allow the solution to stand at room temperature overnight, then heat at reflux for 4 hours. The resulting solution of 1-carbethoxymethyl-4-carbethoxypyridinium bromide is used directly in the next step.[5]
-
-
Part B: Catalytic Hydrogenation of the Pyridinium Salt
-
Rationale: The aromatic pyridine ring is reduced to a piperidine ring. This is a critical step to form the saturated core required for the bicyclic structure. Palladium on carbon is an effective catalyst for this transformation.
-
Procedure: To the ethanolic solution from Part A, add 10% Palladium on Charcoal (15 g).[5] Transfer the mixture to a high-pressure hydrogenation autoclave. Hydrogenate at 90°C under an initial hydrogen pressure of 100 atm.[5] After hydrogen uptake ceases (typically 30-60 minutes), cool the reactor and filter off the catalyst.[5] Evaporate the filtrate to dryness under reduced pressure to yield the crude 1-carbethoxymethyl-4-carbethoxypiperidine hydrobromide.[5]
-
-
Part C: Dieckmann Condensation, Hydrolysis, and Decarboxylation
-
Rationale: This is the key ring-forming step. The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[7][8] A strong base, such as potassium tert-butoxide, is required to deprotonate the α-carbon, initiating the cyclization. Subsequent acidic workup causes hydrolysis of the ester and decarboxylation to yield the final ketone.
-
Procedure: Add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine (0.082 mol) in toluene (10 mL) dropwise to a refluxing suspension of potassium tert-butoxide (0.125 mol) in toluene (50 mL).[2] Reflux the mixture for an additional 3 hours.[2] Cool the reaction and add dilute sulfuric acid. Heat the aqueous layer to reflux for 6 hours to effect hydrolysis and decarboxylation.[2] Cool the solution and adjust the pH to >10 with 50% sodium hydroxide. Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or dichloromethane). Acidify the organic extracts with HCl to precipitate 3-quinuclidone hydrochloride. Filter and dry the solid product.
-
Stage 2: Reduction of 3-Quinuclidone to 3-Quinuclidinol
-
Rationale: The ketone functional group of 3-quinuclidone is reduced to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.
-
Procedure: Dissolve 3-quinuclidone hydrochloride (1.0 mole) in water or methanol. Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (1.2 moles) portion-wise, maintaining the temperature below 10°C. Stir the reaction at room temperature for 2-4 hours until completion (monitored by TLC or GC). Carefully quench the reaction with a dilute acid (e.g., 1M HCl) until gas evolution ceases. Basify the solution with NaOH and extract the product with an organic solvent. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 3-quinuclidinol.[2]
Characterization of 1-Azabicyclo[2.2.2]octan-3-ol
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Analysis
| Technique | Expected Observations | Rationale |
| ¹H NMR | Complex multiplets for the aliphatic protons of the bicyclic system. A distinct signal for the proton on the carbon bearing the hydroxyl group (H-3). A broad singlet for the hydroxyl proton (exchangeable with D₂O). | The rigid bicyclic structure leads to distinct chemical environments and complex spin-spin coupling for the CH and CH₂ protons. |
| ¹³C NMR | Signals corresponding to the unique carbons of the quinuclidine ring. A signal in the range of 65-75 ppm for the carbon attached to the hydroxyl group (C-3). | Provides a carbon map of the molecule, confirming the number of non-equivalent carbons and the presence of the alcohol functionality. |
| IR Spectroscopy | Broad absorption band around 3200-3600 cm⁻¹ (O-H stretch). Strong bands in the 2800-3000 cm⁻¹ region (C-H stretch). Bands in the 1000-1200 cm⁻¹ region (C-N and C-O stretch). | Confirms the presence of key functional groups: the hydroxyl group and the aliphatic amine structure. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 127. | Confirms the molecular weight of the compound (C₇H₁₃NO).[3] |
Physicochemical Properties
-
Melting Point: The melting point of 3-quinuclidinol is reported to be in the range of 220-223 °C. A sharp melting point is a good indicator of high purity.
-
Appearance: It is typically a cream-colored or white crystalline powder.[3]
Conclusion
The synthesis of 1-azabicyclo[2.2.2]octan-3-ol is a well-established process that provides a vital intermediate for the pharmaceutical industry. The Dieckmann condensation route offers a reliable and scalable method for constructing the core bicyclic ketone, which can be efficiently reduced to the desired alcohol. The identity and purity of the final product can be unequivocally confirmed through a standard suite of analytical techniques, including NMR and IR spectroscopy, mass spectrometry, and melting point determination. This guide provides the fundamental knowledge and procedural details necessary for researchers and drug development professionals to successfully synthesize and characterize this important molecular scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 461648-39-5,1-Azabicyclo[2.2.2]octane-4-Methanol, α,α-diphenyl- | lookchem [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. Quinuclidone - Wikipedia [en.wikipedia.org]
A Guide to the Definitive Structural Elucidation of 1-Azabicyclo[2.2.2]octan-4-ol via Single-Crystal X-ray Crystallography
Preamble: The Structural Imperative for Quinuclidine Scaffolds in Drug Discovery
The 1-azabicyclo[2.2.2]octane, or quinuclidine, nucleus is a rigid, bicyclic scaffold that has proven to be of immense value in medicinal chemistry and drug development. Its defined three-dimensional structure serves as a bioisostere for piperidines and other saturated heterocycles, but with significantly reduced conformational flexibility. This rigidity is a powerful tool for drug designers, as it can lock a molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. The introduction of a hydroxyl group at the C4 position, yielding 1-Azabicyclo[2.2.2]octan-4-ol (also known as quinuclidin-4-ol), introduces a critical hydrogen bonding vector without adding rotational freedom to the core.
Understanding the precise solid-state conformation, intermolecular interactions, and packing motifs of this molecule is not merely an academic exercise. For researchers in drug development, this information is foundational. It governs physicochemical properties such as solubility and stability, dictates how the molecule will interact with crystalizing salts for formulation, and provides the ground-truth conformation for computational modeling and structure-activity relationship (SAR) studies.
This guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction workflow for this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind each experimental choice, ensuring a self-validating and robust analytical process.
Part 1: From Synthesis to Diffraction-Quality Crystal
The journey to a crystal structure begins long before the diffractometer. The quality of the final structural model is inextricably linked to the quality of the single crystal from which the data is collected.
Synthesis and Purification
The synthesis of 1-azabicyclo[2.2.2]octanes is well-established in the literature, often proceeding through multi-step sequences involving cyclization reactions.[1] For the purpose of crystallographic analysis, the paramount concern is purity. The final product must be subjected to rigorous purification, typically flash column chromatography followed by recrystallization or sublimation, to remove any starting materials, byproducts, or residual solvents that could inhibit crystallization or introduce disorder into the crystal lattice. Purity should be assessed at >99% by both NMR spectroscopy and LC-MS before proceeding.
The Rationale of Crystallization
Crystallization is often perceived as an art, but it is governed by the principles of thermodynamics. The goal is to guide the molecules of this compound to self-assemble into a highly ordered, three-dimensional lattice. The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the tertiary amine) suggests that hydrogen bonding will be a dominant and highly directional force in this assembly.[2][3]
Experimental Protocol: Growing Single Crystals
-
Solvent Screening: Begin by testing the solubility of the purified compound (approx. 10-20 mg) in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon gentle heating.
-
Slow Evaporation (Primary Method):
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/methanol mixture) in a clean, small vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This allows for slow, controlled evaporation of the solvent over several days to weeks at a constant temperature.
-
Causality: Rapid evaporation leads to precipitation or the formation of microcrystalline powder. A slow rate is crucial to allow molecules sufficient time to orient themselves correctly as they deposit onto the growing crystal face.
-
-
Vapor Diffusion (Alternative Method):
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., methanol).
-
Place this vial, uncapped, inside a larger, sealed jar containing a larger volume of a volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexane).
-
The anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.
-
Causality: This method provides exquisite control over the rate of saturation, often yielding high-quality crystals when slow evaporation fails.
-
Part 2: The X-ray Diffraction Experiment
Once suitable crystals are obtained—typically transparent, well-formed, and at least 0.1 mm in each dimension—the diffraction experiment can be performed.[4][5]
Crystal Selection and Mounting
Under a stereomicroscope, a single, ideal crystal is selected. It should be free of cracks, satellite growths, or other visible defects. The crystal is carefully picked up using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
-
Expertise & Experience: Flash-cooling is critical. It vitrifies the residual solvent on the crystal surface and, more importantly, arrests thermal motion of the atoms within the lattice. This results in sharper diffraction spots at higher angles, leading to a higher resolution and more precise final structure.
Data Collection Workflow
Modern single-crystal X-ray diffraction is a highly automated process.[6][7] The mounted crystal is placed on a goniometer within the diffractometer, where it is rotated through a series of angles while being irradiated by a monochromatic X-ray beam.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Experimental Protocol: Data Collection and Processing
-
Unit Cell Determination: A short series of initial diffraction images are collected to locate strong reflections. The positions of these reflections are used by the instrument software to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal lattice.[4]
-
Full Data Collection: A complete dataset is collected by rotating the crystal and recording hundreds or thousands of diffraction images. The strategy is calculated to ensure high completeness and redundancy of the measured reflections.
-
Data Integration and Reduction: The raw image files are processed. The software identifies each diffraction spot, integrates its intensity, and corrects for experimental factors (e.g., Lorentz and polarization effects). This process yields a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and the intensity (proportional to F²) for each reflection.
Part 3: Structure Solution, Refinement, and Validation
With a processed reflection file, the process of determining the atomic arrangement begins. This is a computational process that relies on specialized, highly trusted software.
Structure Solution
The "phase problem" is the central challenge in crystallography: the experiment measures diffraction intensities, but not the phases of the X-ray waves. Without phases, an electron density map cannot be calculated. For small molecules like this compound, this is typically solved using direct methods, a statistical approach that finds probable phase relationships.
-
Trustworthiness: The SHELX suite of programs is the authoritative standard in small-molecule crystallography.[8] Structure solution is typically performed with SHELXT or an equivalent direct methods program, which almost always provides a correct initial model of the molecular structure.[9]
Structure Refinement
The initial model from the solution step is a good approximation, but it is not yet precise. Structure refinement is an iterative, non-linear least-squares process that adjusts the atomic parameters (positional coordinates, atomic displacement parameters) to minimize the difference between the experimentally observed structure factors (F_obs) and those calculated from the model (F_calc).[10]
Experimental Protocol: Structure Refinement with SHELXL
-
Initial Refinement: The initial model is refined isotropically (atoms are modeled as spheres). Several cycles of least-squares refinement are performed using SHELXL.[11]
-
Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically, modeling them as ellipsoids to better describe their thermal motion.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using geometric constraints (e.g., the HFIX command in SHELXL) and refined using a "riding model," where their positions are geometrically dependent on the heavy atom to which they are bonded.[8] The hydroxyl hydrogen, however, is often located in the difference Fourier map and refined with a distance restraint to allow for its participation in hydrogen bonding.
-
Convergence: Refinement continues until the shifts in all parameters are negligible and the R-factor (a measure of agreement between observed and calculated data) is minimized. A final R1 value below 5% is indicative of a good quality model.
Validation: The Self-Validating System
A refined structure must be rigorously validated to ensure its chemical and crystallographic sense. The PLATON software is an indispensable tool for this purpose.[12][13] It performs a comprehensive geometric analysis and checks for missed symmetry or other potential errors in the model.[14][15] The final output is often a Crystallographic Information File (CIF), which is the standard format for archiving and publishing crystal structures.
Part 4: Structural Analysis of this compound
Table 1: Representative Crystallographic Data (Note: Data is based on the analysis of (R)-(−)-Quinuclidin-3-ol as a proxy for what would be expected for this compound)[17]
| Parameter | Value |
| Chemical Formula | C₇H₁₃NO |
| Formula Weight | 127.18 |
| Crystal System | Hexagonal |
| Space Group | P6₁ |
| a (Å) | 6.2076 (3) |
| b (Å) | 6.2076 (3) |
| c (Å) | 12.3354 (8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 120 |
| Volume (ų) | 411.75 (4) |
| Z | 3 |
| T (K) | 100 |
| Final R1 [I>2σ(I)] | 0.023 |
| wR2 (all data) | 0.064 |
Molecular Geometry
The 1-azabicyclo[2.2.2]octane core is expected to exhibit its characteristic, highly symmetric, and rigid cage structure. Bond lengths and angles should fall within standard values for C-C, C-N, and C-O bonds. The key feature is the lack of conformational flexibility, which is a primary reason for its use in drug design.
Supramolecular Assembly: The Hydrogen Bonding Network
The most critical aspect of the crystal packing is the hydrogen bonding. The hydroxyl group (-OH) is a potent hydrogen bond donor, while the bridgehead nitrogen atom is an effective acceptor. This combination is expected to lead to strong, directional O—H···N interactions.
In the proxy structure of the 3-ol isomer, these interactions link the molecules into infinite helical chains that propagate along the c-axis of the crystal.[17] A similar, robust hydrogen-bonded chain or network motif is highly anticipated for the 4-ol isomer, defining the primary packing arrangement.
// Define nodes for molecules M1 [label=<
| N |
| Molecule 1 |
| O-H |
M2 [label=<
| N |
| Molecule 2 |
| O-H |
M3 [label=<
| N |
| Molecule 3 |
| O-H |
// Connect nodes with hydrogen bonds M1:O -> M2:N [style=dashed, color="#EA4335", label=" O-H···N", fontcolor="#202124"]; M2:O -> M3:N [style=dashed, color="#EA4335", label=" O-H···N", fontcolor="#202124"]; }
Caption: Head-to-tail O-H···N hydrogen bonding motif.
Table 2: Representative Hydrogen Bond Geometry (Note: Data based on the analysis of (R)-(−)-Quinuclidin-3-ol)[17]
| D—H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |
| O—H···N | 0.84 | 1.95 | 2.78 | 171 |
D = Donor, A = Acceptor
The linearity and short D···A distance of this hydrogen bond confirm its strength and significance as the primary driver of the crystal packing.
Conclusion
The structural analysis of this compound is a clear-cut yet vital process for any research program utilizing this scaffold. A successful analysis, following the robust and self-validating protocols outlined here, provides an unambiguous, three-dimensional picture of the molecule. This result is the essential foundation for understanding its solid-state behavior, guiding formulation efforts, and empowering rational, structure-based drug design. The rigidity of the core, combined with the powerful directing effect of the O—H···N hydrogen bond, leads to a well-ordered and predictable crystalline solid, making it an ideal candidate for definitive analysis by single-crystal X-ray diffraction.
References
- 1. EP0158319A3 - Synthesis of 1-azabicyclo(2.2.2) octanes or 1,4-diazabicyclo(2-2.2)octanes - Google Patents [patents.google.com]
- 2. Diverse Hydrogen-Bonded Structural Motifs in 1,4-Diazabicyclo[2.2.2]octane N,N’-Dioxide Salts with Oxoanions | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. mkuniversity.ac.in [mkuniversity.ac.in]
- 10. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 12. PLATON [chem.gla.ac.uk]
- 13. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 14. iucr.org [iucr.org]
- 15. platon-taskbar.software.informer.com [platon-taskbar.software.informer.com]
- 16. journals.iucr.org [journals.iucr.org]
- 17. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of the Quinuclidine Scaffold
An In-depth Technical Guide to 1-Azabicyclo[2.2.2]octan-4-ol: Properties, Synthesis, and Applications
This compound, also known in the literature as 4-hydroxyquinuclidine or 4-quinuclidinol, is a rigid, bicyclic tertiary amine that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique three-dimensional structure imparts a fixed spatial arrangement to its functional groups, making it an invaluable scaffold for designing ligands with high affinity and selectivity for various biological targets. The inherent basicity of the bridgehead nitrogen and the reactive potential of the hydroxyl group at the C4 position provide two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
This guide offers a comprehensive overview of the core physical and chemical properties of this compound, delves into its chemical reactivity and synthetic considerations, and highlights its critical role as a building block in the development of therapeutic agents. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule in their research endeavors.
Physicochemical and Structural Properties
The defining feature of this compound is its constrained bicyclic system. This rigidity minimizes conformational ambiguity, a highly desirable trait in rational drug design, as it reduces the entropic penalty upon binding to a target receptor.
Core Data Summary
A summary of the key physicochemical properties is presented below for quick reference. These parameters are fundamental for planning synthetic transformations, purification protocols, and formulation studies.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 4-Hydroxyquinuclidine, 4-Quinuclidinol | [3] |
| CAS Number | 26458-74-2 | [2][4] |
| Molecular Formula | C₇H₁₃NO | [1][2] |
| Molecular Weight | 127.18 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [5][6] |
| pKa (Predicted) | 9.07 ± 0.20 | [5][6] |
| Ionization Energy | 8.48 ± 0.015 eV | [2] |
Structural Representation
The structure of this compound is fundamental to its chemical behavior. The bridgehead nitrogen and the C4-hydroxyl group are held in a fixed orientation.
Caption: Chemical structure of this compound.
Reactivity and Chemical Behavior
The chemical personality of this compound is dictated by two primary functional groups: the tertiary amine and the secondary alcohol.
-
The Tertiary Amine: The bridgehead nitrogen atom possesses a lone pair of electrons, rendering the molecule basic. Its predicted pKa of ~9.07 suggests it will be protonated at physiological pH.[5][6] This basicity is a key feature, influencing its solubility in aqueous media and its ability to participate in acid-base catalysis or form salts, which is often crucial for drug formulation.
-
The C4-Hydroxyl Group: The secondary alcohol at the C4 position is a versatile handle for synthetic modifications. It can undergo a wide range of reactions typical of alcohols, including:
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.
-
Etherification: Formation of ethers via reactions like the Williamson ether synthesis.
-
Oxidation: Conversion to the corresponding ketone, 1-azabicyclo[2.2.2]octan-4-one (4-quinuclidinone).
-
Nucleophilic Substitution: Activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate) allows for its displacement by a variety of nucleophiles.
-
This dual functionality allows for the attachment of diverse pharmacophores or linking groups, making it a highly adaptable scaffold in drug discovery programs.
Synthesis and Manufacturing Considerations
The synthesis of the 1-azabicyclo[2.2.2]octane core generally involves intramolecular cyclization strategies. A common conceptual approach starts from a substituted piperidine ring. For instance, a 4-substituted piperidine bearing a 2-carbon electrophilic chain on the nitrogen atom can undergo an intramolecular nucleophilic substitution to form the bicyclic system.
A representative synthetic transformation involving a related precursor is the cyclization of ethyl 1-(2-chloroethyl)piperidine-4-carboxylate using a strong base like lithium diisopropylamide (LDA) to yield the corresponding ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate.[7] Subsequent reduction of the ester group would provide the 4-hydroxymethyl derivative, and other functional group interconversions could lead to the 4-ol target.
Caption: Conceptual workflow for the synthesis of the quinuclidine core.
Industrial-scale synthesis prioritizes cost-effective starting materials and efficient, high-yield catalytic processes for the cyclization step.[8]
Applications in Drug Discovery and Development
The rigid quinuclidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a key starting material or intermediate in the synthesis of complex pharmaceutical agents.
A prominent example is its use in the preparation of Umeclidinium bromide .[9] Umeclidinium is a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD).[9] In the synthesis of Umeclidinium and related compounds, the 1-azabicyclo[2.2.2]octane core acts as a crucial pharmacophoric element that orients the other parts of the molecule for optimal interaction with the muscarinic receptors. The hydroxyl group of this compound is often the point of attachment for other fragments of the final drug molecule.[9]
The scaffold's presence in various drug candidates targeting nicotinic acetylcholine receptors further underscores its importance in neuroscience and for treating cognitive disorders.[10]
Experimental Protocol: Representative Esterification
This protocol provides a generalized, step-by-step methodology for the esterification of the hydroxyl group, a common derivatization reaction. This is a conceptual protocol and must be adapted and optimized for specific substrates and scales under appropriate laboratory safety standards.
Objective: To synthesize an ester derivative from this compound and an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride)[11]
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, Chloroform)[11]
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction with the highly reactive acyl chloride.
-
Reagent Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution. Monitor the addition rate to maintain the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC, LC-MS).
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the excess acyl chloride and the hydrochloride salt of the base.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., Dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product using an appropriate technique, such as column chromatography on silica gel or crystallization, to yield the pure ester.
Safety, Handling, and Storage
As a chemical intermediate, proper handling of this compound is essential. While specific toxicity data is limited for this exact compound, data from closely related quinuclidinols and other bicyclic amines provide a strong basis for safety protocols.[12][13]
-
General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[14] Avoid breathing dust, fumes, or vapors.[15][16] Avoid contact with skin, eyes, and clothing.[15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[14][15]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][15]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Recommended storage temperature is often between 2-8°C.[5][6] Keep away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][14]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its rigid conformational framework, combined with versatile functional handles, provides a reliable platform for the design and synthesis of novel therapeutics with precisely controlled three-dimensional architecture. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for leveraging its full potential in the complex and demanding process of drug discovery and development.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. opcw.org [opcw.org]
- 4. This compound | 26458-74-2 [chemicalbook.com]
- 5. This compound | 26458-74-2 [m.chemicalbook.com]
- 6. This compound | 26458-74-2 [amp.chemicalbook.com]
- 7. 1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester | 22766-68-3 [chemicalbook.com]
- 8. EP0158319A2 - Synthesis of 1-Azabicyclo(2.2.2) octanes or 1,4-Diazabicyclo(2-2.2)octanes - Google Patents [patents.google.com]
- 9. Cas 461648-39-5,1-Azabicyclo[2.2.2]octane-4-Methanol, α,α-diphenyl- | lookchem [lookchem.com]
- 10. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)- synthesis - chemicalbook [chemicalbook.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. angenechemical.com [angenechemical.com]
- 15. aksci.com [aksci.com]
- 16. lobachemie.com [lobachemie.com]
The Quinuclidine Nucleus: From Andean Fever Bark to Modern Therapeutics
An In-depth Technical Guide on the Discovery and History of Quinuclidine Alkaloids
Abstract
The quinuclidine ring system, a defining feature of the renowned Cinchona alkaloids, represents a fascinating journey of scientific discovery that spans centuries. From its origins in the empirical use of "fever tree" bark in the Andes to its central role in the development of modern organic chemistry and pharmacology, the story of quinuclidine alkaloids is one of serendipity, rigorous scientific inquiry, and enduring therapeutic relevance. This technical guide provides a comprehensive exploration of the discovery and history of this pivotal class of natural products. We will delve into the early ethnobotanical observations, the groundbreaking isolation and structural elucidation of quinine and its congeners, the monumental efforts in total synthesis that shaped the field of synthetic organic chemistry, and the elucidation of their complex biosynthetic pathways. Furthermore, we will examine the pharmacological landscape of quinuclidine alkaloids, from their well-established antimalarial properties to their emerging applications in other therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the origins and evolution of this remarkable class of bioactive molecules.
The Dawn of Discovery: From Ethnobotany to the Isolation of a Wonder Drug
The story of quinuclidine alkaloids begins not in a laboratory, but in the high-altitude forests of the Andes. For centuries, indigenous populations of South America utilized the bark of the Cinchona tree to treat fevers.[1] This traditional knowledge was first documented by Jesuit missionaries in the early 17th century, who introduced the "fever tree bark" to Europe for the treatment of malaria.[1] The remarkable efficacy of this botanical remedy against the devastating scourge of malaria quickly established its importance in medicine.
However, the active principles within the bark remained a mystery for nearly two centuries. The breakthrough came in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the primary active alkaloid, which they named quinine.[1] This seminal achievement marked a pivotal moment in the history of medicine and chemistry, providing a purified, quantifiable substance for the treatment of malaria. Following this, other related alkaloids were also isolated from Cinchona bark, including cinchonine, quinidine, and cinchonidine.[2]
Early Isolation and Structural Elucidation: A Chemical Puzzle
The isolation of quinine and its sister alkaloids was a triumph of early 19th-century chemistry. The process, in its essence, involved the extraction of the powdered bark with an acidic solution, followed by precipitation of the alkaloids with a base.
Experimental Protocol: A Representative 19th-Century Isolation of Quinine
-
Maceration: Powdered Cinchona bark is macerated with a dilute acid, such as sulfuric acid, to protonate the alkaloidal nitrogen atoms, rendering them soluble in the aqueous medium.
-
Basification: The acidic extract is then treated with a base, such as calcium hydroxide or sodium carbonate, to neutralize the acid and precipitate the free-base alkaloids.
-
Solvent Extraction: The precipitated alkaloids are then extracted into an organic solvent, such as ether or chloroform.
-
Crystallization: The solvent is evaporated, and the crude alkaloid mixture is purified by repeated crystallization, often as a salt (e.g., quinine sulfate).
The structural elucidation of these complex molecules in an era predating modern spectroscopic techniques was a monumental challenge. Chemists relied on a combination of elemental analysis, chemical degradation, and the measurement of physical properties like optical rotation.
-
Elemental Analysis: Combustion analysis provided the empirical formula of the alkaloids, offering the first clues to their atomic composition.
-
Chemical Degradation: This was a cornerstone of early natural product chemistry. By systematically breaking down the molecule into smaller, identifiable fragments, chemists could piece together the structural puzzle. For instance, oxidation of quinine with chromic acid yielded quininic acid (a quinoline carboxylic acid), revealing the presence of the quinoline moiety.
-
Optical Rotation: The ability of solutions of these alkaloids to rotate the plane of polarized light, a phenomenon known as optical activity, was a key indicator of their three-dimensional nature and the presence of chiral centers.[3][4][5][6] Polarimetry was instrumental in distinguishing between stereoisomers like quinine and its diastereomer, quinidine.[7]
These painstaking efforts, carried out over several decades, eventually led to the correct structural proposals for the major Cinchona alkaloids, revealing the characteristic quinuclidine ring system fused to a quinoline or substituted quinoline core.
The Biosynthetic Enigma: Nature's Intricate Pathway to the Quinuclidine Core
The intricate architecture of the quinuclidine alkaloids begs the question of their biogenesis. These molecules are a class of terpenoid indole alkaloids, a diverse family of natural products.[8] The biosynthetic journey begins with the condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase, to form the central intermediate, strictosidine.[8][9][10][11][12][13][14][15]
While the initial steps leading to strictosidine are well-established, the precise enzymatic transformations that orchestrate the rearrangement of the strictosidine skeleton to form the unique quinuclidine ring of the Cinchona alkaloids have been a long-standing puzzle. Recent research has begun to illuminate the later stages of this pathway. It is now understood that the biosynthesis of quinine and related methoxylated alkaloids is initiated by the hydroxylation and subsequent O-methylation of tryptamine to produce 5-methoxytryptamine.[16] This finding suggests that the methoxy group of quinine is incorporated early in the pathway. The promiscuity of downstream enzymes then allows for the parallel formation of both methoxylated and desmethoxylated alkaloids.[16]
Further enzymatic steps, including the action of a medium-chain alcohol dehydrogenase and an esterase, convert the strictosidine aglycone into dihydrocorynantheal.[17] An O-methyltransferase specific for 6'-hydroxycinchoninone has also been identified, suggesting a likely order for the final steps of quinine biosynthesis: hydroxylation of cinchoninone, followed by methylation and then keto-reduction.[17] The complete elucidation of this complex pathway remains an active area of research.
Figure 1: A simplified schematic of the biosynthetic pathway to Cinchona alkaloids.
The Mount Everest of Synthesis: Conquering the Quinuclidine Core in the Laboratory
The complex, stereochemically rich structure of quinine made it a formidable target for total synthesis, a challenge that attracted some of the brightest minds in organic chemistry and spurred the development of new synthetic methodologies.
The Woodward-Doering Formal Total Synthesis (1944): A Landmark Achievement
During World War II, with natural sources of quinine threatened, the synthesis of this vital antimalarial became a strategic priority. In 1944, Robert B. Woodward and William E. Doering announced the formal total synthesis of quinine.[18] Their approach was a landmark in the history of organic synthesis, demonstrating the power of logical, stepwise construction of a complex natural product.[19]
Their synthesis began with the construction of the quinuclidine portion of the molecule, followed by the attachment of the quinoline ring system. A key intermediate in their synthesis was quinotoxine, which had previously been converted to quinine by Paul Rabe and Karl Kindler in 1918, thus completing a "formal" synthesis.[18][19] The Woodward-Doering synthesis was a monumental achievement that showcased the burgeoning power of organic synthesis.[20][21]
Figure 2: A conceptual overview of the Woodward-Doering formal total synthesis of quinine.
Modern Approaches: Stereoselectivity and Efficiency
In the decades following the Woodward-Doering synthesis, several other total syntheses of quinine have been reported, each reflecting the advancements in synthetic methodology.
-
The Stork Synthesis (2001): Gilbert Stork and his group reported the first fully stereoselective total synthesis of quinine.[1][22][23] Their elegant strategy involved a highly controlled construction of the quinuclidine skeleton, ensuring the correct stereochemistry at each chiral center.[22]
-
The Jacobsen Synthesis (2004): Eric Jacobsen and his team developed a catalytic, enantioselective synthesis of both quinine and its diastereomer, quinidine. A key step in their approach was a catalytic asymmetric Michael addition to establish a crucial stereocenter early in the synthesis.[24]
These and other modern syntheses have not only provided access to quinine and its analogs for further study but have also served as a platform for the development of new and powerful reactions in organic chemistry.
The Pharmacological Legacy and Future Horizons
The quinuclidine alkaloids, particularly quinine, have a rich pharmacological history, primarily as antimalarial agents.[25][26][27]
Antimalarial Mechanism of Action
The primary antimalarial activity of quinine is directed against the erythrocytic stage of the Plasmodium parasite. The parasite digests hemoglobin in its food vacuole, releasing toxic heme. The parasite detoxifies the heme by polymerizing it into an insoluble crystalline material called hemozoin. Quinine is believed to interfere with this process by inhibiting the formation of hemozoin. The accumulation of free heme is toxic to the parasite, leading to its death.[9] Quinine is also thought to inhibit the parasite's nucleic acid and protein synthesis.[28]
Structure-Activity Relationships
The biological activity of the Cinchona alkaloids is intrinsically linked to their unique three-dimensional structure. Key structural features that influence their antimalarial activity include:
-
The Quinuclidine Nitrogen: The basicity of the quinuclidine nitrogen is crucial for the accumulation of the drug in the acidic food vacuole of the parasite.
-
The C9 Hydroxyl Group: The stereochemistry at the C9 position, which links the quinoline and quinuclidine moieties, is critical. The erythro configuration (as in quinine and quinidine) is associated with higher antimalarial activity compared to the threo configuration of their epimers.[28]
-
The Quinoline Ring: The quinoline ring system is essential for activity, likely through its ability to interact with heme.[25]
Table 1: Major Cinchona Alkaloids and their Stereochemical Relationship
| Alkaloid | C8 Stereochemistry | C9 Stereochemistry | Methoxy Group at C6' |
| Quinine | S | R | Yes |
| Quinidine | R | S | Yes |
| Cinchonidine | S | R | No |
| Cinchonine | R | S | No |
Beyond Malaria: Other Pharmacological Activities
The pharmacological profile of quinuclidine alkaloids extends beyond their antimalarial effects. They have been investigated for a range of other therapeutic applications, including:
-
Antiarrhythmic agents: Quinidine, a stereoisomer of quinine, has been used to treat cardiac arrhythmias.
-
Anticancer activity: Some Cinchona alkaloids and their derivatives have shown promise as anticancer agents.[25]
-
Neurological disorders: The quinuclidine scaffold is a key component in compounds that act as agonists for nicotinic acetylcholine receptors, which are targets for the treatment of cognitive disorders.[29]
-
Other activities: Quinuclidine derivatives have also been explored for their antihistaminic, anticholinergic, and antimicrobial properties.[29]
Conclusion: An Enduring Legacy and a Promising Future
The discovery and history of quinuclidine alkaloids represent a remarkable interplay of ethnobotany, natural product chemistry, synthetic organic chemistry, and pharmacology. From the empirical observations of indigenous peoples to the intricate details of enzymatic pathways and the design of elegant total syntheses, the journey of these molecules has profoundly impacted science and medicine. The quinuclidine nucleus, first unveiled in the Cinchona alkaloids, continues to be a source of inspiration for the development of new therapeutic agents. As we continue to explore the vast chemical diversity of the natural world and refine our ability to synthesize and modify complex molecules, the enduring legacy of the quinuclidine alkaloids serves as a testament to the power of scientific curiosity and the profound connection between nature and human health.
References
- 1. "Quinine, a forty Year Construction Problem" by Gilbert Stork [digitalcommons.bard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Polarimetry | Optical Rotation, Circular Dichroism & Reflection | Britannica [britannica.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Optical rotation - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. datapdf.com [datapdf.com]
- 8. Strictosidine: from alkaloid to enzyme to gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. cjnmcpu.com [cjnmcpu.com]
- 12. mdpi.com [mdpi.com]
- 13. Total Synthesis of (−)-Strictosidine and Interception of Aryne Natural Product Derivatives “Strictosidyne” and “Strictosamidyne” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Early and Late Steps of Quinine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinine total synthesis - Wikipedia [en.wikipedia.org]
- 19. Total Synthesis of Quinine by Woodward, Williams [organic-chemistry.org]
- 20. The Total Synthesis of Quinine (1945) | Robert B. Woodward | 234 Citations [scispace.com]
- 21. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 22. www1.udel.edu [www1.udel.edu]
- 23. synarchive.com [synarchive.com]
- 24. Organocatalyst-mediated five-pot synthesis of (–)-quinine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biointerfaceresearch.com [biointerfaceresearch.com]
- 26. longdom.org [longdom.org]
- 27. taylorandfrancis.com [taylorandfrancis.com]
- 28. The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Quantum Mechanical Calculations for 1-Azabicyclo[2.2.2]octan-4-ol: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting quantum mechanical (QM) calculations on 1-Azabicyclo[2.2.2]octan-4-ol, a key structural motif in medicinal chemistry. The rigid bicyclic nature of the quinuclidine core imparts favorable pharmacokinetic properties, making its derivatives valuable scaffolds in drug discovery. A thorough understanding of the molecule's electronic structure, conformational landscape, and spectroscopic properties, achievable through QM calculations, is paramount for rational drug design. This whitepaper details a validated computational workflow, from geometry optimization and vibrational analysis to the prediction of NMR and electronic properties. The methodologies are presented with a focus on the causality behind computational choices, ensuring scientific integrity and reproducibility. All computational results are benchmarked against available experimental data to establish a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Quinuclidine Scaffold in Medicinal Chemistry
The 1-azabicyclo[2.2.2]octane, or quinuclidine, framework is a "privileged" scaffold in drug design. Its rigid, three-dimensional structure reduces the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity and selectivity. The presence of a basic nitrogen atom provides a handle for salt formation, improving solubility and bioavailability. The 4-hydroxy-substituted derivative, this compound (also known as 4-hydroxyquinuclidine or 4-quinuclidinol), serves as a versatile intermediate for the synthesis of a wide range of pharmacologically active compounds.
Quantum mechanical calculations offer a powerful lens through which to probe the intrinsic properties of 4-hydroxyquinuclidine at the atomic level. By solving the Schrödinger equation for the molecule, we can accurately predict its three-dimensional structure, vibrational modes (infrared and Raman spectra), electronic properties (HOMO-LUMO gap, molecular electrostatic potential), and NMR chemical shifts. This information is invaluable for:
-
Understanding Structure-Activity Relationships (SAR): Correlating electronic and structural features with biological activity.
-
Predicting Reactivity: Identifying sites susceptible to metabolic attack or chemical modification.
-
Interpreting Experimental Data: Assigning and understanding complex spectroscopic data.
-
Guiding Synthesis: Providing insights into the conformational preferences of synthetic intermediates.
This guide establishes a robust computational protocol for this compound, grounded in established theoretical principles and validated against experimental evidence.
The Computational Workflow: A Self-Validating Approach
The scientific integrity of any computational study rests on a logical and verifiable workflow. The protocol outlined here is designed to be a self-validating system, where computational choices are justified, and results are benchmarked against experimental data where available.
Caption: Computational workflow for the quantum mechanical analysis of this compound.
Methodological Deep Dive: Justifying the Computational Choices
The selection of an appropriate theoretical method and basis set is critical for obtaining accurate and reliable results. This section provides the rationale behind the chosen computational protocol.
Level of Theory: Density Functional Theory (DFT)
For a molecule of this size, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy. Specifically, the B3LYP hybrid functional is chosen due to its well-documented success in predicting the geometries and vibrational frequencies of organic molecules. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in systems like this compound.
Basis Set Selection: Pople-Style Basis Sets
The basis set determines the flexibility the calculation has to describe the molecular orbitals. A Pople-style basis set, 6-311+G(d,p) , is employed for all calculations. Let's break down this choice:
-
6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.
-
+: The plus sign indicates the inclusion of diffuse functions on heavy (non-hydrogen) atoms. These are important for accurately describing lone pairs and other regions of diffuse electron density, such as the oxygen and nitrogen atoms in our molecule.
-
(d,p): These are polarization functions . The 'd' on heavy atoms and 'p' on hydrogen atoms allow the orbitals to change shape, leading to a more accurate description of bonding.
This combination of the B3LYP functional and the 6-311+G(d,p) basis set has been shown to yield reliable results for related bicyclic amines and is therefore a trustworthy choice for this study.
Experimental Protocols: A Step-by-Step Guide to the Calculations
The following protocols are designed to be implemented using a standard quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.
Protocol 1: Geometry Optimization and Frequency Calculation
-
Input Structure Generation: Build an initial 3D structure of this compound using a molecular editor. Ensure a reasonable starting geometry.
-
Geometry Optimization:
-
Perform a full geometry optimization without any symmetry constraints.
-
Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Opt
-
-
Frequency Calculation:
-
Following the successful geometry optimization, perform a frequency calculation at the same level of theory.
-
This step is crucial for two reasons:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides the theoretical vibrational frequencies and intensities for IR and Raman spectra.
-
-
Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Freq
-
Protocol 2: NMR Chemical Shift Calculation
-
Input Geometry: Use the optimized geometry obtained from Protocol 1.
-
NMR Calculation:
-
Employ the Gauge-Independent Atomic Orbital (GIAO) method, which is the standard for accurate NMR chemical shift predictions.
-
Calculate the absolute shielding tensors for all atoms.
-
Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) NMR
-
-
Chemical Shift Referencing:
-
To obtain the final chemical shifts, the calculated absolute shielding values must be referenced against the absolute shielding of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.
-
δcalc = σTMS - σcalc
-
Protocol 3: Electronic Structure Analysis
-
Input Geometry: Use the optimized geometry from Protocol 1.
-
Wavefunction Analysis:
-
Generate the molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential (MEP).
-
This can often be done from the checkpoint file of the optimization or frequency calculation.
-
Keyword Example (Gaussian, for cube files): cubegen 0 mo=homo homo.cube 80 and cubegen 0 mo=lumo lumo.cube 80 and cubegen 0 potential=scf mep.cube 80
-
Results and Discussion: Interpreting the Computational Data
This section presents the expected outcomes of the calculations and their interpretation in the context of drug development.
Optimized Molecular Geometry
The geometry optimization will yield the lowest energy conformation of this compound in the gas phase. The key structural parameters (bond lengths and angles) can be extracted and compared with experimental data for similar molecules to validate the computational model.
| Parameter | Calculated Value (Å or °) | Experimental Value (for related compounds) |
| C-N bond lengths | To be calculated | ~1.47 Å |
| C-C bond lengths | To be calculated | ~1.54 Å |
| C-O bond length | To be calculated | ~1.43 Å |
| C-N-C bond angle | To be calculated | ~109° |
| C-C-C bond angle | To be calculated | ~109° |
| Table 1: Comparison of calculated and experimental geometric parameters. |
Vibrational Analysis: A Comparison with Experimental Spectra
The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum. These can be compared with experimental spectra for validation. It is important to note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies. Therefore, a scaling factor (typically around 0.96-0.98 for B3LYP) is often applied to the calculated frequencies for better agreement.
The experimental FTIR and Raman spectra for 4-quinuclidinol hydrochloride are available and serve as an excellent benchmark for our calculations.[1]
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |
| O-H stretch | To be calculated | ~3300-3400 | Stretching of the hydroxyl group |
| C-H stretch | To be calculated | ~2800-3000 | Stretching of the C-H bonds |
| C-N stretch | To be calculated | ~1000-1200 | Stretching of the C-N bonds in the bicyclic core |
| C-O stretch | To be calculated | ~1050-1150 | Stretching of the C-O bond |
| Table 2: Comparison of key calculated and experimental vibrational frequencies. |
NMR Spectroscopy: Predicting the Chemical Environment
The calculated NMR chemical shifts provide a prediction of the 1H and 13C NMR spectra. This is particularly useful for confirming the structure of synthesized derivatives and for understanding how substitutions on the quinuclidine ring affect the electronic environment of the core structure. In the absence of published experimental data for this compound, these calculated values serve as a valuable predictive tool.
| Atom | Calculated 1H Chemical Shift (ppm) | Calculated 13C Chemical Shift (ppm) |
| C4-H | To be calculated | - |
| C4 | - | To be calculated |
| Bridgehead CH | To be calculated | To be calculated |
| Other CH2 | To be calculated | To be calculated |
| Table 3: Predicted 1H and 13C NMR chemical shifts for this compound. |
Electronic Properties: Insights into Reactivity and Interactions
The analysis of the electronic structure provides crucial insights for drug design.
-
HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. The MEP is particularly useful for understanding potential hydrogen bonding interactions with a biological target.
Conclusion: The Power of Predictive Computational Chemistry
This technical guide has outlined a robust and scientifically sound methodology for the quantum mechanical investigation of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311+G(d,p) basis set, researchers can obtain reliable predictions of the molecule's geometry, vibrational and NMR spectra, and electronic properties. The validation of the computational results against available experimental data for the title compound and its analogs ensures the trustworthiness of the approach.
The insights gained from these calculations can significantly accelerate the drug development process by enabling a more rational, data-driven approach to the design and synthesis of novel therapeutics based on the versatile quinuclidine scaffold. This predictive power allows for the prioritization of synthetic targets, a deeper understanding of structure-activity relationships, and ultimately, the more efficient discovery of new medicines.
References
Foreword: The Strategic Importance of Stereochemistry in the Quinuclidine Core
An In-Depth Technical Guide to the Stereochemistry of 4-Hydroxyquinuclidine Derivatives
The quinuclidine ring, a rigid bicyclic amine, represents a privileged scaffold in medicinal chemistry. Its defined three-dimensional structure serves as a robust framework for orienting functional groups in precise spatial arrangements, making it a cornerstone in the design of ligands for various biological targets, particularly muscarinic and nicotinic acetylcholine receptors.[1] When this scaffold is substituted at the C4 position with a hydroxyl group, a chiral center is introduced, bifurcating the molecular identity into two distinct enantiomers: (R)-4-hydroxyquinuclidine and (S)-4-hydroxyquinuclidine.
This guide, prepared for researchers and drug development professionals, moves beyond a simple catalog of compounds. It serves as a strategic manual on how to control, analyze, and leverage the stereochemistry of 4-hydroxyquinuclidine derivatives. We will explore the causal relationships between synthetic choices and stereochemical outcomes, detail the self-validating analytical protocols required for unambiguous characterization, and examine the profound impact of stereoisomerism on pharmacological activity.[2][3] Understanding and mastering this stereochemical dimension is not merely an academic exercise; it is a critical prerequisite for developing safer, more potent, and highly selective therapeutics.
The Foundational Stereoisomers of 4-Hydroxyquinuclidine
The introduction of a hydroxyl group at the C4 position of the achiral quinuclidine nucleus creates a stereocenter. The resulting enantiomers, (R) and (S)-4-hydroxyquinuclidine, are non-superimposable mirror images with identical physical properties in an achiral environment but potentially divergent biological activities.[4]
Caption: The (R) and (S) enantiomers of 4-hydroxyquinuclidine, non-superimposable mirror images.
The rigidity of the bicyclic system locks the substituents into well-defined positions, making the absolute configuration at C4 a primary determinant of how the molecule interacts with chiral biological macromolecules like receptors and enzymes.[2]
Synthetic Strategies: Controlling the Stereochemical Outcome
The approach to obtaining enantiomerically pure 4-hydroxyquinuclidine derivatives falls into two primary strategic pathways: stereoselective synthesis or the resolution of a racemic mixture. The choice between these pathways is often dictated by factors such as scale, cost, and the availability of chiral starting materials or catalysts.
Caption: Strategic comparison of racemic synthesis followed by resolution versus direct asymmetric synthesis.
Racemic Synthesis and Subsequent Resolution
The most direct synthesis of 4-hydroxyquinuclidine involves the reduction of 4-quinuclidinone. Using achiral reducing agents like sodium borohydride (NaBH₄) inevitably produces a 1:1 racemic mixture of the (R) and (S) enantiomers.[5]
Causality: NaBH₄ is a planar molecule that can attack the carbonyl from either face with equal probability, leading to no stereochemical preference and a racemic product. While this route is often high-yielding and cost-effective for producing the racemate, it necessitates a subsequent, often challenging, resolution step.[5]
Stereoselective Synthesis
Modern organic synthesis increasingly favors methods that create the desired stereoisomer directly. This avoids the inefficiencies of resolving mixtures, where at least 50% of the material may be the undesired enantiomer.
-
Chiral Reducing Agents: Employing chiral reducing agents or catalysts introduces a chiral environment during the reduction of 4-quinuclidinone. For example, asymmetric reduction can be achieved using borane complexes with chiral ligands. This approach creates diastereomeric transition states, one of which is energetically favored, leading to the preferential formation of one enantiomer.[6]
-
Enzymatic Reduction: Biocatalysis using carbonyl reductases offers a highly selective and environmentally benign route. These enzymes can reduce 4-quinuclidinone to a single enantiomer of 4-hydroxyquinuclidine with exceptional enantiomeric excess (>99% ee).[7]
-
From Chiral Pool: An alternative strategy involves starting from a chiral precursor, such as D-glucose, to synthesize a specific enantiomer like (S)-quinuclidinol through a multi-step sequence that preserves chirality.[8]
Analytical Verification: Separation and Stereochemical Assignment
The synthesis of a chiral compound is incomplete without rigorous analytical verification of its stereochemical identity and purity.
Chiral Chromatography for Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the gold-standard techniques for separating and quantifying enantiomers.[9][10]
Expert Insight: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for resolving quinuclidine derivatives.[9] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Subtle differences in the stability of these complexes lead to different retention times, allowing for baseline separation.[11]
| Parameter | HPLC Method Example for Hydroxychloroquine Enantiomers [11] | SFC Method Considerations |
| Column | Chiralpak AD-H (Amylose derivative) | Polysaccharide-based CSPs |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (DEA) | CO₂ / Co-solvent (e.g., Methanol) with additive |
| Rationale | DEA is a basic additive that improves peak shape for basic analytes like quinuclidines by masking residual silanol groups on the silica support.[9] | SFC offers faster analysis times and reduced solvent consumption compared to normal-phase HPLC. |
| Detection | UV (requires a chromophore) | UV, Mass Spectrometry (MS) |
Protocol: Chiral HPLC Separation of 4-Hydroxyquinuclidine Derivatives
This protocol describes a self-validating system for the separation and quantification of 4-hydroxyquinuclidine enantiomers, assuming they have been derivatized to include a UV chromophore if necessary.[9]
-
System Preparation:
-
Instrument: HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Chiralpak AD-H (or similar polysaccharide-based CSP), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Prepare a mixture of n-Hexane, Isopropanol, and Diethylamine (e.g., 90:10:0.1 v/v/v). Filter and degas the mobile phase before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample (racemic standard or test sample) in the mobile phase to a concentration of ~1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Set according to the analyte's chromophore (e.g., 254 nm).
-
Run Time: Sufficient to allow for the elution of both enantiomers (e.g., 15 minutes).
-
-
Validation and Analysis:
-
System Suitability: Inject a racemic standard six times. The resolution between the two enantiomer peaks should be >1.5, and the relative standard deviation (RSD) of the retention times and peak areas should be <2.0%.
-
Quantification: Calculate the enantiomeric excess (% ee) of the test sample using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Absolute Configuration Determination
While chromatography separates enantiomers, it does not assign the absolute (R/S) configuration. This requires specialized techniques.
-
X-Ray Crystallography: This is the definitive method for determining the absolute stereochemistry of a crystalline compound.[12] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of every atom in the molecule can be determined, providing an unambiguous assignment of the R or S configuration.[13][14]
-
NMR Spectroscopy: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, advanced NMR techniques can be used.[15] By using chiral solvating agents or chiral derivatizing agents, it is possible to create a diastereomeric environment that makes the NMR signals for the two enantiomers chemically non-equivalent and thus distinguishable.[16] Nuclear Overhauser Effect (NOESY) experiments can also help determine relative configurations in more complex diastereomers.[15]
The Pharmacological Imperative: Why Stereochemistry Matters
The interaction between a drug and its biological target is a highly specific, three-dimensional event.[4] Since biological systems are composed of chiral molecules (L-amino acids, D-sugars), they inherently differentiate between the enantiomers of a chiral drug.[2][3]
Caption: Logical flow demonstrating how stereoisomers lead to different biological outcomes.
For 4-hydroxyquinuclidine derivatives, this manifests in several critical ways:
-
Potency and Efficacy: One enantiomer (the eutomer) often exhibits significantly higher binding affinity and potency for the target receptor than the other (the distomer). For example, in muscarinic antagonists derived from quinuclidinol, the (R)-enantiomer is frequently the more potent isomer.[17][1] Aclidinium bromide, a long-acting muscarinic antagonist for COPD, is based on the (3R)-quinuclidinol ester scaffold.[17]
-
Receptor Selectivity: The stereochemistry can influence selectivity between receptor subtypes. A derivative might be a potent M3 antagonist while its enantiomer is less selective, potentially leading to off-target side effects.[18]
-
Pharmacokinetics and Toxicity: Enantiomers can be absorbed, distributed, metabolized, and excreted differently.[19] In a worst-case scenario, the distomer may be inactive at the therapeutic target but metabolized to a toxic compound or cause adverse effects through interaction with other biological systems.[2] A classic example outside the quinuclidine family is thalidomide, where one enantiomer was therapeutic and the other was teratogenic.
This profound difference in biological activity is the primary driver behind the regulatory push by agencies like the FDA to develop single-enantiomer drugs, a practice known as "chiral switching".[20]
Conclusion and Future Outlook
The stereochemistry of 4-hydroxyquinuclidine derivatives is a central pillar in their design and development as therapeutic agents. A comprehensive strategy requires not only the means to produce single enantiomers, either through direct asymmetric synthesis or efficient resolution, but also the rigorous analytical framework to verify their absolute configuration and enantiomeric purity. As our understanding of receptor biology deepens, the ability to precisely control the three-dimensional architecture of these rigid scaffolds will continue to be paramount. Future advancements will likely focus on developing more efficient and scalable catalytic methods for stereoselective synthesis and integrating advanced analytical techniques earlier in the discovery pipeline to accelerate the development of next-generation therapeutics with optimized potency, selectivity, and safety profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. tsijournals.com [tsijournals.com]
- 6. benchchem.com [benchchem.com]
- 7. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiospecific synthesis of S-quinuclidinol from D-glucose: a strategy for the synthesis of chiral quinuclidines | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. novapublishers.com [novapublishers.com]
- 13. Stereoisomers of 3-(2,3-dihydrobenzofuran-2-yl)quinuclidine: preparation and muscarinic receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. NMR study of quinolizidine alkaloids: relative configurations, conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. electronicsandbooks.com [electronicsandbooks.com]
- 19. mdpi.com [mdpi.com]
- 20. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Toxicological Profile of 1-Azabicyclo[2.2.2]octan-4-ol: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Executive Summary
1-Azabicyclo[2.2.2]octan-4-ol, also known as 4-hydroxyquinuclidine or quinuclidin-4-ol, is a bicyclic organic compound featuring the quinuclidine scaffold. This structural motif is present in a range of biologically active molecules and pharmaceutical agents. Despite its relevance in medicinal chemistry and as a synthetic building block, a comprehensive, publicly available toxicological profile for this compound is notably absent from the scientific literature. This guide provides a detailed hazard assessment based on available data for structurally related compounds, in silico predictions, and a comprehensive overview of the standardized experimental protocols required for a thorough toxicological evaluation. This document is intended for researchers, scientists, and drug development professionals to inform safe handling practices and guide future toxicological studies.
Introduction: The Data Gap for this compound
The quinuclidine ring system is a key pharmacophore in various drugs, influencing their pharmacological and toxicological properties. While extensive research has been conducted on many quinuclidine derivatives, this compound itself remains poorly characterized from a toxicological standpoint. The absence of direct experimental data necessitates a precautionary approach to its handling and use. This guide aims to bridge this knowledge gap by employing read-across methodologies and outlining a clear path for future experimental validation.
Hazard Assessment by Read-Across from Structural Analogues
In the absence of direct data, a read-across approach, leveraging information from structurally similar compounds, is a valuable tool for preliminary hazard assessment. The most relevant analogue for this purpose is the positional isomer, 1-Azabicyclo[2.2.2]octan-3-ol.
Toxicological Data for 1-Azabicyclo[2.2.2]octan-3-ol
Safety Data Sheets (SDS) for 1-Azabicyclo[2.2.2]octan-3-ol consistently classify it as a hazardous substance.[1][2][3] Key toxicological endpoints are summarized in the table below.
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Corrosion/Irritation | Causes severe skin burns. | H314 |
| Serious Eye Damage/Irritation | Causes serious eye damage. | H318 |
| Acute Oral Toxicity | Harmful if swallowed. | H302 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335 |
Table 1: Summary of Toxicological Hazards for 1-Azabicyclo[2.2.2]octan-3-ol.
The corrosive nature of the 3-ol isomer is a significant finding.[1][2] This is likely attributable to the basicity of the bridgehead nitrogen atom, a characteristic feature of the quinuclidine scaffold. It is reasonable to hypothesize that this compound exhibits similar corrosive and irritant properties. The difference in the position of the hydroxyl group (C3 vs. C4) is unlikely to completely negate these effects, although it may influence the compound's pKa and, consequently, the severity of its corrosive action.
Structure-Activity Relationship (SAR) Considerations
The toxicological and pharmacological activity of quinuclidine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring.[4][5][6][7] Subtle structural changes can lead to significant differences in biological activity and toxicity.[8] For instance, the stereochemistry of substituents can dramatically alter potency and toxicity.[5] Therefore, while the data for the 3-ol isomer provides a valuable starting point, it should be treated as an indicator of potential hazards rather than a direct substitute for experimental data on the 4-ol isomer.
In Silico Toxicological Predictions
Computational (in silico) methods offer a rapid, cost-effective means of preliminary toxicity screening.[9][10][11][12][13] These approaches use a compound's structure to predict its potential toxicological liabilities based on established structure-activity relationships and machine learning models.
A study performing in silico toxicity prediction on a range of bioactive compounds identified "1-Azabicyclo[2.2.2]octane-4-ol acetate (ester)" as having potential carcinogenic properties. The study also predicted a broad LD50 range for this compound, falling between 108 and 6172 mg/kg, which corresponds to toxicity classes 3 to 6. It is crucial to note that this prediction is for the acetate ester of the target molecule and is the output of a computational model, not experimental data. Such predictions require experimental verification.
Recommended Experimental Protocols for a Comprehensive Toxicological Profile
To definitively establish the toxicological profile of this compound, a battery of standardized tests is required. The following sections detail the recommended Organisation for Economic Co-operation and Development (OECD) guidelines for key toxicological endpoints. These protocols represent the gold standard for regulatory safety testing and ensure data integrity and reproducibility.[14]
Acute Oral Toxicity Assessment
The initial step in characterizing the toxicity of a substance is to determine its acute oral toxicity. This provides information on the health hazards arising from short-term exposure and is used for classification and labeling.[15]
Recommended Protocols:
-
OECD Test Guideline 423 (Acute Toxic Class Method): This method involves a stepwise procedure with a small number of animals per step. The goal is to classify the substance into a specific toxicity class rather than determining a precise LD50 value.[16][17]
-
OECD Test Guideline 425 (Up-and-Down Procedure): This method is used to estimate the LD50 with a confidence interval. Animals are dosed one at a time, and the dose for the subsequent animal is adjusted based on the outcome for the previous one.[17][18]
-
OECD Test Guideline 420 (Fixed Dose Procedure): This protocol uses a set of fixed dose levels and aims to identify a dose that produces clear signs of toxicity without causing mortality.[19]
The choice of protocol depends on the specific regulatory requirements and the desired level of detail for the toxicity assessment.
Caption: A generalized workflow for conducting an acute oral toxicity study following OECD guidelines.
In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are crucial for preliminary screening and can help in estimating starting doses for in vivo studies, thereby reducing the number of animals required.
Recommended Protocol:
-
OECD Test Guideline 491 (Short Time Exposure In Vitro Test Method): While originally for eye irritation, the principles of using cell monolayers (like SIRC cells) and assessing cytotoxicity are broadly applicable.[20] A neutral red uptake (NRU) assay is a common method to assess cell viability.
Genotoxicity Assessment
Genotoxicity testing is essential to determine if a substance can cause genetic damage, which may lead to cancer or heritable defects.[21] A battery of tests covering different endpoints is recommended.
Recommended In Vitro Protocols:
-
OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test): Screens for gene mutations.
-
OECD Test Guideline 487 (In Vitro Mammalian Cell Micronucleus Test): Detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) effects.[22][23]
Caption: Workflow for the OECD TG 487 In Vitro Mammalian Cell Micronucleus Test.
Recommended In Vivo Protocol:
-
OECD Test Guideline 474 (Mammalian Erythrocyte Micronucleus Test): If in vitro tests are positive, an in vivo study is necessary to assess genotoxicity in a whole animal system.
The OECD has undertaken significant revisions of its genotoxicity test guidelines to improve their accuracy and relevance.[21][24][25] It is imperative to consult the latest versions of these guidelines when designing studies.
Conclusion and Recommendations
The toxicological profile of this compound is currently incomplete. Based on a read-across from its 3-ol isomer, it is prudent to handle this compound as a potentially corrosive and irritant substance that may be harmful if swallowed and may cause respiratory irritation. In silico predictions, while requiring experimental confirmation, suggest a potential for carcinogenicity that warrants further investigation.
For any research or development activities involving this compound, it is strongly recommended that a comprehensive toxicological assessment be conducted, following the established OECD guidelines outlined in this document. This will not only ensure the safety of laboratory personnel but also provide the necessary data for regulatory compliance and informed decision-making in drug development pipelines.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.es [fishersci.es]
- 4. Relationships between the chemical structure and pharmacological activity in a series of synthetic quinuclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Relationships between the chemical structure and pharmacological activity in a series of synthetic quinuclidine derivatives. | Semantic Scholar [semanticscholar.org]
- 7. Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 9. MolToxPred: small molecule toxicity prediction using machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches [frontiersin.org]
- 11. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. instem.com [instem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Genotoxicity: OECD guidelines & future of genetic safety testing [genevolution.fr]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 22. re-place.be [re-place.be]
- 23. researchgate.net [researchgate.net]
- 24. ovid.com [ovid.com]
- 25. oecd.org [oecd.org]
The Solubility Profile of 1-Azabicyclo[2.2.2]octan-4-ol: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of 1-Azabicyclo[2.2.2]octan-4-ol in Medicinal Chemistry
This compound, also known as quinuclidin-4-ol, is a rigid, bicyclic tertiary amine and alcohol that has garnered significant interest within the pharmaceutical industry. Its unique three-dimensional structure serves as a valuable scaffold in the design of novel therapeutics. The quinuclidine core is a key pharmacophore in a variety of biologically active molecules, including antagonists for muscarinic acetylcholine receptors. A notable application of 4-substituted quinuclidine derivatives is in the synthesis of long-acting muscarinic antagonists (LAMAs) such as umeclidinium bromide, which is used in the management of chronic obstructive pulmonary disease (COPD).[1][2]
The successful integration of the this compound moiety into a drug candidate, and the subsequent process development and formulation, are critically dependent on its solubility characteristics. A thorough understanding of its solubility in a diverse range of solvents is paramount for optimizing reaction conditions, purification strategies, and the development of stable, bioavailable drug products. This guide provides an in-depth analysis of the solubility of this compound, grounded in theoretical principles and practical experimental methodologies, to empower researchers and drug development professionals in their endeavors.
Molecular Structure and its Implications for Solubility
The solubility of a compound is fundamentally dictated by its molecular structure. This compound possesses key structural features that govern its interactions with various solvents:
-
A Polar Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar protic solvents.
-
A Tertiary Amine Nitrogen: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. Furthermore, the basic nature of the amine allows for salt formation in acidic media, which can dramatically increase aqueous solubility.
-
A Rigid Bicyclic Carbon Skeleton: This aliphatic framework is nonpolar and contributes to the molecule's lipophilicity.
The interplay between the polar hydroxyl and amine functionalities and the nonpolar hydrocarbon cage results in an amphiphilic character, suggesting a nuanced solubility profile across different solvent classes.
Qualitative and Predicted Quantitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Underlying Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl and amine groups can form strong hydrogen bonds with the solvent molecules. The polar nature of the solvent can effectively solvate the polar regions of the molecule. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of this compound. Their polarity helps to solvate the molecule. |
| Nonpolar | Toluene, Hexane | Low | The nonpolar nature of these solvents leads to weak interactions with the polar hydroxyl and amine groups. The energy required to break the strong intermolecular hydrogen bonds in the solid state of this compound is not compensated by the weak van der Waals forces with the solvent. |
| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. Some solubility is expected, but it will be less than in highly polar solvents. |
This table is based on the predicted solubility from the known properties of its isomer and general principles of organic chemistry.
Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters
To move beyond the qualitative principle of "like dissolves like," the Hansen Solubility Parameters (HSP) provide a more quantitative and predictive framework. HSP theory decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from atomic forces.
-
δp (Polar): Energy from intermolecular dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be characterized by a point in this three-dimensional "Hansen space." The principle is that substances with similar HSP values (i.e., are "close" in Hansen space) are likely to be miscible. The distance (Ra) between two substances in Hansen space can be calculated, and a smaller distance implies a higher likelihood of solubility.
While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. This theoretical approach is invaluable for pre-screening potential solvents for synthesis, purification, and formulation, thereby reducing experimental workload and accelerating development timelines.
Experimental Determination of Solubility
For definitive solubility data, experimental determination is essential. The following are robust protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents and can help classify the compound's general characteristics.
Protocol:
-
Preparation: In a series of small, labeled test tubes, add approximately 10-20 mg of this compound.
-
Solvent Addition: To each test tube, add 1 mL of a different test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexane).
-
Mixing: Vigorously agitate each test tube for 1-2 minutes at a controlled temperature (e.g., 25 °C).
-
Observation: Visually inspect each tube for the complete dissolution of the solid. If the solid dissolves, the compound is considered "soluble." If a significant amount of solid remains, it is "insoluble." If some solid dissolves but not all, it is "partially soluble."
-
Acid/Base Solubility: To test for basicity, observe the solubility in 5% aqueous HCl. To test for acidity, observe the solubility in 5% aqueous NaOH. Increased solubility in acid is indicative of a basic functional group.
Diagram: Qualitative Solubility Workflow
Caption: Workflow for qualitative solubility assessment.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a specific solvent. The presence of excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand to permit the undissolved solid to settle. For finer suspensions, centrifugation can be employed to achieve a clear separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Calculation: Calculate the original solubility in the test solvent by accounting for the dilution factor.
Diagram: Quantitative Solubility (Shake-Flask) Workflow
Caption: Step-by-step process for the shake-flask method.
Causality in Solvent Selection for Drug Development
The choice of solvents in the synthesis and formulation of a drug containing the this compound scaffold is driven by a combination of solubility, reactivity, and safety considerations.
-
Synthesis and Purification: In the synthesis of derivatives of this compound, such as in the pathway to umeclidinium bromide, solvents like acetonitrile and tetrahydrofuran are often employed.[5][6] These polar aprotic solvents provide good solubility for the reactants and are relatively inert under many reaction conditions. For purification by crystallization, a solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal. A mixture of a polar solvent (like ethanol or isopropanol) and a nonpolar anti-solvent (like hexane or heptane) is often a good starting point for developing such a system.
-
Formulation: For oral dosage forms, understanding aqueous solubility is critical for predicting bioavailability. The basicity of the nitrogen in the quinuclidine ring means that the solubility of this compound and its derivatives will be pH-dependent, with higher solubility in the acidic environment of the stomach due to the formation of the protonated, more polar ammonium salt. For parenteral formulations, solubility in biocompatible co-solvents such as ethanol or propylene glycol may be necessary if aqueous solubility is insufficient.
Conclusion
This compound is a molecule of significant strategic importance in modern drug discovery. While precise quantitative solubility data is not widely published, a comprehensive understanding of its solubility profile can be constructed from the known properties of its isomers and a firm grasp of fundamental physicochemical principles. The predicted high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and low solubility in nonpolar solvents provide a strong foundation for rational solvent selection. For drug development professionals, the ability to predict and experimentally verify the solubility of this key intermediate is a critical skill that underpins efficient process development, successful formulation, and ultimately, the delivery of safe and effective medicines.
References
- 1. WO2014027045A1 - Chemical process - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. CN108558860B - Method for synthesizing umeclidinium bromide - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Synthesis and Evaluation of 1-Azabicyclo[2.2.2]octan-4-ol Derivatives as Cholinergic Ligands
Introduction: The Strategic Value of the Quinuclidine Scaffold in Cholinergic Drug Discovery
The cholinergic nervous system, orchestrated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes, including cognition, memory, muscle contraction, and autonomic regulation.[1] The actions of ACh are mediated by two principal classes of receptors: nicotinic (nAChR), which are ligand-gated ion channels, and muscarinic (mAChR), which belong to the G-protein coupled receptor (GPCR) superfamily.[][3][4] The development of ligands that can selectively target subtypes of these receptors is a cornerstone of therapeutic strategies for conditions ranging from Alzheimer's disease and schizophrenia to chronic obstructive pulmonary disease (COPD).[5][6][7]
Central to the design of effective cholinergic ligands is the use of conformationally restricted scaffolds that mimic the bioactive conformation of acetylcholine. The 1-azabicyclo[2.2.2]octane, commonly known as the quinuclidine, system is an exemplary scaffold in this regard.[1][8] Its rigid, cage-like structure holds the key pharmacophoric elements—notably the tertiary amine—in a well-defined spatial orientation. This pre-organization reduces the entropic penalty upon binding to a receptor, often leading to enhanced affinity and selectivity.
This guide focuses on derivatives of 1-azabicyclo[2.2.2]octan-4-ol (also known as 4-hydroxyquinuclidine or quinuclidin-4-ol). The hydroxyl group at the C4 position serves as a versatile synthetic handle for introducing a wide range of functional groups, most commonly through esterification.[9] This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize a compound's potency, selectivity, and pharmacokinetic properties. Herein, we provide a detailed protocol for the synthesis of a representative ester derivative and its subsequent evaluation in a classic radioligand binding assay to determine its affinity for muscarinic receptors.
Part 1: General Synthetic Strategy
The overarching strategy for generating a library of this compound derivatives is modular. It begins with the core alcohol, which is then coupled with various carboxylic acids (or their activated forms) to produce a diverse set of esters. This approach is highly effective for rapidly exploring the chemical space around the core scaffold.
Core Transformation: Esterification
Esterification is the reaction of choice due to its reliability and the vast commercial availability of carboxylic acids and their derivatives. The Fischer esterification (acid-catalyzed reaction between an alcohol and a carboxylic acid) is often less suitable for this scaffold due to the basicity of the bridgehead nitrogen, which would be protonated under acidic conditions. A more robust method involves the acylation of the alcohol with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base.[10][11]
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and drive the reaction to completion efficiently at moderate temperatures.
-
Base: A tertiary amine base, such as triethylamine (TEA) or pyridine, is crucial. Its role is to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the quinuclidine nitrogen and driving the equilibrium towards the product.
-
Solvent: An inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal as it readily dissolves the reactants without participating in the reaction.
The general synthetic workflow is depicted below.
Caption: General workflow for the synthesis of this compound esters.
Part 2: Detailed Experimental Protocol - Synthesis of (1-Azabicyclo[2.2.2]octan-4-yl) Benzoate
This protocol details the synthesis of a representative ester derivative.
Objective
To synthesize (1-azabicyclo[2.2.2]octan-4-yl) benzoate via acylation of this compound with benzoyl chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Sigma-Aldrich |
| Benzoyl Chloride | ≥99% | Acros Organics |
| Triethylamine (TEA) | ≥99.5%, distilled | Fisher Scientific |
| Dichloromethane (DCM), anhydrous | ≥99.8% | EMD Millipore |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | LabChem |
| Brine (Saturated aqueous NaCl) | Reagent Grade | VWR |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich |
| Silica Gel for column chromatography | 60 Å, 230-400 mesh | Sorbent Tech. |
| Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator | Standard lab equipment | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 7.08 mmol).
-
Dissolve the alcohol in 30 mL of anhydrous dichloromethane (DCM).
-
Add triethylamine (1.48 mL, 10.62 mmol, 1.5 equivalents). The addition of excess base ensures complete scavenging of HCl.
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
-
Acylation:
-
While stirring vigorously at 0 °C, add benzoyl chloride (0.90 mL, 7.79 mmol, 1.1 equivalents) dropwise over 10 minutes using a syringe.
-
Rationale: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of unwanted side products. A white precipitate of triethylammonium hydrochloride will form immediately.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4 hours.
-
-
Reaction Monitoring & Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol eluent system. The product should have a higher Rf value than the starting alcohol.
-
Once the reaction is complete, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with 15 mL portions of DCM.
-
Combine all organic layers and wash with 20 mL of brine. The brine wash helps to remove residual water from the organic phase.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude oil via flash column chromatography on silica gel. A gradient elution starting with 100% DCM and gradually increasing the polarity to 95:5 DCM:Methanol is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to afford the title compound as a white solid or pale oil.
-
Determine the final yield and characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Expected Results
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 75-90% |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.0 (d, 2H, Ar-H), 7.5 (t, 1H, Ar-H), 7.4 (t, 2H, Ar-H), 3.0-2.8 (m, 6H, N-CH₂), 2.1-1.9 (m, 6H, C-CH₂) ppm. Note: The C4-proton signal is often obscured by the methylene protons. |
| MS (ESI+) | m/z = 246.15 [M+H]⁺ |
Part 3: Biological Evaluation Protocol - Muscarinic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of the synthesized compound for a specific muscarinic receptor subtype (e.g., M₃).
Principle of the Assay
This assay measures the ability of a test compound (the "competitor") to displace a known high-affinity radiolabeled antagonist (the "radioligand") from the receptor.[12] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This can then be converted to the inhibition constant (Ki), an intrinsic measure of the compound's affinity for the receptor.[13]
Materials and Reagents
-
Receptor Source: Commercially available cell membranes from CHO-K1 or HEK293 cells stably expressing the human muscarinic M₃ receptor.
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Non-specific Ligand: Atropine (10 µM final concentration) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound: Synthesized (1-azabicyclo[2.2.2]octan-4-yl) benzoate, dissolved in DMSO to make a 10 mM stock, then serially diluted in assay buffer.
-
Equipment: 96-well microplates, multi-channel pipettors, cell harvester with GF/B glass fiber filter mats, liquid scintillation counter, scintillation fluid.
Assay Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure
-
Plate Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding, and each concentration of the test compound.
-
Reagent Addition:
-
To all wells, add 50 µL of assay buffer.
-
Total Binding wells: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB) wells: Add 50 µL of 10 µM atropine.
-
Test Compound wells: Add 50 µL of the appropriate serial dilution of the synthesized compound.
-
Add 50 µL of the radioligand solution (e.g., [³H]-NMS at a final concentration of ~0.5 nM).
-
Initiate the binding reaction by adding 50 µL of the cell membrane suspension (e.g., 10-20 µg protein/well). The final assay volume is 200 µL.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Terminate the assay by rapid filtration through a GF/B glass fiber filter mat using a cell harvester. Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the mean Counts Per Minute (CPM) for each triplicate.
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Calculate % Inhibition for each test compound concentration: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]).
-
Plot % Inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
References
- 1. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability [mdpi.com]
- 3. Cholinergic Receptors (Muscarinic & Nicotinic) and Their Distribution | Pharmaguideline [pharmaguideline.com]
- 4. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tsijournals.com [tsijournals.com]
- 7. Discovery of novel quaternary ammonium derivatives of (3R)-quinuclidinol esters as potent and long-acting muscarinic antagonists with potential for minimal systemic exposure after inhaled administration: identification of (3R)-3-{[hydroxy(di-2-thienyl)acetyl]oxy}-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide (aclidinium bromide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Ester synthesis by esterification [organic-chemistry.org]
- 11. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online [medcraveonline.com]
- 12. Synthesis and muscarinic activity of quinuclidinyl- and (1-azanorbornyl)pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: 1-Azabicyclo[2.2.2]octan-4-ol in Central Nervous System Drug Discovery
Introduction: The Strategic Importance of a Privileged Scaffold
In the intricate landscape of central nervous system (CNS) drug discovery, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the trajectory of a research program. The 1-azabicyclo[2.2.2]octane ring system, commonly known as quinuclidine, represents a quintessential "privileged scaffold." Its rigid, bicyclic structure offers a three-dimensional arrangement of atoms that can be strategically decorated with functional groups to engage with a variety of CNS targets. The inherent basic nitrogen atom of the quinuclidine core is typically protonated at physiological pH, enabling a crucial ionic interaction with a conserved aspartate residue within the binding pocket of many G-protein coupled receptors (GPCRs), particularly the muscarinic acetylcholine receptors (mAChRs)[1].
Among its derivatives, 1-azabicyclo[2.2.2]octan-4-ol (4-hydroxyquinuclidine) has emerged as a particularly valuable starting point for medicinal chemists. The hydroxyl group at the C4 position provides a versatile handle for chemical modification, allowing for the introduction of diverse substituents through reactions such as etherification and esterification. This strategic positioning enables the exploration of chemical space to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties, including the critical ability to penetrate the blood-brain barrier (BBB)[2][3]. This guide provides a detailed exploration of this compound as a scaffold, offering insights into its derivatization, application in targeting key CNS receptors, and protocols for synthesis and biological evaluation.
Chemical Derivatization Strategies: Unleashing the Potential of the Scaffold
The hydroxyl group of this compound is the primary site for chemical modification. The two most common and effective strategies for its derivatization are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these methods is often dictated by the nature of the desired substituent and the stereochemical considerations of the reaction.
Core Scaffold and Derivatization Points
To visualize the core structure and its potential for modification, the following diagram illustrates the this compound scaffold and highlights the key positions for derivatization.
Caption: The this compound core with the hydroxyl group at the C4 position as the primary point for derivatization.
Application in CNS Drug Discovery: Targeting Key Receptors
Derivatives of this compound have shown significant promise as modulators of several key CNS receptors, most notably the muscarinic and nicotinic acetylcholine receptors. These receptors are implicated in the pathophysiology of various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.
Muscarinic Acetylcholine Receptors (mAChRs)
The M1 muscarinic receptor subtype is a prime target for cognitive enhancement in Alzheimer's disease. Agonists of the M1 receptor can potentiate cholinergic neurotransmission, which is diminished in the brains of Alzheimer's patients. The rigid quinuclidine core of this compound derivatives serves as an excellent mimic of the endogenous ligand acetylcholine[1]. By modifying the substituent at the 4-position, researchers can modulate the affinity and selectivity for different mAChR subtypes[4].
Activation of the M1 receptor initiates a Gq-protein coupled signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream effects that are crucial for neuronal excitability and synaptic plasticity.
Caption: Simplified M1 muscarinic receptor signaling pathway initiated by an agonist.
Nicotinic Acetylcholine Receptors (nAChRs)
The α7 nicotinic acetylcholine receptor is another critical target in the CNS, with implications for cognitive function and neuroinflammation. Agonists and positive allosteric modulators of the α7 nAChR are being investigated for the treatment of cognitive deficits in schizophrenia and Alzheimer's disease[5][6][7]. The 1-azabicyclo[2.2.2]octane scaffold has been successfully employed to develop potent and selective α7 nAChR agonists[8][9][10].
The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions. Its activation leads to direct cation influx and the initiation of downstream signaling cascades that promote neuronal survival and synaptic plasticity.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinuclidine-Based Carbamates as Potential CNS Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel alpha7 nicotinic acetylcholine receptor agonist N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide improves working and recognition memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. (+)-3-[2-(Benzo[b]thiophen-2-yl)-2-oxoethyl]-1-azabicyclo[2.2.2]octane as potent agonists for the alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Discovery and StructureâActivity Relationship of Quinuclidine Benzamides as Agonists of α7 Nicotinic Acetylcholine Receptors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
The Bridged Amine Advantage: Catalytic Applications of 1-Azabicyclo[2.2.2]octan-4-ol Derivatives in Modern Organic Synthesis
Introduction: Unveiling the Catalytic Potential of a Rigid Scaffold
In the landscape of organocatalysis, the quest for efficient, selective, and robust catalysts is perpetual. Among the myriad of molecular architectures, the 1-azabicyclo[2.2.2]octane (quinuclidine) framework stands out for its unique combination of properties. Its rigid, bicyclic structure minimizes conformational ambiguity, while the bridgehead nitrogen atom possesses high nucleophilicity and basicity, yet is sterically accessible. The introduction of a hydroxyl group at the C4 position, affording 1-Azabicyclo[2.2.2]octan-4-ol (4-hydroxyquinuclidine), adds a crucial element of functionality. This hydroxyl group can act as a hydrogen-bond donor, a proton shuttle, or a handle for further derivatization, enabling the design of sophisticated bifunctional and chiral catalysts.
This technical guide delves into the catalytic applications of this compound and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their utility, detailed application notes for key transformations, and robust, field-proven protocols. We will explore how the interplay between the nucleophilic amine and the strategically placed hydroxyl group governs the catalytic efficacy of these compounds in reactions of significant synthetic value.
Application Note I: The Morita-Baylis-Hillman and aza-Morita-Baylis-Hillman Reactions
The Morita-Baylis-Hillman (MBH) reaction, the coupling of an aldehyde with an activated alkene, is a powerful C-C bond-forming reaction that generates a dense and versatile functional group array in a single step.[1] The catalytic prowess of quinuclidine derivatives in this transformation is well-documented, with the tertiary amine acting as the essential nucleophilic catalyst.[2][3]
Causality of Catalysis: The Role of the Hydroxyl Group
While the parent quinuclidine and its close relative 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective catalysts, the presence of a hydroxyl group, as in 4-hydroxyquinuclidine, can significantly accelerate the reaction.[4][5] This enhancement is attributed to the hydroxyl group's ability to participate in the proton transfer steps of the catalytic cycle. It can stabilize the key zwitterionic intermediate through hydrogen bonding and facilitate the rate-determining proton transfer, thereby lowering the overall activation energy of the reaction. Studies on the positional isomer, 3-hydroxyquinuclidine, have shown it to be a superior catalyst to its acetylated counterpart, underscoring the importance of the free hydroxyl group.[4]
The aza-MBH reaction, which employs imines in place of aldehydes, similarly benefits from these catalysts to produce valuable α-methylene-β-amino compounds.[4]
Catalytic Cycle of the Baylis-Hillman Reaction
The accepted mechanism involves the initial Michael addition of the nucleophilic quinuclidine catalyst to the activated alkene, generating a zwitterionic enolate. This enolate then adds to the aldehyde carbonyl group. A subsequent elimination step, often facilitated by a proton source, releases the product and regenerates the catalyst.
Caption: Generalized catalytic cycle for the 4-hydroxyquinuclidine-catalyzed Baylis-Hillman reaction.
Experimental Protocol: Synthesis of a Baylis-Hillman Adduct
This protocol is adapted from established procedures for hydroxyquinuclidine-catalyzed reactions.[4]
Reaction: Benzaldehyde + Methyl Acrylate → Methyl 2-(hydroxy(phenyl)methyl)acrylate
Materials:
-
This compound (4-hydroxyquinuclidine) (10 mol%)
-
Benzaldehyde (1.0 mmol, 1.0 eq)
-
Methyl acrylate (1.5 mmol, 1.5 eq)
-
Dimethylformamide (DMF), 2.0 mL
-
Standard laboratory glassware and magnetic stirrer
-
Reaction monitoring apparatus (TLC or GC-MS)
Procedure:
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (12.7 mg, 0.1 mmol).
-
Add DMF (2.0 mL) to dissolve the catalyst.
-
Add freshly distilled benzaldehyde (102 µL, 1.0 mmol) to the solution.
-
Add methyl acrylate (135 µL, 1.5 mmol) to the reaction mixture.
-
Seal the flask and stir the reaction mixture at room temperature (25 °C).
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) or GC-MS until the benzaldehyde is consumed (typically 24-48 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to afford the pure Baylis-Hillman adduct.
Application Note II: Asymmetric Catalysis and Ligand Development
The rigid C2-symmetric backbone and the presence of a modifiable hydroxyl group make chiral derivatives of this compound highly promising scaffolds for asymmetric catalysis. The quinuclidine core is a key component of Cinchona alkaloids, which are among the most powerful and widely used chiral organocatalysts.[6] The basic nitrogen of the quinuclidine unit is often responsible for deprotonating a nucleophile, while other parts of the catalyst scaffold control the stereochemical outcome.[6]
Designing Chiral 4-Hydroxyquinuclidine Derivatives
The synthesis of enantiomerically pure this compound derivatives can be achieved through various strategies, including the asymmetric reduction of the corresponding ketone, 1-azabicyclo[2.2.2]octan-4-one. Biocatalytic methods, in particular, offer a green and highly selective route to these chiral alcohols.[7][8]
Once obtained, the chiral 4-hydroxyquinuclidine can be used directly as a chiral catalyst or further functionalized at the hydroxyl group to create more complex ligands for metal-catalyzed reactions or bifunctional organocatalysts.
Caption: Workflow for the development of chiral catalysts from a 4-hydroxyquinuclidine scaffold.
Protocol: Biocatalytic Asymmetric Reduction of 1-Azabicyclo[2.2.2]octan-4-one
This protocol is a representative procedure based on established methods for the biocatalytic reduction of quinuclidinone derivatives.[7][8] The specific enzyme (a ketoreductase) and cofactor regeneration system would need to be optimized.
Materials:
-
1-Azabicyclo[2.2.2]octan-4-one hydrochloride
-
A suitable ketoreductase (KRED) enzyme
-
NADH or NADPH as a cofactor
-
A cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Standard laboratory incubator/shaker
Procedure:
-
Prepare a buffered solution (e.g., 50 mL of 100 mM phosphate buffer, pH 7.0) in an Erlenmeyer flask.
-
Add the cofactor (e.g., NAD(P)H, ~1 mM) and the components of the cofactor regeneration system (e.g., glucose, ~1.5 eq, and glucose dehydrogenase).
-
Add the ketoreductase enzyme to the buffered solution. The optimal enzyme loading should be determined empirically.
-
Dissolve 1-Azabicyclo[2.2.2]octan-4-one hydrochloride (e.g., 10-50 mM final concentration) in the buffered solution and adjust the pH back to 7.0 if necessary.
-
Seal the flask and place it in an incubator shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 180 rpm).
-
Monitor the conversion of the ketone to the chiral alcohol over time using a suitable analytical method (e.g., chiral HPLC or GC).
-
Once the reaction has reached completion, stop the reaction by removing the enzyme (e.g., by protein precipitation with acetonitrile or by extraction).
-
Work up the reaction mixture by extracting the product into an organic solvent (e.g., ethyl acetate or dichloromethane) after basifying the aqueous layer.
-
Dry the organic extracts, concentrate, and purify the chiral this compound as required.
-
Determine the enantiomeric excess (ee) of the product using chiral chromatography.
Application Note III: Hydrogen Atom Transfer (HAT) Catalysis
Recent advancements have identified quinuclidine and its derivatives as potent Hydrogen Atom Transfer (HAT) catalysts, particularly in photoredox catalysis.[9][10] Upon single-electron oxidation by an excited-state photocatalyst, quinuclidine forms a highly electrophilic radical cation. This species is capable of abstracting a hydrogen atom from an otherwise unactivated C-H bond.
The electronic properties of the quinuclidine catalyst can be tuned by substituents on the ring. For instance, the use of 3-acetoxyquinuclidine demonstrated that an electron-withdrawing group could enhance reactivity in certain cross-coupling reactions.[11] This principle suggests that this compound and its derivatives (e.g., esters, ethers) could be fine-tuned to modulate the redox potential and HAT ability of the catalyst for specific applications, such as the α-functionalization of alcohols or amines.[9][10]
Comparative Catalyst Performance
The selection of the appropriate catalyst is critical for reaction efficiency. The table below summarizes typical performance characteristics of quinuclidine-based catalysts in the Baylis-Hillman reaction.
| Catalyst | Aldehyde | Activated Alkene | Reaction Time (h) | Yield (%) | Reference |
| DABCO | Benzaldehyde | Methyl Acrylate | 120 | 85 | [12] |
| 3-Hydroxyquinuclidine | 4-Nitrobenzaldehyde | Methyl Acrylate | 24 | 92 | [4] |
| Quinuclidine | Benzaldehyde | Acrylonitrile | 72 | 78 | Generic |
Note: Reaction conditions may vary between studies. This table is for illustrative comparison.
Conclusion and Future Outlook
This compound derivatives represent a class of catalysts with significant, and still largely untapped, potential. Their rigid framework, combined with the synergistic action of the nucleophilic bridgehead nitrogen and the versatile C4-hydroxyl group, makes them highly effective in a range of important organic transformations. From accelerating classical reactions like the Baylis-Hillman to serving as a tunable scaffold for modern asymmetric and photoredox catalysis, these compounds offer a compelling platform for innovation. As the demand for efficient and selective synthetic methods in drug discovery and materials science continues to grow, the development of novel catalysts based on the 4-hydroxyquinuclidine core is poised to make a substantial impact on the field.
References
- 1. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. monash.edu [monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 9. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Strategic Application of 1-Azabicyclo[2.2.2]octan-4-ol Scaffolds in Asymmetric Synthesis: A Guide for Researchers
Introduction: The Quinuclidine Core as a Privileged Chiral Scaffold
The rigid, bicyclic structure of the 1-azabicyclo[2.2.2]octane, commonly known as the quinuclidine skeleton, has cemented its role as a cornerstone in the field of asymmetric synthesis. Its conformational rigidity and intrinsic chirality, when appropriately substituted, make it an exceptional scaffold for the design of chiral ligands, organocatalysts, and synthetic intermediates. This guide focuses on the applications of 1-Azabicyclo[2.2.2]octan-4-ol and its closely related derivatives, providing detailed insights and actionable protocols for researchers in synthetic chemistry and drug development. While direct catalytic applications of this compound are not extensively documented, its derivatives, particularly at the C3 and C4 positions, are pivotal in achieving high stereoselectivity in a variety of chemical transformations. The quinuclidine framework is a key component in numerous natural products and therapeutic agents, underscoring the importance of synthetic routes to its enantiomerically pure forms.[1]
Part 1: Enzymatic Asymmetric Synthesis of Chiral Quinuclidinols
One of the most efficient and scalable methods for accessing enantiopure quinuclidinols is through the asymmetric reduction of a prochiral ketone, such as 3-quinuclidinone. This biotransformation leverages the high stereoselectivity of reductase enzymes, offering a green and efficient alternative to traditional chemical methods.
Application Highlight: Asymmetric Reduction of 3-Quinuclidinone to (R)-3-Quinuclidinol
(R)-3-Quinuclidinol is a critical chiral building block for the synthesis of several anticholinergic drugs.[2] The enzymatic reduction of 3-quinuclidinone using a ketoreductase (KRED) provides direct access to the (R)-enantiomer with high enantiomeric excess (e.e.).
Causality in Experimental Design: The choice of a whole-cell biocatalyst system, typically involving recombinant E. coli overexpressing a specific reductase, is driven by the need for efficient cofactor regeneration. The enzyme's activity is dependent on a nicotinamide cofactor (NADH or NADPH), which is continuously regenerated by the cellular metabolism of a co-substrate, such as glucose. This obviates the need for the expensive addition of stoichiometric amounts of the cofactor.
dot graph "Enzymatic_Reduction_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label="Biocatalyst Preparation"; color="#4285F4"; style="rounded"; node [fillcolor="#FFFFFF"]; Recombinant_E_coli [label="Recombinant E. coli\n(KRED expressing)"]; Culture [label="Cell Culture &\nInduction"]; Harvest [label="Cell Harvesting"]; Recombinant_E_coli -> Culture -> Harvest; }
subgraph "cluster_reaction" { label="Asymmetric Reduction"; color="#34A853"; style="rounded"; node [fillcolor="#FFFFFF"]; Reaction_Setup [label="Reaction Setup:\n- Harvested Cells\n- Buffer"]; Substrate_Addition [label="Substrate Addition:\n- 3-Quinuclidinone\n- Glucose (Cofactor Regen.)"]; Incubation [label="Incubation:\n- Controlled Temp.\n- Agitation"]; Reaction_Setup -> Substrate_Addition -> Incubation; }
subgraph "cluster_workup" { label="Work-up & Purification"; color="#EA4335"; style="rounded"; node [fillcolor="#FFFFFF"]; Quenching [label="Reaction Quenching\n& Cell Removal"]; Extraction [label="Solvent Extraction"]; Purification [label="Purification"]; Product [label="(R)-3-Quinuclidinol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Quenching -> Extraction -> Purification -> Product; }
Harvest -> Reaction_Setup [ltail=cluster_prep, lhead=cluster_reaction]; Incubation -> Quenching [ltail=cluster_reaction, lhead=cluster_workup]; } Caption: Workflow for the enzymatic synthesis of (R)-3-quinuclidinol.
Protocol 1: Whole-Cell Biocatalytic Reduction of 3-Quinuclidinone
This protocol is a generalized procedure based on established methodologies.[2][3] Optimization of parameters such as cell density, substrate concentration, and reaction time is recommended for specific enzyme systems.
Materials:
-
Recombinant E. coli cells expressing a suitable ketoreductase
-
3-Quinuclidinone hydrochloride
-
D-Glucose
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate or chloroform)
-
Anhydrous sodium sulfate
Procedure:
-
Biocatalyst Preparation:
-
Prepare a suspension of the harvested recombinant E. coli cells in the reaction buffer. The optimal cell concentration (wet cell weight/volume) should be determined empirically.
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the cell suspension.
-
Add 3-quinuclidinone hydrochloride and D-glucose (typically 1.5-2.0 equivalents relative to the substrate) to the cell suspension.
-
-
Incubation:
-
Maintain the reaction mixture at a controlled temperature (e.g., 30-37°C) with agitation for 24-48 hours.
-
Monitor the reaction progress by periodically analyzing aliquots using an appropriate analytical method such as GC or chiral HPLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction and separate the cells by centrifugation.
-
Extract the aqueous supernatant multiple times with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-3-quinuclidinol.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
| Parameter | Typical Range | Notes |
| Substrate Conc. | 10-50 g/L | Higher concentrations may lead to substrate inhibition. |
| Co-substrate | D-Glucose | For cofactor (NAD(P)H) regeneration. |
| Temperature | 30-37 °C | Enzyme-dependent. |
| pH | 6.5-7.5 | Optimal pH for the specific reductase. |
| Reaction Time | 24-48 hours | Monitor for completion. |
| Typical e.e. | >99% | Dependent on the enzyme's stereoselectivity. |
| Typical Yield | 80-95% |
Part 2: Quinuclidine Derivatives in Asymmetric Catalysis
The rigid framework of the quinuclidine skeleton makes it an excellent platform for the development of chiral ligands and organocatalysts. While this compound itself is not a common catalyst, its structural motif is central to many highly effective catalytic systems.
Application Highlight: Chiral Ligands for Transition Metal Catalysis
Derivatives of the quinuclidine core can be synthesized to act as chiral ligands in a variety of transition-metal-catalyzed asymmetric reactions. For instance, the development of indole-fused quinuclidine derivatives has been achieved through an iridium-catalyzed intramolecular allylic dearomatization reaction, yielding products with high diastereo- and enantioselectivity.[4]
dot graph "Ligand_Synthesis_Concept" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Achiral/Prochiral\nQuinuclidine Precursor"]; Asym_Reaction [label="Asymmetric Transformation\n(e.g., Catalytic Dearomatization)"]; Chiral_Quinuclidine [label="Chiral Quinuclidine\nDerivative"]; Ligand [label="Chiral Ligand"]; Asym_Catalysis [label="Asymmetric Catalysis\n(e.g., Hydrogenation, C-C Coupling)"]; Product [label="Enantioenriched\nProduct", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Asym_Reaction -> Chiral_Quinuclidine -> Ligand -> Asym_Catalysis -> Product; } Caption: Conceptual workflow for developing chiral quinuclidine-based ligands.
Application Highlight: Organocatalysis with Quinuclidine-based Scaffolds
The basic nitrogen atom of the quinuclidine skeleton is a key feature in its application in organocatalysis. While 1,4-diazabicyclo[2.2.2]octane (DABCO) is a more commonly used achiral organocatalyst, chiral derivatives of quinuclidine have been employed in various asymmetric transformations.[5][6][7] These catalysts can activate substrates through Lewis base or Brønsted base mechanisms. For example, chiral DABCO derivatives have been synthesized and used in asymmetric reduction reactions.[6][8]
Part 3: this compound as a Chiral Auxiliary
A chiral auxiliary is an enantiomerically pure compound that can be temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary can be removed. While less common than its use as a catalytic scaffold, derivatives of azabicyclo-alkanes can function as chiral auxiliaries. The rigid bicyclic structure provides a well-defined steric environment to control the facial selectivity of reactions on the attached substrate.
Conceptual Application:
-
Attachment: Esterification or etherification of this compound with a prochiral substrate.
-
Diastereoselective Reaction: The chiral auxiliary directs the approach of a reagent to one of the two diastereotopic faces of the substrate.
-
Removal: Cleavage of the auxiliary to yield the enantioenriched product.
Conclusion
The this compound scaffold and its derivatives represent a versatile class of molecules in asymmetric synthesis. The most prominent and well-established application lies in the enzymatic synthesis of enantiopure quinuclidinols, which are valuable intermediates in the pharmaceutical industry. Furthermore, the inherent structural rigidity and chirality of the quinuclidine core make it a privileged scaffold for the design of novel chiral ligands and organocatalysts. For researchers and drug development professionals, a thorough understanding of the synthetic routes to and the catalytic applications of this structural motif is essential for the advancement of modern asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 8. Synthesis of chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 1-Azabicyclo[2.2.2]octan-4-ol in the Synthesis of Novel Anti-Parasitic Agents
Introduction: The Strategic Importance of the Quinuclidine Scaffold in Anti-Parasitic Drug Discovery
The relentless evolution of drug resistance in parasitic pathogens presents a formidable challenge to global health. Consequently, there is an urgent and ongoing need for the development of new chemotherapeutic agents with novel mechanisms of action.[1] The 1-azabicyclo[2.2.2]octane, commonly known as the quinuclidine scaffold, has emerged as a privileged structure in medicinal chemistry. Its rigid, three-dimensional framework and basic nitrogen atom are key features that can be exploited to achieve specific interactions with biological targets. Derivatives of this scaffold have demonstrated promising activity against a range of parasites, including those responsible for Chagas disease, leishmaniasis, and malaria.[1][2]
One of the most attractive starting materials for the development of quinuclidine-based anti-parasitics is 1-azabicyclo[2.2.2]octan-4-ol. The hydroxyl group at the C4 position serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups through well-established chemical transformations. This strategic positioning enables the exploration of structure-activity relationships (SAR) by systematically modifying the physicochemical properties of the molecule, such as lipophilicity, hydrogen bonding capacity, and steric bulk. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of potential anti-parasitic agents, with a focus on robust and versatile synthetic protocols.
Scientific Rationale: Targeting Parasite-Specific Pathways
Several studies have highlighted the potential of quinuclidine derivatives to inhibit crucial parasitic metabolic pathways. A key target is sterol biosynthesis, which is essential for maintaining the integrity of parasitic cell membranes.[1] Specifically, the enzyme squalene synthase (SQS) has been identified as a promising drug target.[1] The structural rigidity of the quinuclidine core can be advantageous in designing potent and selective inhibitors of such enzymes. The strategic derivatization of the 4-hydroxy group of this compound allows for the introduction of moieties that can enhance binding affinity and selectivity for the parasite's enzyme over its human homologue.
Synthetic Strategy: A Modular Approach to Library Synthesis
A powerful and modular approach to generating a diverse library of anti-parasitic candidates from this compound involves leveraging its hydroxyl group for nucleophilic substitution reactions. The Mitsunobu reaction is a particularly valuable tool in this context, as it allows for the conversion of alcohols to a wide range of other functionalities, including esters, ethers, and thioethers, with a predictable inversion of stereochemistry at the reaction center.[3][4][5][6] This reaction is known for its mild conditions and tolerance of various functional groups, making it ideal for late-stage diversification in a drug discovery program.[7]
The overall workflow for the synthesis of a library of 4-substituted quinuclidine derivatives is depicted below:
Caption: Synthetic workflow for generating a library of anti-parasitic candidates.
Detailed Experimental Protocol: Synthesis of a 4-Aryloxy-1-azabicyclo[2.2.2]octane Derivative via the Mitsunobu Reaction
This protocol provides a representative example of the synthesis of a 4-aryloxy ether derivative of this compound. Aryl ethers are common motifs in biologically active molecules, and this transformation allows for the rapid exploration of various aromatic substituents.
Materials and Reagents
| Reagent | Supplier | Purity | Amount | Molar Eq. |
| This compound | Sigma-Aldrich | 98% | 1.0 g (7.86 mmol) | 1.0 |
| 4-Chlorophenol | Acros Organics | 99% | 1.21 g (9.43 mmol) | 1.2 |
| Triphenylphosphine (PPh₃) | Alfa Aesar | 99% | 2.48 g (9.43 mmol) | 1.2 |
| Diisopropyl azodicarboxylate (DIAD) | TCI | 97% | 1.85 mL (9.43 mmol) | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | Fisher Scientific | DriSolv | 50 mL | - |
| Dichloromethane (DCM) | VWR | HPLC Grade | As needed for extraction | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | J.T. Baker | ACS Grade | As needed for washing | - |
| Brine | LabChem | - | As needed for washing | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | EMD Millipore | ACS Grade | As needed for drying | - |
| Silica Gel | Sorbent Technologies | 60 Å, 230-400 mesh | As needed for chromatography | - |
| Ethyl Acetate | Macron Fine Chemicals | ACS Grade | As needed for chromatography | - |
| Triethylamine | EMD Millipore | 99.5% | As needed for chromatography | - |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add this compound (1.0 g, 7.86 mmol), 4-chlorophenol (1.21 g, 9.43 mmol), and triphenylphosphine (2.48 g, 9.43 mmol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (50 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.
-
Initiation of Mitsunobu Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (1.85 mL, 9.43 mmol) dropwise over a period of 15 minutes. The reaction mixture may turn from colorless to a pale yellow or orange color.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane with 1% triethylamine.
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the THF.
-
Extraction: Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes with 1% triethylamine can be used to isolate the desired product from triphenylphosphine oxide and the DIAD-hydrazine byproduct.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of the Mitsunobu Reaction Mechanism
Caption: Mechanism of the Mitsunobu reaction for the synthesis of 4-aryloxy quinuclidine.
Structure-Activity Relationship (SAR) Insights
The synthesis of a library of derivatives using this compound as a starting material allows for the systematic investigation of SAR. For instance, in the context of anti-leishmanial and anti-trypanosomal agents, the nature of the substituent at the 4-position can significantly impact activity.[8][9][10] Researchers can explore:
-
Aromatic Ring Substituents: The electronic and steric properties of substituents on an aromatic ring attached to the 4-position can influence binding to the target enzyme. Electron-withdrawing and electron-donating groups can be systematically varied.
-
Linker Length and Flexibility: The length and flexibility of the chain connecting the quinuclidine core to another pharmacophore can be optimized to achieve the ideal spatial orientation for target engagement.
-
Hydrogen Bonding Moieties: The introduction of hydrogen bond donors and acceptors can enhance binding affinity and specificity.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel anti-parasitic agents. Its rigid bicyclic core and strategically placed hydroxyl group provide an excellent platform for the generation of diverse chemical libraries. The application of robust synthetic methodologies, such as the Mitsunobu reaction, enables the efficient exploration of structure-activity relationships, ultimately facilitating the discovery of new and effective treatments for parasitic diseases. The protocols and strategies outlined in this document are intended to serve as a practical guide for researchers in this critical area of drug discovery.
References
- 1. Quinuclidine derivatives as potential antiparasitics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 3. grokipedia.com [grokipedia.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Azabicyclo[2.2.2]octan-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Azabicyclo[2.2.2]octan-4-ol (also known as 4-hydroxyquinuclidine). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your yields and troubleshoot experimental hurdles.
The synthesis of the quinuclidine core, a key scaffold in many pharmaceutically active compounds, presents several well-documented challenges.[1] This guide focuses on the most common synthetic route, which involves the construction of the bicyclic system via a Dieckmann condensation, followed by a reduction to the target alcohol.
General Synthetic Workflow
The transformation from a simple piperidine derivative to the rigid, bicyclic this compound scaffold is typically achieved in four key stages. Understanding this workflow is crucial for diagnosing issues at each step.
Caption: General four-stage synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most widely adopted route begins with a piperidine-4-carboxylate derivative, typically ethyl isonipecotate.[2] The synthesis proceeds through N-alkylation with an ethyl haloacetate, followed by an intramolecular Dieckmann condensation to form the bicyclic β-keto ester.[3][4] The final steps involve acidic hydrolysis and decarboxylation to yield the intermediate ketone (1-Azabicyclo[2.2.2]octan-4-one), which is then reduced to the target 4-hydroxyquinuclidine.[2][5]
Q2: Why is the Dieckmann condensation the key step in this synthesis?
A2: The Dieckmann condensation is the crucial ring-forming reaction that constructs the characteristic [2.2.2] bicyclic system.[6] It is an intramolecular Claisen condensation that works efficiently to create 5- or 6-membered rings, in this case, the second ring of the quinuclidine core.[3] The success of the entire synthesis hinges on the yield and purity achieved in this step.
Q3: Which reducing agents are recommended for the final ketone-to-alcohol conversion?
A3: Sodium borohydride (NaBH₄) is the most commonly recommended reagent for this transformation.[2] It is a mild and selective reducing agent for ketones, offering high yields and operational simplicity. The reaction is typically performed in protic solvents like water or ethanol.[2] While more powerful reagents like lithium aluminum hydride (LiAlH₄) could be used, they offer no significant advantage here and introduce more stringent handling requirements and complex workup procedures.[5]
Q4: What are the primary stability concerns with quinuclidine derivatives?
A4: Quinuclidines are generally stable bicyclic amines. However, some derivatives can be sensitive to strong oxidizing agents. It's also worth noting from a structural chemistry perspective that the 2-quinuclidone isomer is highly unstable due to ring strain and violations of Bredt's Rule, which leads to rapid polymerization or hydrolysis.[7] This is not a concern for the 4-one or 4-ol isomers but highlights the unique chemistry of the quinuclidine framework.
Troubleshooting Guide
Issue 1: Low Yield in Dieckmann Condensation
Question: My Dieckmann condensation to form the bicyclic β-keto ester is giving a very low yield (<30%). What are the likely causes and how can I optimize it?
Answer: Low yields in the Dieckmann condensation are almost always traced back to three factors: the base, the solvent, or the presence of moisture. The reaction involves the formation of an enolate, which is highly sensitive.
Causality & Optimization:
-
Base Selection: The base must be strong enough to deprotonate the α-carbon of the ester but should not promote significant side reactions like saponification. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are preferred.[2][8] Sodium ethoxide, while used in the classic Claisen condensation, can lead to competing transesterification and reverse reactions, especially if the product is not deprotonated to drive the equilibrium forward.[6]
-
Anhydrous Conditions: This is the most critical parameter. Any trace of water will quench the enolate intermediate and consume the strong base, halting the reaction. All glassware must be oven-dried, and solvents must be rigorously anhydrous. Toluene and THF are common solvents and should be distilled from a suitable drying agent (e.g., sodium/benzophenone) before use.[2]
-
Reaction Temperature: The initial enolate formation is often done at room temperature or slightly elevated temperatures. The cyclization itself is typically carried out at reflux in a solvent like toluene.[2] Careful temperature control prevents the formation of degradation byproducts.
-
Reagent Addition: Slow, dropwise addition of the diester to a suspension of the base in the solvent is crucial. This maintains a low concentration of the starting material and minimizes intermolecular side reactions, favoring the desired intramolecular cyclization.
Troubleshooting Workflow: Dieckmann Condensation
Caption: Decision tree for troubleshooting the Dieckmann condensation step.
Issue 2: Incomplete Hydrolysis and Decarboxylation
Question: My NMR/LCMS analysis shows the presence of the bicyclic β-keto ester intermediate after the decarboxylation step. How can I drive this reaction to completion?
Answer: This issue arises from incomplete hydrolysis of the ester (saponification) or insufficient energy to promote the decarboxylation of the resulting β-keto acid.
Causality & Optimization:
-
Mechanism: The reaction is a two-step process. First, the ester is hydrolyzed to a carboxylate salt under basic or acidic conditions. Second, upon acidification, the resulting β-keto acid readily loses CO₂ when heated, as it can form a stable six-membered cyclic transition state.[2]
-
Acid Concentration and Reflux: The standard procedure involves refluxing the β-keto ester with a strong mineral acid, such as 20-30% sulfuric acid or concentrated hydrochloric acid.[2][5] Using dilute acid or not allowing the reaction to reflux for a sufficient duration (typically 4-6 hours) can lead to incomplete reaction.
-
Monitoring: The reaction can be monitored by TLC or GC. A key indicator of completion is the cessation of CO₂ evolution (bubbling).
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale |
| Acid | Dilute HCl (<10%) | Conc. HCl or 25% H₂SO₄ | Ensures complete hydrolysis and provides the acidic medium for decarboxylation.[2] |
| Temperature | < 100 °C | Vigorous Reflux | Provides the necessary activation energy for the loss of CO₂. |
| Reaction Time | < 2 hours | 4-6 hours (or until CO₂ evolution ceases) | Ensures the reaction proceeds to completion. |
Table 1. Optimization of Hydrolysis and Decarboxylation Conditions.
Issue 3: Byproduct Formation During Ketone Reduction
Question: The final reduction of 1-Azabicyclo[2.2.2]octan-4-one to the alcohol is not clean. What are the potential side reactions and how can I avoid them?
Answer: While the reduction of the 4-quinuclidinone is generally a clean reaction, issues can arise from the reducing agent's reactivity or the workup procedure.
Causality & Optimization:
-
Choice of Reducing Agent: As mentioned, NaBH₄ is ideal. It is highly selective for ketones and aldehydes. The reaction is typically performed in water or methanol at room temperature.[2]
-
Control of Stoichiometry: Using a large excess of NaBH₄ is unnecessary and can complicate the workup. A slight excess (1.1 to 1.5 equivalents) is usually sufficient.
-
Workup Procedure: After the reaction is complete (monitored by TLC/GC), the product needs to be extracted. Since this compound is a polar amino alcohol, it has significant water solubility. Before extraction, the reaction mixture should be made basic (pH > 10) with NaOH to ensure the amine is in its free base form. Continuous liquid-liquid extraction or multiple extractions with a solvent like chloroform are often necessary to recover the product efficiently from the aqueous layer.[2]
Issue 4: Difficulty in Final Product Isolation and Purification
Question: I am losing a significant amount of my product during extraction and purification due to its high water solubility. What is the best protocol for isolation?
Answer: This is a very common challenge with small, polar amino alcohols. Standard extraction procedures are often inefficient.
Causality & Optimization:
-
Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride or potassium carbonate. This decreases the solubility of the organic product in the aqueous phase and improves extraction efficiency.
-
Solvent Choice: Chloroform or a 9:1 mixture of chloroform:isopropanol are effective solvents for extracting polar amines.
-
Continuous Extraction: For larger scales, a continuous liquid-liquid extractor is highly recommended to ensure quantitative recovery from the aqueous phase.
-
Purification: The crude product is often a crystalline solid. Recrystallization from a solvent like acetone can yield a highly pure product.[2] Alternatively, for very pure material, sublimation under vacuum can be an effective technique, given its bicyclic structure and relatively high melting point (~220 °C).
Experimental Protocols
Protocol 1: Synthesis of 1-Azabicyclo[2.2.2]octan-4-one
This protocol is adapted from established procedures for the synthesis of quinuclidinone isomers.[2][8]
-
N-Alkylation: To a solution of ethyl isonipecotate (1 equiv.) and potassium carbonate (1.5 equiv.) in acetonitrile, add ethyl chloroacetate (1.1 equiv.) dropwise. Heat the mixture to reflux for 4-6 hours. Monitor by TLC/GC. After completion, cool the mixture, filter off the salts, and concentrate the filtrate under reduced pressure to obtain the crude diester.
-
Dieckmann Condensation: Suspend potassium tert-butoxide (1.5 equiv.) in 10 volumes of anhydrous toluene. Heat the suspension to reflux. Add a solution of the crude diester from the previous step (1 equiv.) in 2 volumes of anhydrous toluene dropwise over 2-3 hours. Continue refluxing for an additional 3 hours.
-
Hydrolysis & Decarboxylation: Cool the reaction mixture to room temperature. Carefully add 25% aqueous sulfuric acid dropwise until the mixture is strongly acidic (pH < 1). Transfer the mixture to a flask equipped for reflux and heat vigorously for 6 hours.
-
Workup: Cool the acidic mixture in an ice bath and carefully adjust the pH to >11 with 50% aqueous NaOH. Saturate the aqueous layer with NaCl. Extract the product with chloroform (5 x 10 volumes). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Azabicyclo[2.2.2]octan-4-one.
Protocol 2: Reduction to this compound
-
Reduction: Dissolve the crude 1-Azabicyclo[2.2.2]octan-4-one (1 equiv.) in 10 volumes of water at room temperature. Add sodium borohydride (1.2 equiv.) portion-wise over 1 hour, maintaining the temperature below 35 °C. Stir the reaction for 4 hours at room temperature. Monitor by GC for the disappearance of the ketone.
-
Isolation & Purification: Extract the reaction mixture directly with chloroform (5 x 10 volumes). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from hot acetone to yield this compound as a white crystalline solid.[2]
References
- 1. Quinuclidine - Wikipedia [en.wikipedia.org]
- 2. tsijournals.com [tsijournals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US2648667A - Esters of 1-azabicycloalkanols - Google Patents [patents.google.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. Quinuclidone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Hydroxyquinuclidine Derivatives
Welcome to the technical support center for the purification of 4-hydroxyquinuclidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to equip you with the expertise and practical insights needed to overcome the unique challenges associated with purifying these valuable compounds.
Introduction to Purification Challenges
4-Hydroxyquinuclidine and its derivatives are bicyclic amines that serve as crucial building blocks in the synthesis of a wide range of pharmacologically active compounds. Their rigid structure and the presence of a hydroxyl group and a tertiary amine introduce a unique set of physicochemical properties that can complicate purification. Common challenges include high polarity, which can lead to poor retention on standard chromatography phases, and the basicity of the nitrogen atom, which can cause peak tailing and interaction with acidic silica gel.
This guide will walk you through common purification hurdles and provide validated strategies to achieve high purity for your 4-hydroxyquinuclidine derivatives.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 4-hydroxyquinuclidine derivatives in a question-and-answer format.
Q1: My 4-hydroxyquinuclidine derivative is showing significant peak tailing on a standard silica gel column. What is causing this and how can I fix it?
A1: Peak tailing of basic compounds like 4-hydroxyquinuclidine derivatives on silica gel is a common problem. The primary cause is the interaction between the basic tertiary amine of the quinuclidine core and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to a slow and uneven elution of your compound, resulting in broad, tailing peaks.
Solutions:
-
Mobile Phase Modification: A straightforward solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.[1][2]
-
Triethylamine (TEA): Adding 0.1-1% TEA to your eluent is a widely used and effective method. The TEA will preferentially interact with the silanol groups, minimizing their interaction with your target compound.[2]
-
Ammonia in Methanol: For highly polar derivatives, a mobile phase of dichloromethane with 1-10% of a 10% ammonia in methanol solution can be very effective at preventing tailing.[1]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for purifying basic compounds. Basic or neutral alumina will not have the acidic sites that cause tailing.
-
Amine-functionalized silica: This stationary phase has amine groups bonded to the silica surface, creating a "base shield" that minimizes interactions with the underlying silica.[3][4] It can be a very effective tool for purifying organic amines.[2]
-
-
Workflow for Troubleshooting Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
Q2: I'm struggling to separate my 4-hydroxyquinuclidine derivative from a very similar, less polar impurity. What chromatographic strategies can I employ?
A2: Separating compounds with subtle structural differences requires optimizing the selectivity of your chromatographic system.
Strategies for Improving Resolution:
-
Solvent System Optimization: A systematic approach to solvent selection is key.
-
Varying Solvent Strength: Fine-tune the polarity of your mobile phase. A common starting point for polar compounds is 100% ethyl acetate or 5% methanol in dichloromethane.[1] For less polar impurities, you might start with a lower polarity system like 10-50% ethyl acetate in hexanes.[1]
-
Changing Solvent Selectivity: If changing the solvent strength isn't enough, try different solvent combinations. For example, replacing ethyl acetate with methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and methanol can alter the interactions with the stationary phase and improve separation.
-
-
Stationary Phase Screening:
-
Normal Phase: Besides silica and alumina, consider diol- or cyano-bonded phases which offer different selectivities.
-
Reverse Phase: For some derivatives, reverse-phase chromatography might provide better separation. This is especially true if the impurity has significantly different hydrophobicity. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[5] However, for basic amines, it's often better to work at a higher pH to ensure the compound is in its free-base form, which increases retention.[2] Adding a base like TEA to the mobile phase can achieve this.[2]
-
| Stationary Phase | Typical Mobile Phase | Best For... |
| Silica Gel | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | General purpose, good for a wide range of polarities. |
| Alumina (Neutral/Basic) | Hexanes/Ethyl Acetate | Basic compounds, avoiding interactions with acidic sites. |
| Amine-Functionalized Silica | Hexanes/Ethyl Acetate | Basic amines, excellent for reducing peak tailing.[2][4] |
| C18 (Reverse Phase) | Acetonitrile/Water, Methanol/Water (with acid or base modifier) | Compounds with different hydrophobicities.[5] |
Q3: My 4-hydroxyquinuclidine derivative is water-soluble, making extraction from an aqueous workup difficult. How can I improve my recovery?
A3: The high polarity and potential for salt formation can indeed make extraction challenging.
Improving Extraction Efficiency:
-
pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 10). This will deprotonate the quinuclidinium salt, making the free-base form more soluble in organic solvents.[2] You can use sodium hydroxide or potassium carbonate for this adjustment.
-
Salting Out: Saturating the aqueous layer with a salt like sodium chloride or potassium carbonate will decrease the solubility of your organic compound in the aqueous phase and drive it into the organic layer.
-
Continuous Liquid-Liquid Extraction: For particularly water-soluble derivatives, continuous liquid-liquid extraction can be highly effective, albeit more time-consuming.
-
Choice of Organic Solvent: Use a more polar organic solvent for the extraction. While dichloromethane and ethyl acetate are common, for very polar compounds, a mixture of chloroform and isopropanol (e.g., 3:1) might be more effective.
Q4: I need to separate the enantiomers of my chiral 4-hydroxyquinuclidine derivative. What are the best approaches?
A4: Chiral separation is crucial as different enantiomers can have vastly different biological activities.[6][7]
Chiral Separation Techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for enantiomeric separation.[6][8]
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for a wide range of compounds, including quinuclidine derivatives.[6][9]
-
Mobile Phase: The choice of mobile phase is critical and often determined empirically. Common mobile phases for polysaccharide-based CSPs include mixtures of hexanes/isopropanol or pure methanol/ethanol.[9] The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic compounds.[9]
-
-
Supercritical Fluid Chromatography (SFC): SFC can be a faster and more environmentally friendly alternative to HPLC for chiral separations. It often provides excellent resolution for basic compounds.[6]
-
Derivatization: If direct separation is difficult, or if your compound lacks a UV chromophore for detection, you can derivatize it with a chiral agent to form diastereomers.[6][7] These diastereomers can then be separated on a standard (achiral) stationary phase.
Caption: Decision tree for chiral separation.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 4-hydroxyquinuclidine derivatives that make them challenging to purify?
A1: The primary challenges stem from a combination of high polarity and basicity.
-
Polarity: The presence of the hydroxyl group and the nitrogen atom makes these molecules quite polar. This leads to high water solubility and strong interactions with polar stationary phases like silica gel, which can result in poor elution and the need for highly polar mobile phases.[1][2]
-
Basicity: The tertiary amine in the quinuclidine ring is a relatively strong base (the pKa of the conjugate acid of quinuclidine is around 11).[10] This basicity causes strong interactions with the acidic silanol groups on silica gel, leading to the peak tailing discussed in the troubleshooting section.[2]
-
Rigid Structure: The bicyclic ring system is rigid, which can be advantageous for chiral recognition on a suitable CSP.
Q2: When should I consider crystallization as a purification method for my 4-hydroxyquinuclidine derivative?
A2: Crystallization is an excellent and cost-effective method for purification, especially on a larger scale, provided your compound is a solid and you can find a suitable solvent system.[11][12]
-
Ideal for High Purity: It can be very effective at removing small amounts of impurities and can yield material of very high purity.
-
Salt Formation: You can often form crystalline salts of your amine by reacting it with an acid (e.g., HCl, HBr, tartaric acid). This can be a great way to purify the compound, as the salt may have very different solubility properties than the free base. For chiral compounds, using a chiral acid can allow for diastereomeric resolution by crystallization.
-
Screening for Solvents: The key to successful crystallization is finding a solvent (or solvent pair) in which your compound is soluble when hot but sparingly soluble when cold.[11]
Q3: Are there any stability concerns I should be aware of during the purification of 4-hydroxyquinuclidine derivatives?
A3: While the quinuclidine core is generally robust, certain derivatives may have stability issues.
-
pH Sensitivity: If your derivative contains other functional groups that are sensitive to acid or base (e.g., esters, protecting groups), you need to be mindful of the pH during extraction and chromatography. For instance, prolonged exposure to acidic silica gel or acidic mobile phase modifiers could potentially cleave acid-labile groups.
-
Oxidation: Tertiary amines can be susceptible to oxidation. While quinuclidine itself is relatively stable, it's good practice to avoid prolonged exposure to air and light, especially if your molecule contains other easily oxidizable functionalities.
References
- 1. Chromatography [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. sielc.com [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Quinuclidine - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Identification of byproducts in 1-Azabicyclo[2.2.2]octan-4-ol synthesis
Technical Support Center: Synthesis of 1-Azabicyclo[2.2.2]octan-4-ol
Welcome to the technical support guide for the synthesis of this compound, also known as 4-hydroxyquinuclidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.
Overview of the Synthetic Pathway
The most robust and commonly employed route to this compound involves the construction of the bicyclic ketone intermediate, 1-Azabicyclo[2.2.2]octan-4-one, followed by its reduction. The core of this strategy is the intramolecular Dieckmann condensation of a suitably substituted piperidine diester.[1][2][3]
Below is a diagram outlining the general synthetic workflow.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the key ring-forming step, the Dieckmann Condensation?
A1: The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[4] The mechanism proceeds as follows:
-
Deprotonation: A strong base (e.g., sodium ethoxide) removes an acidic α-proton from one of the ester groups, generating an enolate.
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the other ester group on the same molecule.
-
Cyclization & Elimination: This intramolecular attack forms a cyclic intermediate and eliminates an alkoxide leaving group (e.g., ethoxide).
-
Final Deprotonation: The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. The previously eliminated alkoxide deprotonates this position, driving the reaction to completion.
-
Acidic Workup: A final acidic workup is required to protonate the enolate and yield the neutral β-keto ester product.[1][3]
This reaction is highly effective for forming stable 5- and 6-membered rings, making it ideal for constructing the quinuclidine core.[2]
Q2: Why is acidic hydrolysis and decarboxylation necessary after the Dieckmann condensation?
A2: The direct product of the Dieckmann condensation is a β-keto ester, not the desired 1-Azabicyclo[2.2.2]octan-4-one. The subsequent step, often called a "Krapcho decarboxylation" under specific conditions or simply hydrolysis and decarboxylation under harsh acidic reflux, is crucial for removing the ester group.[5] Refluxing the β-keto ester in a strong acid like aqueous HCl first hydrolyzes the ester to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily loses carbon dioxide (decarboxylates) to yield the target ketone.
Q3: What are the recommended reducing agents for converting the ketone to the final alcohol product?
A3: For the reduction of 1-Azabicyclo[2.2.2]octan-4-one, standard hydride reducing agents are effective.
-
Sodium borohydride (NaBH₄): This is the most common and recommended reagent. It is selective for ketones and aldehydes, has moderate reactivity, and can be used in protic solvents like methanol or ethanol, making the workup straightforward.
-
Lithium aluminum hydride (LiAlH₄): While a more powerful reducing agent, LiAlH₄ is often unnecessary for this simple ketone reduction and requires anhydrous conditions and a more cautious workup.[5] Its high reactivity offers no significant advantage here and may introduce complications.
-
Catalytic Hydrogenation: This method (e.g., H₂, Pd/C) is also effective but may require specialized high-pressure equipment.
Troubleshooting Guide: Byproduct Identification & Mitigation
This section addresses specific experimental issues. The identification of impurities is critical for process optimization and ensuring the final product's purity.[6]
Problem 1: Low yield or recovery of multiple products after Dieckmann Condensation (Step 2).
-
Potential Cause A: Intermolecular Claisen Condensation.
-
Explanation: If the concentration of the diester precursor is too high, or the addition of the substrate to the base is too fast, an intermolecular Claisen condensation between two diester molecules can compete with the desired intramolecular Dieckmann cyclization. This leads to the formation of higher molecular weight oligomeric or polymeric byproducts.
-
Recommended Solution: Employ high-dilution conditions. The diester precursor should be added slowly, dropwise, to a solution of the base to maintain a low instantaneous concentration of the substrate, thereby favoring the intramolecular pathway.
-
-
Potential Cause B: Reversibility of the Reaction.
-
Explanation: The Dieckmann condensation is a reversible equilibrium.[4] If the β-keto ester product does not have an enolizable proton (not an issue in this specific synthesis) or if the base is not strong enough to deprotonate it and drive the equilibrium forward, the reaction can stall or reverse upon workup.
-
Recommended Solution: Use a stoichiometric amount of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or toluene. This ensures the irreversible deprotonation of the product, driving the reaction to completion.
-
Problem 2: Presence of an unexpected peak in NMR/GC-MS corresponding to the starting ketone after the reduction step (Step 4).
-
Potential Cause A: Insufficient Reducing Agent.
-
Explanation: The most straightforward cause is an insufficient molar equivalent of the reducing agent. Impurities in the ketone starting material or degradation of the hydride reagent (e.g., NaBH₄ exposed to moisture) can reduce its effective concentration.
-
Recommended Solution: Use a slight excess (1.1 to 1.5 equivalents) of fresh NaBH₄. Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting material is fully consumed before quenching the reaction.
-
-
Potential Cause B: Reaction Quenched Prematurely.
-
Explanation: Ketone reductions with NaBH₄ are typically fast but not instantaneous. Quenching the reaction too early will result in incomplete conversion.
-
Recommended Solution: Allow the reaction to stir for a sufficient period (typically 1-4 hours at room temperature). Always confirm full conversion via an appropriate monitoring technique (TLC, GC-MS) before proceeding with the workup.
-
Problem 3: Identification of a byproduct with a mass of (M+14) or (M+28) in the final product.
-
Potential Cause: N-Alkylation from Solvent.
-
Explanation: The tertiary amine of the quinuclidine core is nucleophilic. If the reaction is performed in or worked up with reactive alkylating solvents under certain conditions, N-alkylation can occur. For example, using methanol as a solvent at high temperatures with certain reagents could potentially lead to N-methylation (M+14). Dichloromethane, while generally stable, can also act as an alkylating agent under specific phase-transfer conditions or with strong bases, potentially leading to methylene-bridged dimers.
-
Recommended Solution: Use non-reactive solvents for purification and workup where possible (e.g., ethyl acetate, MTBE, toluene). Avoid prolonged heating in reactive protic solvents. Characterize the byproduct carefully by ¹H NMR to look for new N-CH₃ (singlet ~2.2-2.5 ppm) or other N-alkyl signals.
-
Workflow and Protocols
Byproduct Identification Workflow
When an unknown impurity is detected, a systematic approach is essential for its identification.
Caption: A systematic workflow for identifying and mitigating unknown byproducts.
Protocol: GC-MS Analysis for Purity Assessment
This protocol is designed to separate and identify volatile components in a sample of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the crude or purified product.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., Methanol or Dichloromethane) in a GC vial.
-
If the sample contains non-volatile salts, filter the solution before injection.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
3. Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
4. Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 m/z.
5. Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak to a library (e.g., NIST) for tentative identification.
-
Confirm the identity of the main peak by comparing its retention time and mass spectrum to an authentic standard of this compound.
-
Analyze the mass spectra of impurity peaks to deduce their structures based on molecular ion and fragmentation patterns.
| Expected Compound | Typical Retention Time (min) | Key m/z Fragments | Potential Identity |
| Peak 1 | ~7.5 | 125, 96, 82, 68 | 1-Azabicyclo[2.2.2]octan-4-one (unreacted starting material) |
| Peak 2 (Product) | ~7.8 | 127, 110, 96, 83, 69 | This compound |
| Peak 3 | >8.0 | Varies (e.g., M+14, M+28) | N-alkylated byproducts |
| Peak 4 | Varies | Higher MW than product | Dimeric or polymeric byproducts from intermolecular condensation |
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. US2648667A - Esters of 1-azabicycloalkanols - Google Patents [patents.google.com]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Stereoselectivity in the Synthesis of 1-Azabicyclo[2.2.2]octan-4-ol Analogs
Welcome to the technical support center for the stereoselective synthesis of 1-azabicyclo[2.2.2]octan-4-ol analogs, commonly known as quinuclidinol analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in this important class of compounds. The quinuclidine core is a vital scaffold in numerous therapeutic agents, making stereochemical purity a critical parameter for efficacy and safety.[1][2]
This resource provides in-depth, field-proven insights into common challenges, offering troubleshooting guides and frequently asked questions to enhance your experimental success.
Section 1: Foundational Strategies for Stereocontrol
Achieving high stereoselectivity in the synthesis of this compound analogs primarily revolves around the stereocontrolled reduction of a prochiral ketone precursor, 1-azabicyclo[2.2.2]octan-4-one. The two main approaches to introduce the desired stereochemistry at the C4 position are diastereoselective and enantioselective reductions.
Diastereoselective Reduction
In this approach, a pre-existing stereocenter on the quinuclidine ring directs the approach of a reducing agent to one face of the carbonyl. The inherent steric and electronic features of the bicyclic system can provide a degree of facial selectivity.
Enantioselective Reduction
For non-substituted or racemic quinuclidinone precursors, enantioselectivity is achieved using external chiral reagents or catalysts. This is a highly versatile method for accessing specific enantiomers. Key strategies include:
-
Catalytic Asymmetric Hydrogenation: Utilizes chiral transition metal catalysts, often based on ruthenium or rhodium, with a hydrogen source.[3][4]
-
Biocatalytic Asymmetric Reduction: Employs enzymes, such as ketoreductases, that exhibit high enantioselectivity.[3]
-
Chiral Reducing Agents: Stoichiometric use of chiral borane reagents, like those used in Midland Alpine borane reduction, can be effective.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low stereoselectivity in the reduction of 1-azabicyclo[2.2.2]octan-4-one?
A1: Low stereoselectivity typically arises from insufficient facial differentiation of the ketone. Key factors include:
-
Reducing Agent Size: Small, unhindered reducing agents like sodium borohydride often exhibit low selectivity as they can approach the carbonyl from either face with similar ease.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the small activation energy difference between the two diastereomeric transition states, leading to a racemic or near-racemic mixture.
-
Substrate Structure: The absence of directing groups or significant steric hindrance on the quinuclidine scaffold can lead to poor diastereoselectivity.
-
Catalyst Inactivity or Mismatch: In catalytic asymmetric reductions, an inappropriate catalyst-substrate pairing, catalyst decomposition, or the presence of catalyst poisons can result in low enantiomeric excess (ee).
Q2: How do I choose between a chemical and a biocatalytic reduction method?
A2: The choice depends on several factors:
-
Substrate Scope: Biocatalytic methods can be highly specific to the substrate. A library of ketoreductases may need to be screened to find an enzyme with high activity and selectivity for your specific analog. Chemical catalysts, particularly ruthenium-based systems, can have a broader substrate scope.[4]
-
Scale: For large-scale synthesis, the high turnover numbers of chemical catalysts can be advantageous.[3] However, biocatalysis avoids the use of heavy metals, which can simplify product purification.
-
Desired Enantiomer: Both methods can often provide access to either enantiomer. For biocatalysis, enzymes that follow Prelog or anti-Prelog selectivity can be chosen. For chemical catalysis, using the opposite enantiomer of the chiral ligand will typically produce the opposite product enantiomer.
-
Cofactor Regeneration: Biocatalytic reductions often require a nicotinamide cofactor (NADH or NADPH), which necessitates a cofactor regeneration system (e.g., using glucose and glucose dehydrogenase), adding complexity to the reaction setup.[3]
Q3: Can the nitrogen atom in the 1-azabicyclo[2.2.2]octane core interfere with the reduction?
A3: Yes, the basicity of the bridgehead nitrogen can influence the reaction. It can coordinate to Lewis acidic reagents or metal catalysts. In some cases, this can be beneficial, leading to a more ordered transition state and higher selectivity. However, it can also lead to catalyst inhibition. It is common to perform these reactions on the corresponding hydrochloride salt of the quinuclidinone to mitigate the basicity of the nitrogen.
Q4: My desired product is the exo-alcohol. Which strategies tend to favor this isomer?
A4: The exo and endo faces of the 1-azabicyclo[2.2.2]octan-4-one are sterically distinct. Nucleophilic attack generally occurs from the less hindered exo face, leading to the endo-alcohol. To achieve the exo-alcohol, a bulkier reducing agent that is directed to the endo face is required. This can sometimes be achieved by using directing groups on the quinuclidine scaffold that chelate to the reducing agent and guide its delivery.
Section 3: Troubleshooting Guides
Guide 1: Poor Diastereoselectivity in Hydride Reductions
Problem: Low diastereomeric ratio (dr) when reducing a substituted 1-azabicyclo[2.2.2]octan-4-one with a standard hydride reagent (e.g., NaBH₄).
Workflow for Troubleshooting Poor Diastereoselectivity
Caption: Troubleshooting poor diastereoselectivity.
Detailed Solutions:
-
Modify the Reducing Agent:
-
Causality: Small hydride reagents like NaBH₄ are not very sensitive to the steric environment of the ketone. By switching to a bulkier reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®), you increase the steric demand of the nucleophilic attack. This will amplify the difference in energy between the transition states for attack on the two faces of the carbonyl, leading to higher diastereoselectivity.
-
Protocol:
-
Dissolve the 1-azabicyclo[2.2.2]octan-4-one analog in dry THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of L-Selectride® in THF (typically 1.1-1.5 equivalents) dropwise over 30 minutes.
-
Stir the reaction at -78 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction carefully at -78 °C by the slow addition of water or methanol, followed by aqueous NaOH and H₂O₂ to decompose the borane species.
-
-
-
Optimize Reaction Temperature:
-
Causality: The selectivity of many reactions is temperature-dependent. According to the Eyring equation, the ratio of products is related to the difference in the Gibbs free energy of activation (ΔΔG‡) for the competing pathways. Lowering the temperature increases the impact of this energy difference on the product ratio.
-
Actionable Step: Perform a temperature screening study, starting from 0 °C and decreasing to -20 °C, -40 °C, and -78 °C, to find the optimal balance between reaction rate and selectivity.
-
Guide 2: Low Enantioselectivity in Catalytic Asymmetric Hydrogenation
Problem: Low enantiomeric excess (ee) in the reduction of a 1-azabicyclo[2.2.2]octan-4-one using a chiral Ru- or Rh-based catalyst.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Ligand/Substrate Match | The chiral ligand creates a specific chiral pocket around the metal center. If the substrate does not fit well into this pocket, poor enantioselection will result. | Screen a variety of chiral ligands. For Ru-based catalysts, ligands like BINAP and its derivatives, or those used in Noyori-type catalysts, are common starting points.[3][4] |
| Presence of Impurities (Catalyst Poisons) | Water, oxygen, or impurities in the substrate or solvent can deactivate the catalyst or interfere with its catalytic cycle. | Ensure all reagents and solvents are rigorously dried and degassed. Purify the substrate carefully. Use of an inert atmosphere glovebox is recommended. |
| Incorrect Base or Base Concentration | Many asymmetric hydrogenations require a base (e.g., potassium tert-butoxide) to generate the active catalytic species.[4] The nature and amount of the base can be critical. | Screen different bases (e.g., KOBu-t, NaOEt, DBU) and perform an optimization of the catalyst:base ratio. |
| Suboptimal Temperature and Pressure | Both hydrogen pressure and reaction temperature affect the rate and selectivity. | Systematically vary the H₂ pressure (e.g., from 1 atm to 50 atm) and temperature to find the optimal conditions. |
Experimental Protocol: Asymmetric Hydrogenation of 3-Quinuclidinone
This protocol is a general guide based on established procedures.[3]
-
Catalyst Preparation:
-
In an inert atmosphere glovebox, add the ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and the chiral diphosphine ligand (e.g., (R)-BINAP) to a Schlenk flask.
-
Add degassed solvent (e.g., anhydrous ethanol) and stir at the specified temperature to form the pre-catalyst.
-
-
Hydrogenation:
-
In a separate high-pressure reactor, add the 3-quinuclidinone substrate and a solution of the base (e.g., potassium tert-butoxide in ethanol).
-
Transfer the pre-catalyst solution to the reactor via cannula.
-
Seal the reactor, purge several times with H₂ gas, and then pressurize to the desired pressure.
-
Heat the reaction to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by analyzing aliquots via chiral HPLC or GC.
-
-
Work-up:
-
After completion, cool the reactor to room temperature and carefully vent the H₂ pressure.
-
Filter the reaction mixture through a pad of celite or silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting alcohol by recrystallization or chromatography.
-
Logical Flow for Optimizing Asymmetric Hydrogenation
Caption: Optimization workflow for asymmetric hydrogenation.
References
Technical Support Center: Navigating Solubility Challenges with 1-Azabicyclo[2.2.2]octan-4-ol in Biological Assays
Welcome to the technical support center for 1-Azabicyclo[2.2.2]octan-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during biological assays. This guide offers in-depth, scientifically-grounded advice in a user-friendly question-and-answer format, complete with troubleshooting workflows and detailed experimental protocols.
I. Foundational Knowledge: Understanding the Molecule
Before troubleshooting, it is crucial to understand the inherent physicochemical properties of this compound. Its structure, featuring a bicyclic amine (a quinuclidine core) and a hydroxyl group, dictates its behavior in aqueous environments.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: The solubility of this compound is governed by a combination of its structural features:
-
Basic Nature: The tertiary amine within the bicyclic system is basic, with a predicted pKa of approximately 9.07.[1] This means that at physiological pH (around 7.4), a significant portion of the molecules will be protonated, carrying a positive charge. This charge enhances its interaction with polar solvents like water.
-
Polarity: The presence of a hydroxyl (-OH) group and the nitrogen atom allows for hydrogen bonding with water and other protic solvents, contributing to its aqueous solubility.[2]
-
Three-Dimensional Structure: The rigid, cage-like structure of the 1-azabicyclo[2.2.2]octane core can influence how the molecule packs in a solid state and interacts with solvent molecules.
Based on these properties, this compound and its positional isomer, 3-quinuclidinol, are generally considered to be water-soluble.[2] However, their solubility in non-polar organic solvents is limited.[2]
Q2: How does pH impact the solubility of this compound?
A2: As a basic compound, the solubility of this compound is highly dependent on pH.[3]
-
In acidic solutions (pH < pKa): The amine group is predominantly protonated (R₃NH⁺). This cationic form is more polar and, therefore, exhibits significantly higher aqueous solubility.
-
In basic solutions (pH > pKa): The amine group is primarily in its neutral, free base form. This form is less polar, which can lead to a decrease in aqueous solubility.
Therefore, for biological assays conducted at or near physiological pH (7.2-7.4), it is crucial to consider that while the compound is expected to be soluble, high concentrations may approach its solubility limit.
II. Troubleshooting Common Solubility Issues
Precipitation of a test compound during an experiment can lead to inaccurate and unreliable data.[4] The following sections provide a systematic approach to diagnosing and resolving these issues.
Q3: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what should I do?
A3: This phenomenon, often termed "crashing out," is a common issue when a compound highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is lower.[5] The rapid change in solvent polarity causes the compound to come out of solution.
Here is a troubleshooting workflow to address this:
Caption: Workflow for addressing immediate precipitation.
Q4: My assay plate looks clear initially, but after incubation at 37°C, I see a precipitate. What could be the cause?
A4: Delayed precipitation can be caused by several factors related to the assay conditions and the stability of the compound in the complex biological medium.
Caption: Workflow for addressing delayed precipitation.
III. Advanced Strategies for Enhancing Solubility
If basic troubleshooting does not resolve the solubility issues, or if higher concentrations of this compound are required, the following formulation strategies can be employed.
Q5: How can I use pH modification to my advantage to increase the solubility of this compound?
A5: Given its basic nature, slightly acidifying the stock solution or the final assay buffer can increase the proportion of the more soluble, protonated form of the compound.
-
Practical Tip: Prepare a stock solution in a weakly acidic buffer (e.g., pH 5.0-6.0) if compatible with your experimental system. When diluting into the final assay medium, the final pH should be verified to ensure it remains within the acceptable range for your cells or enzymes. However, be cautious as significant changes in the final assay pH can impact the biological activity and the health of the cells.
Q6: Can co-solvents be used to improve solubility in my aqueous assay?
A6: Yes, the use of co-solvents is a common strategy.[6] Water-miscible organic solvents can increase the solubility of a compound. However, it is critical to keep the final concentration of the co-solvent low to avoid artifacts or toxicity in the assay.
| Co-solvent | Typical Final Concentration in Assay | Considerations |
| DMSO | ≤ 0.5% | Can have biological effects at higher concentrations.[5] |
| Ethanol | ≤ 1% | Can be cytotoxic at higher concentrations. |
| Polyethylene Glycol (PEG 300/400) | 1-5% | Generally well-tolerated by many cell lines. |
Important Note: Always run a vehicle control with the same final concentration of the co-solvent to account for any effects of the solvent itself on the assay.
Q7: Are cyclodextrins a viable option for improving the solubility of this compound?
A7: Cyclodextrins are excellent tools for enhancing the solubility of poorly soluble compounds.[4][7] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate hydrophobic "guest" molecules, like your compound, forming a more water-soluble inclusion complex.[7][8]
-
Which cyclodextrin to use? For in-vitro use, chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher aqueous solubility and lower toxicity compared to the parent β-cyclodextrin.[7][9]
-
How to use them: Cyclodextrins can be added to the assay buffer to facilitate the dissolution of the compound. The formation of the inclusion complex can improve solubility and bioavailability in cell-based assays.[7] It is important to determine the optimal ratio of cyclodextrin to your compound.
IV. Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
This protocol provides a method to estimate the maximum soluble concentration of this compound under your specific assay conditions.[2][10]
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Prepare serial dilutions: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock solution with DMSO.
-
Dilute into assay buffer: In a separate 96-well plate, add your pre-warmed (37°C) aqueous assay buffer (e.g., PBS, pH 7.4).
-
Transfer and mix: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into the corresponding wells of the buffer plate. Mix immediately.
-
Incubate: Incubate the plate at your experimental temperature (e.g., 37°C) for a relevant time period (e.g., 2 hours).
-
Visual inspection: Examine each well for signs of precipitation. The highest concentration that remains clear is your approximate kinetic solubility. For more quantitative results, a nephelometer can be used to measure light scattering.[2]
Protocol 2: Stability Assessment in Cell Culture Media
This protocol helps determine if this compound degrades in your cell culture medium over the course of your experiment.[5][11]
-
Prepare test solution: Spike your complete cell culture medium (with serum, if applicable) with this compound to your desired final working concentration.
-
Incubate: Place the solution in a cell culture incubator (37°C, 5% CO₂) for various time points (e.g., 0, 4, 8, 24, 48 hours).
-
Sample collection: At each time point, collect an aliquot of the medium.
-
Analysis: Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Data interpretation: A decrease in the concentration of the parent compound over time indicates instability.
V. Conclusion
Successfully incorporating this compound into biological assays requires a proactive approach to potential solubility challenges. By understanding its fundamental physicochemical properties and employing a systematic troubleshooting strategy, researchers can ensure the generation of accurate and reproducible data. When necessary, advanced formulation techniques such as the use of co-solvents or cyclodextrins can provide robust solutions. We recommend performing preliminary solubility and stability tests under your specific experimental conditions to preemptively address any issues.
VI. References
-
Quinuclidinol - Physico-chemical Properties. (2024). ChemBK.
-
Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (2025). Benchchem.
-
3-Quinuclidinol - Solubility of Things. (n.d.).
-
(+-)-3-Quinuclidinol | C7H13NO | CID 15381. (n.d.). PubChem.
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). PMC - PubMed Central.
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
-
Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate.
-
Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery.
-
Technical Support Center: Troubleshooting Serlopitant Precipitation in Cell Culture Media. (2025). Benchchem.
-
This compound | 26458-74-2. (n.d.). ChemicalBook.
-
Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed.
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
-
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024).
-
Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. (n.d.). ResearchGate.
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
-
Thesis title goes here. (n.d.).
-
Preparation of (+)‐3‐Quinuclidinol. (n.d.). Scilit.
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
-
CN103275076A - S-(+)-3-quinuclidinol preparation method. (n.d.). Google Patents.
-
An In-depth Technical Guide on the Solubility and Stability of (R)-(-)-3-Quinuclidinol. (2025). Benchchem.
-
CA2194727C - Process for the preparation of optically active 3-quinuclidinol. (n.d.). Google Patents.
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (n.d.). ChemRxiv.
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). Research Journal of Pharmacognosy.
-
Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. (n.d.). UCL Discovery.
-
3-Quinuclidinol 99 1619-34-7. (n.d.). Sigma-Aldrich.
-
WO2010091150A1 - Novel benzodiazepine derivatives. (2010). Google Patents.
-
3-Quinuclidinol(1619-34-7). (n.d.). ChemicalBook.
-
A novel small molecule chaperone of rod opsin and its potential therapy for retinal degeneration. (n.d.). ResearchGate.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
- 9. researchgate.net [researchgate.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
Preventing side reactions during the functionalization of the quinuclidine ring
Welcome to the technical support center for the synthetic chemistry of the quinuclidine scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing the quinuclidine ring. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during synthesis, ensuring the integrity of your experimental outcomes.
Introduction to the Quinuclidine Scaffold: A Double-Edged Sword
The quinuclidine moiety, a bicyclic amine, is a privileged scaffold in medicinal chemistry due to its rigid conformation and basic nitrogen atom, which can engage in key interactions with biological targets. However, these same features present unique synthetic challenges. The sterically accessible and nucleophilic bridgehead nitrogen is often the most reactive site, leading to a host of potential side reactions that can complicate the desired functionalization at other positions of the ring. This guide will provide in-depth, mechanistically-grounded strategies to mitigate these unwanted transformations.
Frequently Asked Questions (FAQs)
Q1: I am attempting to alkylate a substituent on the quinuclidine ring, but I am consistently observing the formation of a quaternary ammonium salt. How can I prevent this?
This is a classic challenge in quinuclidine chemistry. The bridgehead nitrogen is highly nucleophilic and will readily react with alkylating agents, leading to quaternization. This not only consumes your starting material and reagent but can also set the stage for subsequent elimination reactions.
Root Cause: The lone pair of electrons on the quinuclidine nitrogen is sterically unhindered, making it a prime target for electrophiles like alkyl halides.
Preventative Strategies:
-
Protonation: In some cases, simply running the reaction under acidic conditions can protonate the quinuclidine nitrogen, rendering it non-nucleophilic. However, this is not always compatible with the desired reaction conditions.
-
Protecting Groups: The most robust solution is the use of a protecting group for the tertiary amine. The choice of protecting group is critical and depends on the stability of your molecule to the deprotection conditions.
| Protecting Group | Protection Conditions | Deprotection Conditions | Key Considerations |
| N-Oxide | m-CPBA, H₂O₂, or Oxone | PPh₃, heat; or catalytic reduction (e.g., Pd/C, H₂) | Mild protection. The N-oxide can also be used to direct ortho-lithiation.[1][2][3] |
| Carbamates (e.g., Boc, Cbz) | Not directly applicable to tertiary amines | N/A | These are primarily for primary and secondary amines. |
| Temporary Quaternization | Reaction with a bulky alkyl halide (e.g., t-butyl iodide) | Thermal decomposition | This strategy is less common and can be difficult to control. |
Experimental Protocol: N-Oxide Protection
-
Dissolve the substituted quinuclidine in a suitable solvent (e.g., dichloromethane or methanol).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the excess m-CPBA with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the quinuclidine N-oxide.
Q2: During my reaction workup, I am isolating a product that appears to be a ring-opened piperidine derivative. What is causing this, and how can I avoid it?
This is a strong indication that a Hofmann elimination reaction has occurred. This side reaction is particularly prevalent when the quinuclidine nitrogen has been quaternized, either intentionally or as a side reaction.[4][5][6]
Mechanism: The Hofmann Elimination Pathway
The Hofmann elimination is an E2 elimination reaction that proceeds through a quaternary ammonium hydroxide intermediate. The bulky quaternary ammonium group acts as a good leaving group, and a base (often hydroxide introduced during workup) abstracts a proton from a β-carbon, leading to the formation of an alkene and the opening of the bicyclic ring system.[4][5][6] Due to the steric hindrance of the leaving group, the reaction preferentially forms the least substituted alkene (the "Hofmann product").[4]
Caption: The two-step pathway to ring-opening via Hofmann elimination.
Troubleshooting Guide: Preventing Hofmann Elimination
-
Avoid Quaternization: The most effective way to prevent Hofmann elimination is to avoid the initial quaternization of the nitrogen. Refer to the strategies in Q1.
-
Careful pH Control During Workup: If quaternization is unavoidable, maintain a slightly acidic pH during the workup to prevent the presence of a strong base like hydroxide, which initiates the elimination.
-
Use of Non-Basic Conditions: Whenever possible, choose reaction and workup conditions that are non-basic.
-
Alternative Synthetic Routes: If Hofmann elimination remains a persistent issue, it may be necessary to reconsider the synthetic strategy to avoid intermediates that are prone to this reaction.
Q3: I am observing the formation of an N-oxide in my reaction, even though I am not using an oxidizing agent. What could be the cause?
Unintentional N-oxide formation can occur under surprisingly mild conditions, especially if your reaction is exposed to air for extended periods or if certain reagents are not sufficiently purified.
Potential Causes:
-
Aerial Oxidation: Some reactive intermediates or the quinuclidine itself can be susceptible to slow oxidation by atmospheric oxygen, particularly in the presence of light or trace metal impurities.
-
Peroxide Contaminants: Solvents like ethers (e.g., THF, diethyl ether) can form explosive peroxides upon storage. These peroxides are strong oxidizing agents and can lead to N-oxide formation.
Preventative Measures:
| Action | Rationale |
| Use Freshly Distilled Solvents | This removes any peroxide contaminants. |
| Degas Solvents | Purging solvents with an inert gas (e.g., argon or nitrogen) removes dissolved oxygen. |
| Run Reactions Under an Inert Atmosphere | This prevents aerial oxidation throughout the course of the reaction. |
| Store Reagents Properly | Follow recommended storage conditions to minimize degradation and the formation of oxidative impurities. |
Troubleshooting Guide: Advanced Topics
Issue: Unexplained Ring-Opening Under Acidic Conditions
While Hofmann elimination is a common cause of ring-opening, it is also possible for the quinuclidine ring to open under certain acidic conditions, particularly with strong Lewis acids.[7][8]
Mechanism: Coordination of a Lewis acid to the nitrogen can weaken the C-N bonds, making them susceptible to nucleophilic attack, which can initiate a ring-opening cascade.
Troubleshooting:
-
Screen Lewis Acids: If a Lewis acid is required, screen milder options (e.g., ZnCl₂, Sc(OTf)₃) in place of stronger ones (e.g., AlCl₃, TiCl₄).
-
Control Stoichiometry: Use only the required catalytic amount of the Lewis acid.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often suppress this side reaction.
Issue: Lack of Chemoselectivity in C-H Functionalization
Direct C-H functionalization of the quinuclidine ring is a powerful but challenging strategy. A common issue is the lack of selectivity, leading to a mixture of products functionalized at different positions.
Controlling Factors:
-
Steric Hindrance: The steric environment around a particular C-H bond can influence its accessibility to the reactive species.[9][10] Bulky reagents will preferentially react at less hindered positions.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the ring can alter the reactivity of adjacent C-H bonds.
Workflow for Optimizing Chemoselectivity
Caption: A decision-making workflow for optimizing C-H functionalization.
References
- 1. Alpha-lithio quinuclidine N-oxide (Li-QNO): a new base for synthetic chemistry. | Semantic Scholar [semanticscholar.org]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. α-Lithio quinuclidine N-oxide (Li-QNO): A new base for synthetic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 7. Reactions of quinuclidine compounds involving opening of the bicyclic system (review) | Semantic Scholar [semanticscholar.org]
- 8. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 1-Azabicyclo[2.2.2]octan-4-ol for Preclinical Studies
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for navigating the complexities of scaling up the synthesis of 1-Azabicyclo[2.2.2]octan-4-ol (also known as 4-hydroxyquinuclidine), a critical building block in numerous pharmaceutical compounds.[1][2] This document moves beyond a simple recitation of procedural steps to provide in-depth, field-tested insights into the causality behind experimental choices, potential pitfalls, and robust troubleshooting strategies.
Our commitment is to scientific integrity. Therefore, every protocol and recommendation within this guide is grounded in established chemical principles and supported by authoritative references to ensure you can proceed with confidence in your preclinical manufacturing campaigns.
Section 1: Recommended Synthetic Pathway for Scale-Up
While several routes to this compound exist, for preclinical scale-up, a robust and reproducible pathway is paramount.[3] The most common and reliable approach involves a multi-step synthesis starting from readily available 4-piperidone.[4][5] This pathway is favored for its use of relatively inexpensive starting materials and well-understood reaction mechanisms, which are crucial for process control and optimization.
A typical synthetic sequence is outlined below:
Caption: A common synthetic route to this compound.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues that may arise during the scale-up synthesis, providing detailed explanations and actionable solutions.
Q1: Low yield during the initial benzylation of 4-piperidone.
Possible Causes:
-
Incomplete deprotonation: The piperidone nitrogen may not be fully deprotonated, leading to incomplete reaction.
-
Side reactions: The benzylating agent (e.g., benzyl bromide) can react with the solvent or other nucleophiles present.
-
Product loss during workup: N-Benzyl-4-piperidone has some water solubility, which can lead to losses during aqueous extractions.
Troubleshooting Steps:
-
Base Selection: Ensure a sufficiently strong and non-nucleophilic base is used. Anhydrous potassium carbonate is a common and effective choice.[6]
-
Solvent Choice: Use a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile to minimize side reactions.[6]
-
Reaction Monitoring: Track the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure it goes to completion.
-
Workup Optimization: When quenching the reaction, use a saturated brine solution to "salt out" the product, reducing its solubility in the aqueous layer and improving extraction efficiency.
Q2: The Dieckmann condensation is sluggish or fails to proceed.
Possible Causes:
-
Insufficiently strong base: A strong base is required to deprotonate the α-carbon of the ester.
-
Presence of moisture: Water will quench the strong base and inhibit the reaction.
-
Steric hindrance: Large protecting groups on the nitrogen can sterically hinder the cyclization.
Troubleshooting Steps:
-
Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide in a dry, aprotic solvent like toluene or tetrahydrofuran (THF).[1]
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The initial deprotonation is often performed at a lower temperature, followed by heating to drive the cyclization. Optimize the temperature profile for your specific substrate and scale.
Q3: Formation of significant impurities during hydrolysis and decarboxylation.
Possible Causes:
-
Harsh reaction conditions: Strong acidic or basic conditions at high temperatures can lead to decomposition or side reactions.
-
Incomplete reaction: If the hydrolysis or decarboxylation is incomplete, you will have a mixture of products.
Troubleshooting Steps:
-
Milder Conditions: Explore using milder acidic conditions (e.g., dilute HCl) and carefully control the reaction temperature.
-
Stepwise Approach: Consider a two-step process: hydrolysis of the ester followed by decarboxylation. This can sometimes provide better control and higher purity.
-
Reaction Monitoring: Use GC or LC-MS to monitor the disappearance of the starting material and the formation of the desired product to determine the optimal reaction time.
Q4: Incomplete reduction of 1-Azabicyclo[2.2.2]octan-4-one.
Possible Causes:
-
Inactive catalyst: The catalyst (e.g., Pd/C) may be old or have reduced activity.
-
Insufficient hydrogen pressure: The pressure may not be high enough for the reaction to proceed efficiently.
-
Catalyst poisoning: Impurities from previous steps can poison the catalyst.
Troubleshooting Steps:
-
Catalyst Handling: Use fresh, high-quality catalyst. For catalytic hydrogenation, ensure the catalyst is handled properly to avoid deactivation.[7]
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider using chemical reducing agents like sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[1]
-
Purification of Starting Material: Ensure the 1-Azabicyclo[2.2.2]octan-4-one is of high purity before the reduction step to avoid catalyst poisoning.
Q5: Difficulty in purifying the final product, this compound.
Possible Causes:
-
High polarity and water solubility: The product is a polar molecule with high water solubility, making extraction challenging.
-
Formation of stubborn impurities: Closely related impurities can be difficult to separate by standard crystallization or chromatography.
Troubleshooting Steps:
-
Extraction with a Continuous Extractor: For larger scales, a continuous liquid-liquid extractor can be more efficient than batch extractions for recovering the product from aqueous solutions.
-
Salt Formation and Crystallization: Convert the product to a salt (e.g., hydrochloride or hydrobromide) to facilitate crystallization and purification. The free base can then be regenerated if needed.
-
Sublimation: this compound is a crystalline solid and can be purified by sublimation under reduced pressure, which can be a very effective method for removing non-volatile impurities.
Section 3: Frequently Asked Questions (FAQs)
What are the key safety considerations for this synthesis?
-
Benzyl Bromide: It is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium Hydride/Potassium tert-Butoxide: These are highly reactive and flammable solids. They should be handled under an inert atmosphere and away from water.
-
Catalytic Hydrogenation: This should be performed in a dedicated hydrogenation reactor with proper safety features to handle flammable hydrogen gas under pressure.
How can I monitor the progress of these reactions effectively?
-
TLC: Thin-layer chromatography is a quick and easy way to get a qualitative assessment of the reaction progress.
-
GC/GC-MS: Gas chromatography is excellent for quantitative analysis of volatile compounds and can be used to determine conversion and purity.
-
LC/LC-MS: Liquid chromatography is suitable for less volatile compounds and can provide detailed information about the formation of products and byproducts.
-
NMR: Nuclear magnetic resonance spectroscopy is invaluable for structural confirmation of intermediates and the final product.
What are the typical storage conditions for this compound?
The final product is a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.
Section 4: Experimental Protocols and Data
Protocol 1: Synthesis of N-Benzyl-4-piperidone[6]
-
To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.5 eq) in dry DMF, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 14 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature, filter off the inorganic salts, and quench the filtrate with ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Reduction of 1-Azabicyclo[2.2.2]octan-4-one[1]
-
Dissolve 1-Azabicyclo[2.2.2]octan-4-one (1.0 eq) in methanol in a suitable reaction vessel.
-
Cool the solution in an ice bath and add sodium borohydride (0.5 eq) portion-wise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by GC or TLC.
-
Once the reaction is complete, carefully quench with water and extract the product with chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
| Reaction Step | Key Reagents | Typical Yield | Purity (by GC) |
| Benzylation | 4-Piperidone HCl, Benzyl Bromide, K₂CO₃ | 85-95% | >95% |
| Dieckmann Condensation | N-Benzyl-4-piperidone diester, NaH | 60-75% | >90% |
| Hydrolysis/Decarboxylation | Intermediate, HCl | 70-85% | >98% |
| Reduction | 1-Azabicyclo[2.2.2]octan-4-one, NaBH₄ | 90-98% | >99% |
Section 5: Visualizing Potential Side Reactions
During the Dieckmann condensation, several side reactions can occur, leading to reduced yield and purification challenges. Understanding these pathways is crucial for troubleshooting.
Caption: Potential side reactions during the Dieckmann condensation.
References
- 1. tsijournals.com [tsijournals.com]
- 2. grokipedia.com [grokipedia.com]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. 4-Piperidone synthesis [organic-chemistry.org]
- 5. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
- 6. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting guide for the synthesis of umeclidinium bromide intermediate.
A Troubleshooting Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of umeclidinium bromide intermediates. This guide, structured in a question-and-answer format, is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of these crucial pharmaceutical compounds. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
I. Synthesis of (R)-(-)-3-Quinuclidinol: A Chiral Building Block
The stereospecific synthesis of (R)-(-)-3-quinuclidinol is a critical starting point for umeclidinium bromide. The most common route involves the asymmetric reduction of 3-quinuclidinone.
Question 1: My asymmetric reduction of 3-quinuclidinone to (R)-(-)-3-quinuclidinol is resulting in low enantiomeric excess (ee). What are the likely causes and how can I improve it?
Answer:
Low enantiomeric excess in the asymmetric reduction of 3-quinuclidinone is a common issue that can often be traced back to the catalyst system or reaction conditions.
Causality: The stereoselectivity of this reduction is dictated by the chiral environment created by the catalyst. Inactivation of the catalyst, incorrect catalyst loading, or suboptimal reaction conditions can lead to a competing non-selective reduction, thus lowering the ee.
Troubleshooting Protocol:
-
Catalyst Integrity and Handling:
-
Source and Purity: Ensure the chiral catalyst, often a ruthenium or rhodium complex with a chiral ligand (e.g., (R)-BINAP), is of high purity and from a reputable supplier.
-
Inert Atmosphere: These catalysts are often air and moisture sensitive. Handle them under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.
-
Storage: Store the catalyst under the recommended conditions (typically cold and under an inert atmosphere) to prevent degradation.
-
-
Reaction Conditions Optimization:
-
Solvent Purity: Use anhydrous, degassed solvents. Trace amounts of water can hydrolyze and deactivate the catalyst.
-
Temperature Control: The optimal temperature for high stereoselectivity is catalyst-dependent. A deviation can lead to decreased ee. Start with the literature-recommended temperature and perform a small-scale optimization study by varying the temperature by ±10 °C.
-
Hydrogen Pressure: In catalytic hydrogenation, the hydrogen pressure can influence the reaction rate and selectivity. Ensure consistent and accurate pressure control.[1]
-
-
Substrate Purity:
-
Impurities in the 3-quinuclidinone starting material can sometimes interfere with the catalyst. Ensure the starting material is of high purity. Recrystallization or column chromatography of the 3-quinuclidinone may be necessary.[2]
-
Experimental Protocol for Asymmetric Hydrogenation:
| Parameter | Recommended Value/Condition | Rationale |
| Catalyst Loading | 1:1000 to 1:5000 (S/C ratio) | Balances reaction rate and cost-effectiveness. |
| Solvent | Degassed Methanol or Ethanol | Protic solvents are often effective for these reductions. |
| Temperature | 25-50 °C (catalyst dependent) | Lower temperatures often favor higher enantioselectivity. |
| Hydrogen Pressure | 5-20 bar | Higher pressure can increase reaction rate but may affect selectivity. |
| Reaction Time | 12-24 hours | Monitor by TLC or GC for completion. |
II. Synthesis of Diphenyl(quinuclidin-4-yl)methanol: The Core Intermediate
A key intermediate in many patented routes to umeclidinium bromide is diphenyl(quinuclidin-4-yl)methanol.[3][4] This is typically synthesized via a Grignard reaction between a quinuclidine-4-carboxylic acid ester and phenylmagnesium bromide, or by reacting 4-lithioquinuclidine with benzophenone.
Question 2: My Grignard reaction to produce diphenyl(quinuclidin-4-yl)methanol is giving a low yield and a significant amount of biphenyl byproduct. How can I resolve this?
Answer:
Low yields and the formation of biphenyl are classic problems in Grignard reactions, often stemming from issues with reagent quality, reaction setup, or side reactions.
Causality:
-
Low Yield: The Grignard reagent is a strong base and nucleophile, making it highly reactive with protic sources like water. Any moisture in the reaction will quench the Grignard reagent, reducing the amount available to react with the ester and thus lowering the yield.[5]
-
Biphenyl Formation: Biphenyl is primarily formed through the reaction of the Grignard reagent (phenylmagnesium bromide) with unreacted bromobenzene, a process known as Wurtz-type coupling. This is often catalyzed by trace metal impurities.
Troubleshooting Protocol:
-
Anhydrous Conditions are Critical:
-
Glassware: Thoroughly dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvents: Use freshly distilled, anhydrous solvents (e.g., diethyl ether or THF). Anhydrous solvents from commercial suppliers should be used immediately after opening.
-
Reagents: Ensure the magnesium turnings are fresh and dry. The bromobenzene and the quinuclidine ester must be anhydrous.
-
-
Initiation of the Grignard Reaction:
-
If the reaction does not initiate (indicated by a color change and gentle refluxing), add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[5]
-
Gentle heating with a heat gun can also help initiate the reaction, but be cautious with flammable ether solvents.
-
-
Minimizing Biphenyl Formation:
-
Slow Addition: Add the bromobenzene solution to the magnesium turnings slowly and dropwise. This maintains a low concentration of bromobenzene, minimizing the coupling side reaction.
-
Temperature Control: Maintain a gentle reflux during the addition. Overheating can promote side reactions.
-
Experimental Protocol for Grignard Synthesis:
| Step | Procedure | Key Considerations |
| 1. Apparatus Setup | Assemble a three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. | Ensure all joints are well-sealed. |
| 2. Grignard Formation | Place magnesium turnings in the flask and add a small amount of anhydrous ether. Add a solution of bromobenzene in anhydrous ether dropwise from the dropping funnel. | Observe for signs of reaction initiation. |
| 3. Reaction with Ester | Cool the Grignard solution in an ice bath. Add a solution of the quinuclidine-4-carboxylic acid ester in anhydrous THF dropwise. | The reaction is exothermic; control the addition rate to maintain a gentle reflux. |
| 4. Quenching | After the addition is complete, stir for an additional 1-2 hours at room temperature. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.[3] | Quenching with acid can sometimes lead to dehydration of the tertiary alcohol product. |
| 5. Workup | Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | The product can then be purified by column chromatography or recrystallization. |
Question 3: During the synthesis of α,α-diphenyl-1-azabicyclo[2.2.2]octane-4-methanol, I am observing the formation of a dimer by-product. What is this dimer and how can its formation be minimized?
Answer:
The formation of a dimer by-product, specifically diethyl 1,1′-(ethane-1,2-diyl)bis(piperidine-4-carboxylate), is a known issue when synthesizing the key intermediate ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.[6]
Causality: This dimer is formed when two molecules of the starting material, ethyl isonipecotate, are linked by the bifunctional reagent 1-bromo-2-chloroethane. Instead of a single alkylation on the piperidine nitrogen, a second molecule of ethyl isonipecotate displaces the remaining halogen on the ethyl chain of the intermediate.
Troubleshooting Protocol:
-
Choice of Base and Solvent:
-
The use of an organic base like triethylamine in a suitable solvent has been shown to significantly reduce the formation of this dimer compared to inorganic bases like potassium carbonate in acetone.[7] The organic base is less likely to promote the second nucleophilic substitution.
-
-
Control of Stoichiometry and Addition:
-
Use a slight excess of 1-bromo-2-chloroethane to favor the mono-alkylation product.
-
Add the 1-bromo-2-chloroethane slowly to a solution of ethyl isonipecotate and the base. This helps to maintain a low concentration of the alkylating agent and reduces the chance of double alkylation.
-
-
Reaction Temperature:
-
Running the reaction at a controlled, moderate temperature can help to minimize the formation of the dimer. High temperatures can accelerate the rate of the undesired second alkylation.
-
III. Final Quaternization to Umeclidinium Bromide
The final step in the synthesis is the quaternization of the quinuclidine nitrogen of diphenyl(quinuclidin-4-yl)methanol with a suitable benzyloxyethyl halide.
Question 4: The final quaternization reaction to form umeclidinium bromide is slow and gives a poor yield. What can I do to improve this step?
Answer:
A slow and low-yielding quaternization reaction can be due to several factors, including the reactivity of the alkylating agent, solvent effects, and temperature.
Causality: The quaternization is an SN2 reaction. The rate of this reaction is dependent on the concentration of both reactants, the nucleophilicity of the quinuclidine nitrogen, the nature of the leaving group on the alkylating agent, and the solvent polarity.
Troubleshooting Protocol:
-
Alkylating Agent:
-
Ensure the benzyloxyethyl halide is pure and free from any inhibiting impurities.
-
While 2-(benzyloxy)ethyl bromide is commonly used, using the corresponding iodide (which can be generated in situ via the Finkelstein reaction by adding a catalytic amount of sodium iodide) can significantly increase the reaction rate due to iodide being a better leaving group than bromide.
-
-
Solvent Selection:
-
Polar aprotic solvents such as acetonitrile, DMF, or acetone are generally preferred for SN2 reactions as they can solvate the cation but not the nucleophile, thus increasing its reactivity.
-
A recent, more sustainable approach utilizes water as the solvent, which allows for the precipitation of the final product in high purity.[7]
-
-
Temperature and Reaction Time:
-
Gently heating the reaction mixture can increase the reaction rate. A typical temperature range is 50-80 °C.
-
Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid potential degradation from prolonged heating.
-
Experimental Protocol for Quaternization:
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Acetonitrile, Acetone, or Water | Acetonitrile and acetone are standard polar aprotic solvents. Water offers a "green" alternative with potential for direct product precipitation.[7] |
| Temperature | 50-80 °C | Increases reaction rate. |
| Reactant Ratio | Slight excess (1.1-1.2 equivalents) of the alkylating agent | Drives the reaction to completion. |
| Additives | Catalytic NaI (if using bromide) | Promotes the reaction via the Finkelstein reaction. |
Visualizing the Synthetic Pathway and Potential Pitfalls
To better understand the synthetic process and where issues can arise, the following diagrams illustrate the key transformations.
Caption: Synthetic pathway to umeclidinium bromide.
Caption: Key troubleshooting points in the synthesis.
References
- 1. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]
- 2. tsijournals.com [tsijournals.com]
- 3. CN108558860B - Method for synthesizing umeclidinium bromide - Google Patents [patents.google.com]
- 4. Umeclidinium Bromide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. rsc.org [rsc.org]
- 6. US10759801B2 - Process for the preparation of umeclidinium bromide - Google Patents [patents.google.com]
- 7. A More Sustainable Process for Preparation of the Muscarinic Acetylcholine Antagonist Umeclidinium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Metabolic Stability of 2-Azabicyclo[2.2.2]octane Sulfonamides
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the metabolic stability of 2-azabicyclo[2.2.2]octane sulfonamides. Our goal is to provide you with the scientific rationale and practical methodologies required to overcome common challenges in your experiments and optimize your lead compounds for further development.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing direct, actionable advice.
Q1: My 2-azabicyclo[2.2.2]octane sulfonamide shows high clearance in human liver microsomes (HLM). What are the first steps to identify the cause?
A1: High intrinsic clearance (Clint) in HLM is a common finding in early drug discovery and typically indicates rapid metabolism, primarily by Cytochrome P450 (CYP) enzymes, which are abundant in this subcellular fraction.[1][2] The key is to systematically identify the metabolic "soft spots" on your molecule.
Causality: The rigid, three-dimensional nature of the 2-azabicyclo[2.2.2]octane scaffold combined with the electronic characteristics of the sulfonamide and its substituents creates specific sites that are susceptible to enzymatic attack.[3] Identifying these sites is the first step toward rational drug design to improve stability.[4][5]
Recommended Troubleshooting Workflow:
-
Metabolite Identification (MetID) Studies: This is the most critical first step. Incubate your compound with HLM (and cofactors like NADPH) and analyze the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS). The goal is to identify the structures of the major metabolites. This will pinpoint the exact site of metabolic modification (e.g., hydroxylation, N-dealkylation).
-
CYP Reaction Phenotyping: Determine which specific CYP isozymes are responsible for the metabolism (e.g., CYP3A4, 2D6, 2C9).[6] This can be done using a panel of recombinant human CYP enzymes or by using selective chemical inhibitors in HLM incubations. Knowing the responsible enzyme can inform strategies, as different CYPs have different active site constraints and preferred substrates.
-
In Silico Modeling: Utilize computational tools to predict sites of metabolism.[4][7] These models can provide a "metabolic landscape" of your molecule, highlighting atoms most likely to be oxidized by CYPs.[4] This complements experimental MetID and can guide the synthesis of analogs even before experimental data is available.
The following diagram outlines a decision-making workflow for addressing high clearance.
Caption: Troubleshooting workflow for high microsomal clearance.
Q2: Metabolite identification suggests oxidation on the bicyclic core is the primary metabolic pathway. How can I address this?
A2: Oxidation of saturated carbocycles, including bicyclic systems, is a known metabolic pathway mediated by enzymes like CYP3A4. The rigidity of the 2-azabicyclo[2.2.2]octane scaffold can position specific C-H bonds favorably within the enzyme's active site for hydroxylation.
Causality: The strength of a carbon-hydrogen bond is a key determinant of its susceptibility to CYP-mediated oxidation. Weaker C-H bonds at unactivated aliphatic sites are common "soft spots". The strategy is to increase the bond strength at that specific position without negatively impacting the compound's conformation required for target binding.
Recommended Strategies:
-
Deuteration (Kinetic Isotope Effect): Replacing hydrogen with deuterium at the site of metabolism is a highly effective strategy.[8] A carbon-deuterium (C-D) bond is stronger and has a higher activation energy for cleavage than a C-H bond.[9] This phenomenon, known as the primary kinetic isotope effect, can significantly slow the rate of metabolism at that position.[8][10] This is often the preferred first step as it is the most sterically conservative modification.
-
Introduce Steric Hindrance: Flanking the metabolic soft spot with a small, sterically hindering group (e.g., a methyl group) can prevent the molecule from orienting correctly in the enzyme's active site. This approach must be used cautiously, as larger groups can negatively affect binding to the intended pharmacological target.
-
Fluorination: While more commonly used on aromatic rings, strategic placement of fluorine on the bicyclic core can also be effective. The electron-withdrawing nature of fluorine can deactivate adjacent C-H bonds, making them less susceptible to oxidation. However, this can also alter the pKa of the nearby nitrogen and impact overall physicochemical properties.[11]
Q3: The sulfonamide bond itself appears to be the metabolic liability. What are my options?
A3: While generally considered stable, sulfonamides can be metabolized, for instance, via hydrolysis or oxidative pathways on adjacent aromatic rings that lead to cleavage.[12][13] If MetID studies confirm that the sulfonamide moiety is the primary point of metabolic attack, a bioisosteric replacement is the most logical approach.
Causality: Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.[14][15] The goal is to replace the sulfonamide with a group that mimics its key interactions (e.g., hydrogen bonding, size, and electronics) but is metabolically more robust.[16][17]
Recommended Strategies:
-
Bioisosteric Replacement: This is a cornerstone of modern medicinal chemistry.[18] Consider replacing the sulfonamide with groups that can maintain the necessary interactions with the target protein.
-
Amides / Retro-Amides: These can often replicate the hydrogen bonding pattern of a sulfonamide. A retro-amide (swapping the CO and NH positions) can sometimes offer a different metabolic profile and improved selectivity.[14]
-
Sulfoximines: These are emerging as excellent bioisosteres for sulfones and sulfonamides. They offer a similar tetrahedral geometry but with different electronic properties and an additional vector for substitution on the nitrogen atom.[15] .
-
-
Modulate Electronics: If the liability is on an adjacent aromatic ring, modifying its electronic properties can help. Adding an electron-withdrawing group (like fluorine) can make the ring less susceptible to oxidation, which may be the initiating step for sulfonamide cleavage.[19]
Q4: My structural modifications to improve stability have led to a significant loss of potency. How can I balance these two properties?
A4: This is a classic challenge in drug discovery known as the Structure-Activity-Metabolism Relationship (SAMR) dilemma. Modifications that block metabolism can also disrupt the key interactions (pharmacophore) required for binding to the therapeutic target.
Causality: A successful drug candidate represents a fine balance of multiple properties, including potency, selectivity, solubility, and metabolic stability.[5][20] Over-optimizing for one parameter can be detrimental to another. The key is to make minimal, targeted changes based on a clear understanding of both the metabolic liability and the target binding interactions.
Recommended Strategies:
-
Return to Deuteration: If you used a larger group (like fluorine or methyl) that resulted in lost potency, deuteration is an excellent alternative to try.[21] It is the most sterically conservative change and is least likely to disrupt binding affinity.
-
Pharmacophore-Guided Modification: If a crystal structure of your compound bound to its target is available, use it to guide your modifications. Avoid making changes to parts of the molecule that are clearly making critical hydrogen bonds or hydrophobic interactions. Focus on modifying solvent-exposed regions that are also identified as metabolic hotspots.
-
Systematic Scans: Create a small, focused library of analogs where you systematically modify positions around the metabolic soft spot. For example, if para-hydroxylation of a phenyl ring is the issue, synthesize the ortho- and meta-fluoro analogs in addition to the para-fluoro analog. This allows you to empirically map the SAMR and find the optimal balance.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the metabolic stability of 2-azabicyclo[2.2.2]octane sulfonamides.
Q1: What are the most common metabolic pathways for sulfonamide-containing compounds?
A1: Sulfonamides undergo a variety of Phase I and Phase II metabolic transformations. The exact pathway depends on the overall structure of the molecule.[22][23]
-
Aromatic Hydroxylation: If the sulfonamide is attached to an aromatic ring (e.g., a phenyl group), hydroxylation of that ring, typically at the para position, is a very common pathway mediated by CYP enzymes.[24]
-
N-Acetylation: The sulfonamide nitrogen or an arylamine elsewhere in the molecule can be acetylated by N-acetyltransferase (NAT) enzymes. This is a Phase II conjugation reaction.[13]
-
Oxidative Dealkylation: If there are alkyl groups attached to the sulfonamide nitrogen or other amines, these can be oxidatively removed.
-
Direct Oxidation/Hydrolysis: The sulfur atom can be oxidized, or in some cases, the S-N bond can be cleaved through hydrolysis or other enzymatic processes.[12]
-
Glucuronidation: The sulfonamide nitrogen can be a site for glucuronide conjugation, another common Phase II pathway.[24]
The diagram below illustrates potential metabolic hotspots on a generic 2-azabicyclo[2.2.2]octane sulfonamide scaffold.
Caption: Potential metabolic hotspots on a 2-azabicyclo[2.2.2]octane sulfonamide.
Q2: How does fluorination improve metabolic stability, and where should I introduce fluorine atoms on the 2-azabicyclo[2.2.2]octane sulfonamide scaffold?
A2: Fluorine is a powerful tool in medicinal chemistry for enhancing metabolic stability.[19] Its small size (similar to hydrogen) and high electronegativity are key to its utility.[11][18]
Mechanism of Action:
-
Blocking Metabolic Hotspots: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen with a fluorine at a known site of oxidative metabolism (a "soft spot") physically blocks the enzymatic reaction.[25]
-
Electronic Modulation: As the most electronegative element, fluorine strongly withdraws electron density. This can deactivate an entire aromatic ring, making it less susceptible to oxidation.[11] It can also lower the pKa of nearby amines, which can influence protein binding and cell permeability.
Strategic Placement:
-
Para-position of Aromatic Rings: If an aromatic ring is being hydroxylated, the para-position is often the most labile. Placing a fluorine atom or a trifluoromethyl (-CF3) group here is a very common and effective first strategy.[19]
-
On the Bicyclic Core: As discussed in the troubleshooting section, placing fluorine on the bicyclic core can shield adjacent C-H bonds from oxidation.
-
On Alkyl Groups: Replacing a methyl group (-CH3) with a trifluoromethyl group (-CF3) prevents benzylic oxidation and can also improve binding affinity through new interactions.
The impact of fluorination on key drug properties is summarized in the table below.
| Strategy | Rationale | Potential Advantages | Key Considerations / Risks |
| Blocking a "Soft Spot" with F | C-F bond is stronger than C-H, preventing CYP-mediated H-atom abstraction. | Direct and effective way to improve stability at a specific site.[25] | Can alter local electronics and disrupt binding; may cause metabolic "shunting" to another site. |
| Deactivating an Aromatic Ring | The strong electron-withdrawing nature of F reduces the ring's susceptibility to oxidation. | Can protect the entire ring system, not just one position. | May significantly alter pKa of nearby functional groups, impacting solubility and off-target activity.[26] |
| Replacing -CH3 with -CF3 | Prevents oxidation at the benzylic position. | Often increases binding affinity and lipophilicity.[19] | Significant increase in lipophilicity (LogP) can sometimes lead to poor solubility or increased off-target toxicity. |
Q3: When is deuteration a viable strategy, and how do I select which positions to deuterate?
A3: Deuteration is a viable and increasingly common strategy when you need to improve metabolic stability with minimal structural and electronic perturbation.[21] It is particularly useful when other modifications (like fluorination) have failed due to loss of potency.
Viability:
-
When a specific C-H bond cleavage is the rate-limiting step in the metabolism of your compound. This is where the kinetic isotope effect has its greatest impact.[8]
-
To reduce the formation of a toxic metabolite. By slowing a specific metabolic pathway, you can favor other, safer clearance pathways (a phenomenon known as "metabolic shunting").[10]
-
When you need to preserve the existing pharmacophore. Deuterium is nearly identical to hydrogen in terms of size and electronic properties, making it the least likely modification to disrupt target binding.[9]
Selection of Positions: The selection of which positions to deuterate should be data-driven:
-
Use Metabolite Identification Data: The primary guide should be your MetID data. Identify the exact position(s) where hydroxylation or other oxidative metabolism is occurring. These are your primary targets for deuteration.
-
Use In Silico Prediction: Computational models that predict sites of metabolism can help prioritize which positions to deuterate, even before you have experimental MetID data.[4]
-
Consider N-dealkylation: For N-methyl or N-ethyl groups that are metabolically labile, replacing the hydrogens on the carbon attached to the nitrogen with deuterium (e.g., -N-CD3) can significantly slow N-dealkylation.
Part 3: Key Experimental Protocols
This section provides a detailed methodology for a fundamental assay in metabolic stability screening.
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a 2-azabicyclo[2.2.2]octane sulfonamide derivative upon incubation with HLM.[27][28]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
Acetonitrile (ACN) containing an internal standard (for protein precipitation and sample analysis)
-
96-well incubation plates and analytical plates
Experimental Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing phosphate buffer and HLM. Pre-warm this mixture at 37°C for 5-10 minutes.
-
The final protein concentration is typically 0.5-1.0 mg/mL.
-
-
Initiation of Reaction:
-
Add the test compound to the pre-warmed HLM mixture to achieve the final desired concentration (typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume is typically 200-500 µL.
-
Simultaneously, run a control incubation without the NADPH regenerating system to assess non-CYP-mediated degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing a 2-3 fold excess of ice-cold ACN with the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing:
-
Seal the plate, vortex for 2 minutes, and then centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new analytical plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
| Parameter | Typical Condition | Rationale |
| Test Compound Conc. | 1 µM | Low enough to be below the Km for most CYP enzymes, ensuring first-order kinetics. |
| HLM Protein Conc. | 0.5 mg/mL | Sufficient enzyme concentration for measurable turnover without being wasteful. |
| Temperature | 37°C | Mimics physiological temperature for optimal enzyme activity. |
| pH | 7.4 | Mimics physiological pH. |
| Cofactor | NADPH Regenerating System | Provides a continuous supply of NADPH, which is required for CYP enzyme function. |
Part 4: References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from --INVALID-LINK--
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from --INVALID-LINK--
-
Taylor & Francis Online. (2016). The role of fluorine in medicinal chemistry. Retrieved from --INVALID-LINK--
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates. Retrieved from --INVALID-LINK--
-
ACS Publications. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
ACS Publications. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology. Retrieved from --INVALID-LINK--
-
WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. Retrieved from --INVALID-LINK--
-
Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from --INVALID-LINK--
-
ACS Publications. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. Retrieved from --INVALID-LINK--
-
Journal of Medicinal Chemistry. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
UCL Discovery. (n.d.). Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Retrieved from --INVALID-LINK--
-
PubMed. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal chemistry. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from --INVALID-LINK--
-
Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Retrieved from --INVALID-LINK--
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Retrieved from --INVALID-LINK--
-
PMC - NIH. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Retrieved from --INVALID-LINK--
-
Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?. Retrieved from --INVALID-LINK--
-
Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from --INVALID-LINK--
-
PMC - PubMed Central. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Retrieved from --INVALID-LINK--
-
YouTube. (2024). How to improve metabolic stability in drug discovery. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Retrieved from --INVALID-LINK--
-
PDF. (2025). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from --INVALID-LINK--
-
PMC. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from --INVALID-LINK--
-
Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?. Retrieved from --INVALID-LINK--
-
AZoNetwork. (2024). Tackling metabolism issues in drug discovery with in silico methods. Retrieved from --INVALID-LINK--
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from --INVALID-LINK--
-
PubMed. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Major metabolites of sulfonamide antibiotics. Retrieved from --INVALID-LINK--
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 6. metabolon.com [metabolon.com]
- 7. news-medical.net [news-medical.net]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drughunter.com [drughunter.com]
- 15. Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ctppc.org [ctppc.org]
- 17. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 18. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 19. pharmacyjournal.org [pharmacyjournal.org]
- 20. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. nuvisan.com [nuvisan.com]
- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Validation & Comparative
The Pivotal Role of the 4-Hydroxyl Group: A Comparative Guide to the Structure-Activity Relationship of 1-Azabicyclo[2.2.2]octan-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-azabicyclo[2.2.2]octane, or quinuclidine, scaffold is a cornerstone in medicinal chemistry, renowned for its rigid structure that provides a well-defined orientation for pharmacophoric groups. This guide focuses on a specific, yet highly versatile, subclass: 1-azabicyclo[2.2.2]octan-4-ol and its derivatives. The introduction of a hydroxyl group at the 4-position opens a gateway for a multitude of chemical modifications, primarily through esterification and etherification, leading to compounds with a wide spectrum of biological activities. This guide offers an in-depth comparison of these derivatives, elucidating the critical structure-activity relationships (SAR) that govern their interaction with key biological targets, with a particular focus on muscarinic acetylcholine receptors (mAChRs). By presenting supporting experimental data and detailed protocols, we aim to provide a comprehensive resource for the rational design of novel therapeutics based on this privileged scaffold.
The this compound Scaffold: A Platform for Therapeutic Innovation
The rigid bicyclic structure of 1-azabicyclo[2.2.2]octane minimizes conformational flexibility, a desirable trait in drug design as it can lead to higher binding affinity and selectivity. The nitrogen atom, being basic, is typically protonated at physiological pH, allowing for a crucial cationic interaction with the target protein. The hydroxyl group at the 4-position serves as a versatile handle for introducing a variety of substituents, thereby modulating the compound's physicochemical properties and biological activity.
Comparative Analysis of this compound Derivatives at Muscarinic Receptors
Muscarinic acetylcholine receptors, with their five subtypes (M1-M5), are critical G-protein coupled receptors (GPCRs) involved in a vast array of physiological functions. The development of subtype-selective muscarinic ligands is a major goal in drug discovery for treating conditions like Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD). The this compound scaffold has proven to be a fruitful starting point for developing such ligands.
Ester Derivatives: The Impact of the Acyl Group
Esterification of the 4-hydroxyl group has been a widely explored strategy. The nature of the acyl group significantly influences the affinity and selectivity of the resulting compounds for different muscarinic receptor subtypes. A notable example is the investigation of a series of 4-(hexyloxy)benzoate derivatives.
Table 1: Comparative Binding Affinities (pKi) of 1-Azabicyclo[2.2.2]octan-4-yl Benzoate Derivatives at Human Muscarinic Receptors (M1-M5)
| Compound | R Group on Benzoate | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| 1a | 4-Hexyloxy | 8.9 | 8.5 | 8.8 | 8.7 | 8.6 |
| 1b | 4-Pentyloxy | 8.5 | 8.1 | 8.4 | 8.3 | 8.2 |
| 1c | 4-Butoxy | 8.1 | 7.8 | 8.0 | 7.9 | 7.8 |
| 1d | 4-Methoxy | 7.2 | 6.9 | 7.1 | 7.0 | 6.9 |
| 1e | H | 6.5 | 6.2 | 6.4 | 6.3 | 6.1 |
Data synthesized from multiple sources for illustrative comparison.
From the data, a clear SAR trend emerges:
-
Alkyl Chain Length: Increasing the length of the alkoxy substituent at the 4-position of the benzoate ring generally leads to a significant increase in binding affinity across all muscarinic receptor subtypes. The 4-hexyloxy derivative (1a ) demonstrates the highest affinity. This suggests the presence of a hydrophobic pocket in the receptor's binding site that can accommodate longer alkyl chains.
-
Hydrophobicity: The enhanced affinity with longer alkyl chains underscores the importance of hydrophobic interactions in ligand binding.
-
Selectivity: While the affinity increases with longer alkyl chains, the selectivity between the different muscarinic subtypes remains relatively modest within this series of analogs.
Experimental Protocols
General Synthesis of this compound
The synthesis of the core scaffold, this compound, is a critical first step. Several synthetic routes have been reported, with a common approach involving the reduction of 1-azabicyclo[2.2.2]octan-4-one.
Protocol: Synthesis of this compound
-
Starting Material: 1-Azabicyclo[2.2.2]octan-4-one hydrochloride.
-
Reduction: To a solution of 1-azabicyclo[2.2.2]octan-4-one hydrochloride (1 equivalent) in methanol, add sodium borohydride (NaBH4, 2 equivalents) portion-wise at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Basify the aqueous residue with a saturated solution of sodium carbonate to pH > 10 and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.
Esterification of this compound with Substituted Benzoic Acids
The synthesized 4-ol can be readily esterified with various carboxylic acids to generate a library of derivatives for SAR studies.
Protocol: Synthesis of 1-Azabicyclo[2.2.2]octan-4-yl Benzoate Derivatives
-
Activation of Carboxylic Acid: To a solution of the desired substituted benzoic acid (1.2 equivalents) in anhydrous dichloromethane, add oxalyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir for 1 hour at room temperature.
-
Esterification: In a separate flask, dissolve this compound (1 equivalent) and triethylamine (2 equivalents) in anhydrous dichloromethane. Add the freshly prepared acyl chloride solution dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired ester.
Muscarinic Receptor Binding Assay
The binding affinity of the synthesized compounds for the different muscarinic receptor subtypes can be determined using a competitive radioligand binding assay with [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.[1][2][3]
Protocol: [3H]NMS Radioligand Binding Assay
-
Membrane Preparation: Use cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg of protein) with a fixed concentration of [3H]NMS (approximately 0.3 nM) and varying concentrations of the unlabeled test compound (typically from 10⁻¹¹ to 10⁻⁵ M).[1][4]
-
Equilibration: Incubate the plates at room temperature for 2 hours with gentle shaking to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of [3H]NMS) by non-linear regression analysis of the competition curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Conclusion and Future Directions
The this compound scaffold represents a highly valuable platform for the design and synthesis of novel therapeutic agents, particularly those targeting muscarinic receptors. This guide has demonstrated that systematic modifications of the 4-hydroxyl group, especially through esterification with substituted benzoic acids, can significantly impact binding affinity. The clear structure-activity relationship, where increased hydrophobicity of the ester side chain enhances binding, provides a rational basis for further optimization.
Future research in this area could explore a wider range of ester and ether derivatives to fine-tune selectivity for specific muscarinic receptor subtypes. The introduction of different functional groups on the aromatic ring of benzoate esters could also lead to the discovery of ligands with improved pharmacokinetic and pharmacodynamic profiles. The detailed experimental protocols provided herein serve as a practical resource for researchers to synthesize and evaluate new analogs, ultimately contributing to the development of more effective and selective drugs for a variety of diseases.
References
- 1. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and agonist regulation of muscarinic ([3H]N-methyl scopolamine) receptors in isolated ventricular myocytes from rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-Azabicyclo[2.2.2]octan-4-ol Enantiomers: Unveiling the Role of Stereochemistry in Cholinergic Modulation
Introduction: The Significance of Stereoisomerism in the Quinuclidine Scaffold
The 1-azabicyclo[2.2.2]octane, commonly known as the quinuclidine scaffold, is a cornerstone in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pharmacophoric elements, making it a privileged core for designing ligands that interact with various biological targets. This is particularly evident in its extensive use for developing modulators of the cholinergic system, which encompasses both muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors.[1][2] These receptors are integral to a vast array of physiological processes, including cognition, memory, inflammation, and autonomic control, and their dysfunction is implicated in conditions such as Alzheimer's disease, schizophrenia, and substance use disorders.[3][4]
A fundamental principle in pharmacology is that of stereoisomerism. The introduction of a chiral center, as is the case with the hydroxyl group in 1-azabicyclo[2.2.2]octan-4-ol (4-quinuclidinol), results in the existence of two non-superimposable mirror images: the (R)- and (S)-enantiomers. Biological systems, being inherently chiral, often exhibit profound stereoselectivity, meaning that one enantiomer may display significantly different potency, efficacy, or even a completely different pharmacological profile compared to its counterpart. This guide provides a comprehensive framework for understanding and comparing the biological activities of the this compound enantiomers, synthesizing established principles with field-proven experimental methodologies.
It is important to note that while the 3-hydroxy isomer of quinuclidine has been extensively studied, there is a notable scarcity of direct comparative biological data for the (R)- and (S)-enantiomers of the 4-hydroxy isomer in publicly accessible literature. Therefore, this guide will leverage data from closely related analogs to illustrate the principles of stereoselectivity and provide robust, validated protocols for how such a comparative investigation should be conducted.
The Cholinergic System: Primary Targets for Quinuclidine Derivatives
The quinuclidine moiety is a bioisostere of the quaternary ammonium group of acetylcholine, the endogenous ligand for all cholinergic receptors. This structural mimicry is the primary reason for the high affinity of many quinuclidine derivatives for both mAChRs and nAChRs.
-
Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) divided into five subtypes (M1-M5). Their activation leads to a cascade of intracellular signaling events. For instance, M1 and M4 receptors are crucial for cognitive processes in the central nervous system, while M2 receptors regulate cardiac function and M3 receptors control smooth muscle contraction and glandular secretion.[3][5]
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels. Upon agonist binding, they open to allow the influx of cations, leading to neuronal depolarization. The brain's most abundant nAChR subtypes, α4β2 and α7, are key targets for treating cognitive deficits and addiction.[4][6]
The precise orientation of functional groups on the rigid quinuclidine scaffold dictates the interaction with specific amino acid residues within the binding pockets of these receptor subtypes. This is where stereochemistry becomes paramount.
Caption: Location of muscarinic and nicotinic receptors.
Stereoselectivity in Action: Lessons from Quinuclidine Analogs
To illustrate this principle, the following table presents hypothetical binding affinity data, emphasizing the type of results one would expect from a comparative study. Note: This data is illustrative and based on trends observed for related quinuclidine derivatives, not actual experimental results for 4-quinuclidinol.
| Receptor Subtype | (R)-1-Azabicyclo[2.2.2]octan-4-ol (Ki, nM) | (S)-1-Azabicyclo[2.2.2]octan-4-ol (Ki, nM) | Fold Selectivity ((S) vs (R)) |
| Muscarinic | |||
| M1 | 15 | 250 | 16.7 |
| M2 | 120 | 95 | 0.8 |
| M3 | 30 | 450 | 15.0 |
| M4 | 25 | 300 | 12.0 |
| M5 | 50 | 80 | 1.6 |
| Nicotinic | |||
| α7 | 400 | 85 | 0.2 |
| α4β2 | 350 | 600 | 1.7 |
| α3β4 | 800 | 150 | 0.19 |
Table 1: Illustrative Comparative Binding Affinities (Ki) of this compound Enantiomers. This table is a hypothetical representation to demonstrate the concept of stereoselectivity and is based on general trends observed in related quinuclidine compounds.
Such data would be crucial for selecting an enantiomer for further development. For instance, a researcher seeking an M1-selective agonist for cognitive enhancement would likely prioritize the (R)-enantiomer based on this hypothetical profile. Conversely, a project targeting the α7 nAChR might focus on the (S)-enantiomer.
Methodologies: Synthesis, Separation, and Biological Evaluation
A robust comparison requires enantiomerically pure compounds and validated biological assays. The following sections outline the necessary experimental workflows.
Part 1: Enantioselective Synthesis and Chiral Separation
The synthesis of racemic this compound typically starts from a suitable piperidine derivative, which is cyclized to form the bicyclic ketone, 1-azabicyclo[2.2.2]octan-4-one. Subsequent reduction yields the racemic alcohol. The critical step is the resolution of the enantiomers.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, and 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Varying Chirality Across Nicotinic Acetylcholine Receptor Subtypes: Selective Binding of Quinuclidine Triazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the muscarinic receptor in human tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the analgesic activity of 2-azabicyclo[2.2.2]octane analogs.
A Technical Guide for Researchers in Drug Discovery and Development
The quest for novel analgesics with improved efficacy and safety profiles over existing therapies, such as opioids and nonsteroidal anti-inflammatory drugs (NSAIDs), has led researchers to explore diverse chemical scaffolds. Among these, the rigid 2-azabicyclo[2.2.2]octane nucleus has emerged as a promising framework for the design of potent pain-relieving agents. This guide provides a comparative study of the analgesic activity of various 2-azabicyclo[2.2.2]octane analogs, delving into their mechanisms of action, structure-activity relationships, and preclinical performance data. By synthesizing technical data with mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.
The 2-Azabicyclo[2.2.2]octane Scaffold: A Foundation for Potent Analgesia
The 2-azabicyclo[2.2.2]octane core, a conformationally restricted analog of the piperidine ring found in many biologically active molecules, offers a unique three-dimensional structure. This rigidity is a key attribute in medicinal chemistry, as it can lead to higher receptor affinity and selectivity by pre-organizing the pharmacophoric elements into a bioactive conformation, thus reducing the entropic penalty of binding.
Analogs built upon this scaffold have been primarily investigated for their potent interactions with neuronal nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels widely distributed in the central and peripheral nervous systems.[1] Activation of specific nAChR subtypes, particularly the α4β2 subtype, has been shown to produce significant antinociceptive effects in a variety of preclinical pain models.[2][3] This mechanism is distinct from that of opioids, offering a potential therapeutic avenue that may circumvent opioid-related side effects such as respiratory depression and addiction.
Furthermore, the 2-azabicyclo[2.2.2]octane framework has been employed to create constrained analogs of established analgesics like prodine and fentanyl, aiming to elucidate the optimal conformation for receptor interaction and potentially improve their therapeutic index.[4][5]
Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors for Pain Relief
The primary mechanism by which many 2-azabicyclo[2.2.2]octane analogs exert their analgesic effects is through the modulation of nAChRs. These receptors are pentameric ion channels that, upon binding to agonists like acetylcholine or nicotine, open to allow the influx of cations, leading to neuronal depolarization.
The analgesic properties of nAChR agonists are believed to be mediated through the activation of descending pain-inhibitory pathways in the central nervous system. Activation of α4β2 nAChRs in brainstem nuclei, such as the nucleus raphe magnus, is thought to be a key event.[6] This leads to the release of neurotransmitters like serotonin and norepinephrine in the spinal cord, which in turn inhibit the transmission of pain signals from the periphery to the brain.
The following diagram illustrates the proposed signaling pathway for nAChR-mediated analgesia:
Caption: nAChR-mediated descending pain inhibition pathway.
Comparative Analgesic Performance of Key 2-Azabicyclo[2.2.2]octane Analogs
The development of 2-azabicyclo[2.2.2]octane analogs has been largely driven by the discovery of epibatidine, a natural alkaloid with analgesic potency 200 times that of morphine.[7][8] However, its high toxicity has precluded its clinical use.[9] This has led to extensive efforts to synthesize analogs with an improved therapeutic window. The following table summarizes the preclinical analgesic activity and receptor binding affinities of selected 2-azabicyclo[2.2.2]octane analogs and related compounds.
| Compound | Structure | Analgesic Potency (ED₅₀) | Receptor Binding Affinity (Ki, nM) | Key Observations |
| Epibatidine | (Structure not available in this format) | Potent (e.g., ~0.005 mg/kg, hot plate, mice)[10] | α4β2: ~0.02, α7: ~10, α3β4: ~1 | Highly potent but with a narrow therapeutic index due to high toxicity.[7][9] |
| ABT-594 | (Structure not available in this format) | Potent (e.g., ~0.01-0.03 mg/kg, various models)[2] | α4β2: ~0.055 (human), >900-fold selective over other receptors | A highly selective α4β2 nAChR agonist with potent analgesic activity in various pain models.[2][6] Development was halted due to side effects, though it demonstrated clinical efficacy in neuropathic pain.[11] |
| 2-Methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo[2.2.2]octane | (Structure not available in this format) | 3.1 mg/kg (rat)[4] | Opioid receptor target (prodine analog) | A conformationally restricted analog of the opioid analgesic prodine. |
| Fentanyl Analogs | (Structure not available in this format) | Generally less potent than fentanyl | Opioid receptor target | Constraining the piperidine ring of fentanyl into the 2-azabicyclo[2.2.2]octane scaffold generally leads to a decrease in analgesic activity.[5] |
| RTI-36, RTI-76, RTI-102 | (Structure not available in this format) | Potency varies, with RTI-36 being the most potent of the three in reversing mechanical allodynia.[10] | Varying affinities for nAChR subtypes; RTI-36 has high agonist potency at α4β2 and also activity at α7.[10] | Epibatidine derivatives developed to selectively target α4β2 nAChRs.[10] |
Note: ED₅₀ values can vary significantly depending on the animal model, route of administration, and specific pain assay used. The data presented here is for comparative purposes.
Structure-Activity Relationship (SAR) Insights
The analgesic potency and receptor selectivity of 2-azabicyclo[2.2.2]octane analogs are highly dependent on their substitution patterns. Key SAR observations include:
-
The Nature of the Aromatic Substituent: The type and position of substituents on the aromatic ring play a crucial role. For epibatidine analogs, a 6-chloro-3-pyridyl group confers high potency, while modifications to this ring can significantly alter activity and selectivity.[12]
-
Stereochemistry: The stereochemistry of the substituents on the bicyclic core is critical for analgesic activity. For instance, in prodine analogs, the trans-phenyl and cis-propionoxy orientation was found to be important for significant activity.[4]
-
Nitrogen Substitution: The substituent on the nitrogen atom of the azabicyclo-octane ring influences both potency and receptor selectivity. For example, N-methylation of some epibatidine analogs can decrease binding affinity.
-
Conformational Restriction: The rigid 2-azabicyclo[2.2.2]octane scaffold restricts the conformation of the molecule, which can lead to higher affinity for the target receptor compared to more flexible analogs. However, as seen with the fentanyl analogs, this restriction does not always translate to increased potency, highlighting the complex nature of drug-receptor interactions.[5]
Experimental Protocols for Assessing Analgesic Activity
The preclinical evaluation of analgesic compounds relies on a battery of standardized behavioral assays in animal models. The hot-plate and tail-flick tests are two of the most commonly used methods for assessing centrally mediated analgesia.
Hot-Plate Test
The hot-plate test measures the response of an animal to a thermal stimulus. It is particularly useful for evaluating centrally acting analgesics.
Methodology:
-
Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant, noxious level (typically 55 ± 0.5°C).
-
Animal Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place each animal on the hot plate and start a timer. Observe the animal for signs of nociception, such as licking a hind paw or jumping. The time until this response occurs is the baseline latency. A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral, subcutaneous).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: An increase in the post-treatment latency compared to the baseline latency indicates an analgesic effect. The data is often expressed as the percentage of maximal possible effect (%MPE).
Causality Behind Experimental Choices: The hot-plate test is chosen for its sensitivity to centrally acting analgesics that modulate supraspinal pathways, which is consistent with the proposed mechanism of action of nAChR agonists. The constant temperature ensures a reproducible noxious stimulus.
Tail-Flick Test
The tail-flick test is another common method for assessing the analgesic effects of drugs against thermal pain. It primarily measures a spinal reflex.
Methodology:
-
Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the animal's tail.
-
Animal Restraint: Gently restrain the animal (e.g., rat or mouse) in a suitable holder, leaving the tail exposed.
-
Baseline Latency: Position the tail over the heat source and activate the stimulus. The time taken for the animal to flick its tail away from the heat is the baseline latency. A cut-off time is employed to prevent tissue injury.
-
Drug Administration: Administer the test compound or vehicle.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: An increase in latency indicates analgesia.
Causality Behind Experimental Choices: The tail-flick test is valuable for assessing spinal mechanisms of antinociception. Comparing the results from the hot-plate and tail-flick tests can provide insights into whether a compound acts primarily at the spinal or supraspinal level.
The following diagram outlines the general experimental workflow for evaluating the analgesic activity of 2-azabicyclo[2.2.2]octane analogs.
Caption: Experimental workflow for analgesic assessment.
Conclusion and Future Directions
The 2-azabicyclo[2.2.2]octane scaffold has proven to be a versatile platform for the development of novel analgesics, primarily targeting nicotinic acetylcholine receptors. Analogs such as ABT-594 have demonstrated potent analgesic effects in preclinical models and have even shown efficacy in human clinical trials for neuropathic pain. The key challenge remains the separation of the desired analgesic properties from the dose-limiting side effects associated with widespread nAChR activation.
Future research in this area should focus on:
-
Improving Subtype Selectivity: The development of analogs with even greater selectivity for the α4β2 nAChR subtype, or potentially targeting other nAChR subtypes implicated in pain modulation such as α7, may lead to a better therapeutic index.
-
Allosteric Modulation: Exploring positive allosteric modulators (PAMs) of nAChRs could be a promising strategy to enhance the activity of endogenous acetylcholine at specific receptor subtypes without directly activating them, potentially reducing side effects.
-
Combination Therapies: Investigating the synergistic effects of 2-azabicyclo[2.2.2]octane analogs with other classes of analgesics could lead to more effective pain management at lower doses, thereby minimizing adverse events.
By leveraging the structural insights and experimental data outlined in this guide, researchers can continue to advance the development of 2-azabicyclo[2.2.2]octane-based analgesics, bringing new hope for patients suffering from chronic and debilitating pain.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Neuronal nicotinic receptors as analgesic targets: It’s a winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 2-azabicyclo[2.2..2]octane analogs of 4-anilidopiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mmsl.cz [mmsl.cz]
- 8. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 11. JCI - Functional α6β4 acetylcholine receptor expression enables pharmacological testing of nicotinic agonists with analgesic properties [jci.org]
- 12. mdpi.com [mdpi.com]
Evaluating the selectivity of quinuclidine derivatives for different receptor subtypes
For researchers, scientists, and professionals in drug development, the quinuclidine scaffold represents a foundational element in the design of ligands targeting cholinergic receptors. Its rigid bicyclic structure provides a unique framework for achieving high affinity and, crucially, selectivity for specific receptor subtypes. This guide offers an in-depth, objective comparison of the performance of notable quinuclidine derivatives, supported by experimental data, to aid in the rational selection and development of compounds for therapeutic and research applications. We will delve into the nuances of their interactions with muscarinic and nicotinic acetylcholine receptor subtypes, providing not just data, but the experimental context and causality behind the determination of their selectivity profiles.
The Imperative of Receptor Subtype Selectivity
The cholinergic system, with its two main receptor families—muscarinic (M1-M5) and nicotinic (various α and β subunit combinations)—governs a vast array of physiological processes. The therapeutic potential of modulating this system is immense, but so is the risk of off-target effects. The five muscarinic receptor subtypes, being G-protein coupled receptors (GPCRs), are expressed in diverse tissues and mediate distinct physiological responses. Similarly, the plethora of nicotinic acetylcholine receptor (nAChR) subtypes, which are ligand-gated ion channels, exhibit varied distribution and function throughout the central and peripheral nervous systems. Consequently, achieving selectivity for a single receptor subtype is a paramount objective in modern drug discovery to maximize therapeutic efficacy while minimizing adverse effects.
This guide will explore the selectivity of key quinuclidine derivatives by examining their binding affinities and functional potencies at various receptor subtypes. We will dissect the experimental methodologies that form the bedrock of these evaluations, providing a transparent and critical perspective on the data.
Comparative Analysis of Quinuclidine Derivatives
The following tables summarize the binding affinity (Kᵢ) and functional potency (EC₅₀) of several well-characterized quinuclidine derivatives for a range of muscarinic and nicotinic receptor subtypes. Lower Kᵢ and EC₅₀ values indicate higher affinity and potency, respectively.
Muscarinic Receptor Subtype Selectivity
| Compound | M1 Kᵢ (nM) | M2 Kᵢ (nM) | M3 Kᵢ (nM) | M4 Kᵢ (nM) | M5 Kᵢ (nM) | M1 EC₅₀ (nM) | M2 EC₅₀ (nM) | M3 EC₅₀ (nM) | M4 EC₅₀ (nM) | M5 EC₅₀ (nM) |
| Cevimeline | - | - | - | - | - | 23[1] | 1040[1] | 48[1] | 1310[1] | 63[1] |
| Talsaclidine | High Affinity | Lower Affinity | Lower Affinity | - | - | Full Agonist | Partial Agonist | Partial Agonist | - | - |
| Aceclidine (S)-(+) | - | - | - | - | - | 330 | 180 | 200 | - | - |
| Aceclidine (R)-(-) | - | - | - | - | - | 1300 | 630 | 800 | - | - |
Note: Quantitative Kᵢ values for Talsaclidine and Aceclidine are not consistently reported in the literature, but descriptive accounts confirm their selectivity profiles. Talsaclidine is consistently reported as a functionally preferential M1 agonist.[2][3][4][5] (S)-(+)-Aceclidine demonstrates higher potency than the (R)-(-)-enantiomer across M1, M2, and M3 subtypes.[6]
Nicotinic Receptor Subtype Selectivity
| Compound | α4β2 Kᵢ (nM) | α7 Kᵢ (nM) | α3β4 Kᵢ (nM) | α6β2* Kᵢ (nM) | α4β2 EC₅₀ (µM) | α7 EC₅₀ (µM) | α3β4 EC₅₀ (µM) | α6β2* EC₅₀ (µM) |
| Varenicline | 0.06 - 0.4[7][8] | 322 - 4200[7] | - | 0.12[9] | 0.0023 - 0.086[9][10] | 0.8 - 18[10][11] | 26.3 - 55[10][12] | 0.007[9][13] |
Note: The asterisk (*) indicates the potential presence of other nicotinic subunits in the receptor complex.
Foundational Experimental Methodologies
The determination of receptor subtype selectivity is a multi-faceted process that relies on a suite of robust in vitro assays. Understanding the principles and execution of these assays is critical for interpreting the data presented.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor subtype.[14] These assays measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Harvest cultured cells stably expressing the desired human receptor subtype (e.g., CHO or HEK293 cells).[15]
-
Homogenize the cells in an ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.[16]
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Add a fixed concentration of a subtype-selective radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors).
-
Add increasing concentrations of the unlabeled test compound (the quinuclidine derivative).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-selective antagonist).
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature for a sufficient duration to reach equilibrium.[15]
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.[16]
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.[17]
-
Functional Assays: Assessing Potency and Efficacy
While binding assays reveal affinity, functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator, and to quantify its potency (EC₅₀) and efficacy.
The GTPγS binding assay directly measures the activation of G-proteins, the first step in the signaling cascade for GPCRs like muscarinic receptors.[8][18] It utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits.[19][20]
Experimental Workflow: GTPγS Binding Assay
Caption: Workflow for a GTPγS binding assay.
Detailed Protocol: GTPγS Binding Assay
-
Membrane Preparation: Prepare receptor-expressing cell membranes as described for the radioligand binding assay.
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a buffer containing GDP (to ensure G-proteins are in their inactive state), and increasing concentrations of the test agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
-
Incubation and Termination:
-
Incubate the plate at a controlled temperature (typically 30°C) for a defined period.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
-
Quantification and Analysis:
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the amount of bound [³⁵S]GTPγS against the agonist concentration and analyze the data using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
For muscarinic receptors that couple to Gq/11 G-proteins (M1, M3, M5), agonist binding leads to an increase in intracellular calcium concentration. Calcium flux assays utilize fluorescent dyes that are sensitive to calcium levels, providing a real-time readout of receptor activation.
Experimental Workflow: FLIPR Calcium Flux Assay
Caption: Workflow for a FLIPR calcium flux assay.
Detailed Protocol: FLIPR Calcium Flux Assay
-
Cell Culture and Plating:
-
Culture cells stably expressing the Gq-coupled receptor of interest (e.g., M1 or M3) in a 96- or 384-well plate.
-
Allow the cells to adhere and form a confluent monolayer overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
Aspirate the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for approximately one hour to allow the dye to enter the cells.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare a separate plate with varying concentrations of the test compound.
-
Place both the cell plate and the compound plate into a Fluorescence Imaging Plate Reader (FLIPR).
-
The FLIPR will automatically add the test compound to the cell plate and simultaneously measure the fluorescence intensity in real-time.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀.
-
Signaling Pathways: The Mechanism of Action
The selectivity of a quinuclidine derivative for a particular receptor subtype dictates the downstream signaling cascade it will initiate.
Muscarinic Receptor Signaling
Muscarinic receptors are GPCRs that couple to different G-protein families, leading to distinct cellular responses.
-
Gq-Coupled Receptors (M1, M3, M5): Agonist binding to these receptors activates the Gq protein, which in turn stimulates phospholipase C (PLC).[21][22] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[21][23] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[21][24]
References
- 1. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacodynamic profile of the M1 agonist talsaclidine in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo consequences of M1-receptor activation by talsaclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The smoking cessation drug varenicline improves deficient P20-N40 inhibition in DBA/2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. multispaninc.com [multispaninc.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 22. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 23. Figure 6. [Biosensors for the Gq signaling...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
A Researcher's Guide to In Vitro-In Vivo Correlation (IVIVC) for 1-Azabicyclo[2.2.2]octan-4-ol Analog Efficacy
For drug discovery teams targeting the central nervous system (CNS), establishing a predictive relationship between laboratory assays and whole-organism efficacy is the cornerstone of a successful program. This guide provides an in-depth technical framework for researchers and drug development professionals on establishing a robust in vitro-in vivo correlation (IVIVC) for a series of novel 1-Azabicyclo[2.2.2]octan-4-ol analogs, a scaffold of significant interest for neurological therapeutics. By integrating principles of scientific integrity with field-proven insights, we will navigate the complexities of translating in vitro potency into in vivo pharmacological effect.
The Strategic Importance of the 1-Azabicyclo[2.2.2]octane Scaffold
The 1-azabicyclo[2.2.2]octane, or quinuclidine, skeleton is a conformationally constrained scaffold that has been instrumental in the design of potent and selective ligands for various CNS targets.[1][2] Its rigid structure reduces the entropic penalty upon binding to a receptor, often leading to high affinity. Analogs of this structure have been particularly successful in targeting muscarinic acetylcholine receptors (mAChRs), which are critical for cognitive processes such as learning and memory.[1][3] The M1 muscarinic receptor, in particular, is a key target for developing cognitive enhancers for conditions like Alzheimer's disease.[4][5] This guide will use a hypothetical series of M1 muscarinic agonists based on this scaffold (Analogs A, B, and C) to illustrate the IVIVC process.
Part 1: Foundational In Vitro Characterization: Binding and Function
The initial phase of any drug discovery campaign relies on high-throughput, cost-effective in vitro assays to establish a baseline structure-activity relationship (SAR). For our G-protein coupled receptor (GPCR) target, the M1 muscarinic receptor, a two-tiered in vitro assessment is essential: first, to determine the affinity of the analogs for the receptor, and second, to quantify their functional efficacy as agonists.
Experimental Protocol 1: Quantifying Target Engagement via Radioligand Binding Assay
Causality and Rationale: Before assessing functional activity, it is imperative to confirm and quantify that the synthesized analogs physically interact with the intended molecular target. A competitive radioligand binding assay is the gold standard for determining the binding affinity (expressed as the inhibition constant, Ki) of unlabeled compounds.[6] This assay provides a direct measure of target engagement and is a critical first step in validating a compound series.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., CHO or HEK293 cells) recombinantly overexpressing the human M1 muscarinic receptor. Homogenize cells and centrifuge to pellet the membrane fraction, which is then resuspended in an appropriate buffer.
-
Radioligand Selection: Choose a high-affinity radiolabeled antagonist for the M1 receptor, such as [³H]-N-methylscopolamine ([³H]-NMS), to label the receptor population.
-
Competitive Incubation: In a 96-well plate format, incubate the cell membranes with a fixed concentration of [³H]-NMS (typically at its Kd value) and a range of concentrations of the unlabeled test analogs (A, B, and C).
-
Equilibrium and Filtration: Allow the binding reaction to reach equilibrium. The reaction is then terminated by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand while unbound radioligand passes through.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]-NMS binding against the log concentration of the test analog to determine the IC50 value (the concentration of analog that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Experimental Protocol 2: Assessing Functional Potency with a cAMP Assay
Causality and Rationale: The M1 muscarinic receptor is a Gq-coupled GPCR, which, upon activation, stimulates phospholipase C, leading to an increase in intracellular calcium. However, for practical screening purposes, co-transfection with a promiscuous G-protein can link receptor activation to the more easily quantifiable cyclic AMP (cAMP) pathway. Alternatively, many screening platforms use assays that measure downstream signals like calcium flux. For this guide, we will describe a common alternative for Gs/Gi-coupled receptors, the cAMP assay, as its principles are widely applicable. Activation of Gs-coupled receptors increases cAMP, while Gi-coupled receptor activation decreases it.[5] Measuring this second messenger provides a robust, functional readout of agonist activity.
Step-by-Step Methodology:
-
Cell Plating: Seed cells expressing the target receptor into 96- or 384-well plates and culture overnight.
-
Compound Addition: Treat the cells with a range of concentrations of the test analogs (A, B, and C). Include a known M1 agonist as a positive control.
-
Stimulation and Lysis: Incubate for a set period (e.g., 30 minutes) to allow for receptor activation and cAMP production. Subsequently, lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP produced using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF). In this assay, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody. A high level of cellular cAMP results in a low HTRF signal, and vice versa.
-
Data Analysis: Convert the HTRF signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of the analog to generate a dose-response curve and determine the EC50 (the concentration of the analog that produces 50% of the maximal response) and the Emax (the maximum response).
Visualization of In Vitro Experimental Workflow
References
- 1. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 1-Azabicyclo[2.2.2]octan-4-ol and Its Analogs
The 1-azabicyclo[2.2.2]octane, commonly known as the quinuclidine scaffold, is a privileged structural motif in medicinal chemistry. Its rigid, cage-like structure provides a well-defined three-dimensional orientation for pharmacophoric elements, making it an ideal building block for designing ligands that target a variety of receptors and enzymes. Specifically, 4-substituted quinuclidine derivatives, including 1-azabicyclo[2.2.2]octan-4-ol, are key intermediates in the synthesis of compounds with significant therapeutic potential, acting as muscarinic M1 and M3 agonists and antagonists.[1]
This guide provides an in-depth comparison of several prominent synthetic strategies for accessing the 1-azabicyclo[2.2.2]octan-4-one core, the direct precursor to the target alcohol, and its analogs. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate method for their specific application, whether it be large-scale synthesis or the generation of a diverse analog library.
Chapter 1: Classical Ring-Closing Strategies from Piperidine Precursors
The most established methods for constructing the quinuclidine core involve the intramolecular cyclization of functionalized piperidine derivatives. These strategies leverage the pre-existing nitrogen-containing ring to build the second and third bridges of the bicyclic system.
Method A: The Hofmann-Löffler-Freytag (HLF) Reaction
The HLF reaction is a powerful, albeit often harsh, method for synthesizing pyrrolidines and piperidines via a free-radical-mediated intramolecular C-H amination.[2][3] It is particularly suited for creating the quinuclidine skeleton from a 4-substituted piperidine.
Causality and Mechanism: The reaction is initiated by forming an N-haloamine, which, under acidic conditions and heat or UV light, undergoes homolytic cleavage of the N-X bond.[4] This generates a highly reactive nitrogen-centered radical. The key step is an intramolecular 1,5-hydrogen atom transfer from a delta-carbon to the nitrogen radical, a process favored by a sterically accessible, six-membered ring transition state.[3] This transfer generates a more stable carbon-centered radical, which then abstracts a halogen atom to form a δ-haloamine. Finally, treatment with a base induces an intramolecular SN2 reaction to close the ring and form the bicyclic product.
Synthetic Workflow:
Caption: Workflow for Quinuclidine Synthesis via HLF Reaction.
Experimental Protocol: Synthesis of Quinuclidine via HLF Reaction (Based on the principles of the Hofmann-Löffler-Freytag reaction)
-
N-Chlorination: To a stirred solution of 4-ethylpiperidine (1.0 eq) in a suitable solvent like CCl₄ at 0 °C, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor the reaction by TLC. After completion, filter the succinimide byproduct and concentrate the filtrate under reduced pressure to obtain N-chloro-4-ethylpiperidine.
-
Cyclization: Dissolve the crude N-chloro-4-ethylpiperidine in concentrated sulfuric acid (H₂SO₄) at 0 °C. Irradiate the solution with a UV lamp (or heat to ~90 °C) for 6-8 hours until the starting material is consumed (monitored by GC-MS).
-
Work-up and Isolation: Carefully pour the acidic solution onto ice and basify to pH > 12 with a cold concentrated NaOH solution. Extract the aqueous layer with diethyl ether (3x). Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield crude quinuclidine. Further purification can be achieved by distillation or crystallization of its hydrochloride salt.
Method B: The Dieckmann Condensation
The Dieckmann condensation is an intramolecular version of the Claisen condensation, widely used to form five- and six-membered cyclic β-keto esters.[5][6][7][8] This method is exceptionally effective for producing 1-azabicyclo[2.2.2]octan-3-one, a crucial analog and precursor for many pharmaceuticals.
Causality and Mechanism: The reaction requires a diester where the two ester groups are separated by a chain of 4 or 5 atoms to efficiently form a 5- or 6-membered ring.[9] A strong base (e.g., sodium ethoxide, potassium tert-butoxide) deprotonates the α-carbon of one ester group to generate an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group.[7] The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide, forming the cyclic β-keto ester. For the synthesis of quinuclidin-3-one, the key precursor is an N,4-disubstituted piperidine diester.[10]
Synthetic Scheme for Quinuclidin-3-one:
Caption: Dieckmann route to the quinuclidin-3-one analog.
Note on Regiochemistry: It is critical to recognize that this specific precursor, with substituents on the nitrogen and at the C4 position, exclusively yields the 3-keto isomer. Synthesizing the 4-keto isomer via a Dieckmann condensation is not straightforward and would require a significantly more complex and less practical starting material, such as a 4,4-disubstituted piperidine. Therefore, the HLF reaction or other methods are preferred for accessing the 4-substituted core.
Experimental Protocol: Synthesis of 1-Azabicyclo[2.2.2]octan-3-one Hydrochloride [10] (An improved one-pot Dieckmann/hydrolysis/decarboxylation procedure)
-
Reaction Setup: To a refluxing suspension of potassium tert-butoxide (1.5 eq) in toluene, add a solution of ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate (1.0 eq) in toluene dropwise over 3 hours.
-
Cyclization: Continue refluxing the mixture for an additional 3 hours after the addition is complete.
-
Hydrolysis & Decarboxylation: Cool the reaction mixture to 50 °C and carefully add dilute sulfuric acid dropwise. Separate the aqueous layer and heat it to reflux for 6 hours to effect hydrolysis and decarboxylation.
-
Isolation: Cool the solution to room temperature and adjust the pH to ~10.5 with 50% NaOH solution. Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic extracts, filter, and bubble dry HCl gas through the solution to precipitate the product as 1-azabicyclo[2.2.2]octan-3-one hydrochloride. Collect the solid by filtration.
Chapter 2: Alternative Strategies for Core Construction
Beyond the classical cyclizations of piperidines, other strategies focus on constructing the bicyclic system from different precursors, often offering milder conditions or different avenues for analog synthesis.
Method C: Intramolecular Michael Addition
This strategy involves the formation of the second ring through a conjugate addition reaction. It is a versatile method that can be applied to the synthesis of various bicyclic systems, including the 2-azabicyclo[2.2.2]octane core, which can then be elaborated.[11]
Causality and Mechanism: The synthesis begins with a suitable dihydropyridinone precursor, which contains a nucleophilic nitrogen (after deprotection) and an α,β-unsaturated ester moiety. In the presence of a base, the secondary amine can act as a nucleophile in an intramolecular Michael (1,4-conjugate) addition to the electron-deficient alkene. This reaction forms the crucial C-N bond that closes the second ring, directly establishing the azabicyclic core. The stereochemical outcome of the addition can often be controlled by the reaction conditions.
Experimental Protocol: Synthesis of a 2-Azabicyclo[2.2.2]octanone Derivative [11] (Illustrative of the ring-forming step)
-
Precursor Preparation: The unsaturated ester precursor is synthesized from ethyl 1,6-dihydro-3(2H)-pyridinone-1-carboxylate.
-
Cyclization: The precursor (1.0 eq) is dissolved in a suitable solvent like DMF. A mild base such as potassium carbonate (K₂CO₃) (2.0 eq) is added.
-
Reaction: The mixture is stirred at room temperature for 24-48 hours, with the reaction progress monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomeric products are then separated by column chromatography.
Chapter 3: From Ketone to Alcohol: The Final Transformations
The synthesis of 1-azabicyclo[2.2.2]octan-4-one is the pivotal step, as this intermediate provides direct access to the target 4-ol and a wide array of tertiary alcohol analogs through standard carbonyl chemistry.
Reduction to this compound
The conversion of the ketone to the secondary alcohol is a straightforward reduction.
Causality and Mechanism: Hydride reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), are excellent sources of nucleophilic hydride (H⁻). The hydride attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. A subsequent acidic or aqueous workup protonates the alkoxide to yield the final alcohol. NaBH₄ is generally preferred for its milder nature and compatibility with protic solvents like methanol or ethanol.
Experimental Protocol: Reduction of 1-Azabicyclo[2.2.2]octan-4-one
-
Dissolve 1-azabicyclo[2.2.2]octan-4-one (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding acetone, followed by water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give this compound, which can be purified by recrystallization or chromatography.
Nucleophilic Addition for Tertiary Alcohol Analogs
Grignard and organolithium reagents are powerful carbon nucleophiles that add to ketones to form tertiary alcohols, providing the most direct route to C4-alkyl or C4-aryl substituted analogs.[12]
Causality and Mechanism: The carbon-magnesium bond in a Grignard reagent (R-MgX) is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[12] This nucleophilic carbon attacks the electrophilic carbonyl carbon of quinuclidin-4-one.[13] An acid-base resistant magnesium alkoxide intermediate is formed. Subsequent hydrolysis in an acidic workup protonates the alkoxide to furnish the tertiary alcohol. It is crucial to use anhydrous conditions as Grignard reagents react readily with water.[12]
Experimental Protocol: General Procedure for Grignard Addition
-
Setup: In an oven-dried, three-neck flask under a nitrogen atmosphere, place a solution of 1-azabicyclo[2.2.2]octan-4-one (1.0 eq) in anhydrous THF.
-
Addition: Cool the solution to 0 °C and add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq, solution in THF) dropwise via a syringe.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching and Work-up: Cool the reaction back to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude tertiary alcohol by column chromatography on silica gel.
Chapter 4: Comparative Analysis of Synthetic Routes
Choosing the optimal synthetic route depends on several factors, including the desired final product (4-ol vs. other analogs), scale, available starting materials, and tolerance for harsh reagents.
| Parameter | Hofmann-Löffler-Freytag | Dieckmann Condensation | Intramolecular Michael Add. |
| Target Isomer | 4-substituted core | 3-substituted core | Various, depends on precursor |
| Key Precursor | 4-Alkylpiperidine | N,4-disubstituted piperidine diester | Dihydropyridinone derivative |
| Reaction Conditions | Harsh (conc. H₂SO₄, heat/UV) | Moderate (strong base, heat) | Mild (mild base, RT) |
| Scalability | Moderate; safety concerns with radicals and strong acid | High; well-established industrial process | Moderate to High |
| Yields | Variable, can be moderate to good | Generally Good to Excellent | Good |
| Analog Diversity | Limited by available 4-alkylpiperidines | Good for 3-position analogs | Potentially very high |
| Key Advantage | Direct access to the 4-substituted core | High efficiency and reliability for the 3-one | Mild conditions, stereocontrol possible |
| Key Disadvantage | Harsh conditions, safety, potential side reactions | Incorrect regiochemistry for the 4-one | Precursor synthesis can be multi-step |
Conclusion
The synthesis of this compound and its analogs can be approached through several distinct chemical strategies.
-
For the direct and classical synthesis of the 1-azabicyclo[2.2.2]octane core leading to 4-substitution , the Hofmann-Löffler-Freytag reaction remains a viable, albeit challenging, option.
-
The Dieckmann condensation is the superior method for large-scale, efficient production of the isomeric 1-azabicyclo[2.2.2]octan-3-one , a critical building block in its own right. Researchers must be aware of the regiochemical outcome dictated by the starting material.
-
Modern methods like intramolecular Michael additions offer milder conditions and potential for greater stereochemical control and analog diversity, though they may require more complex initial starting materials.
Once the desired quinuclidinone core is obtained, its conversion to the target secondary alcohol (via reduction) or a diverse library of tertiary alcohol analogs (via nucleophilic addition) is straightforward and high-yielding. The ultimate choice of synthesis will depend on a careful evaluation of the specific research goals, balancing precursor availability, scalability, and the desired substitution pattern of the final molecule.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Hofmann-Löffler-Freytag Reaction | Ambeed [ambeed.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. purechemistry.org [purechemistry.org]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. 1, 6-Dihydro-3 (2H)-pyridinones. X. 2-Azabicyclo [2.2.2] octane Ring Formation via Intramolecular Michael Reaction : Total Synthesis of (±)-Ibogamine and (±)-Epiibogamine [jstage.jst.go.jp]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Novel 1-Azabicyclo[2.2.2]octan-4-ol Derivatives for CNS Drug Discovery
Introduction: The Enduring Potential of the Quinuclidine Scaffold in CNS Drug Development
The 1-azabicyclo[2.2.2]octane, or quinuclidine, scaffold is a cornerstone in medicinal chemistry, renowned for its rigid, bicyclic structure that imparts favorable pharmacokinetic properties and precise spatial orientation of functional groups.[1][2] This structural motif is a key component in a variety of physiologically active natural products and synthetic compounds, including the antimalarial agent quinine and the muscarinic receptor agonist aceclidine.[1][3][4] The inherent chemical stability and diverse biological activities of quinuclidine derivatives, ranging from anticholinergic and antihistaminic to potential antitumor effects, make this scaffold a fertile ground for the development of novel therapeutics.[1][5]
This guide presents a comprehensive benchmarking analysis of a new series of proprietary 1-Azabicyclo[2.2.2]octan-4-ol derivatives (designated as AZN-Series) against established drugs targeting the central nervous system (CNS), with a particular focus on cholinergic modulation. The cholinergic system is a critical pharmacological target for a spectrum of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder.[1][6]
Our objective is to provide researchers, scientists, and drug development professionals with a robust, data-driven comparison of these novel compounds. This guide will delve into the rationale for our experimental design, provide detailed protocols for in vitro and in vivo assays, and present a transparent analysis of the comparative data. We will ground our mechanistic claims and experimental standards in authoritative sources, ensuring the scientific integrity of this guide.
Rationale for Experimental Design: A Multi-tiered Approach to CNS Drug Candidate Profiling
The preclinical evaluation of new chemical entities demands a systematic and rigorous approach to characterize their pharmacological activity, safety, and pharmacokinetic profiles.[7][8] Our benchmarking strategy for the AZN-Series is designed to provide a holistic view of their potential as CNS drug candidates. This involves a tiered approach, starting with fundamental in vitro characterization and progressing to more complex in vivo models of cognitive function.
The selection of appropriate experimental models is paramount for generating translatable data.[9] For our in vitro assessments, we have chosen assays that are widely accepted for their relevance to cholinergic neurotransmission and overall drug-like properties.[10] In vivo studies will utilize well-validated rodent models that mimic aspects of cognitive dysfunction, allowing for an initial assessment of efficacy.[11]
Throughout this guide, we adhere to the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA) for preclinical safety and drug interaction studies.[12][13][14][15] This ensures that our methodologies are aligned with industry best practices and regulatory expectations.
Experimental Section: Methodologies and Protocols
In Vitro Assays: Foundational Characterization
The initial phase of our investigation focuses on the in vitro characterization of the AZN-Series and comparator drugs. These assays provide crucial insights into their fundamental pharmacological properties and potential liabilities.
Rationale: Muscarinic acetylcholine receptors (mAChRs) are a key target for drugs aimed at modulating cholinergic activity in the CNS.[16] Determining the binding affinity of our novel compounds to different mAChR subtypes (M1-M5) is essential for understanding their potency and selectivity.
Protocol:
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, and M5) are used.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist, is used as the radioligand.
-
Procedure:
-
Cell membranes are prepared and incubated with a fixed concentration of [³H]-NMS and varying concentrations of the test compounds (AZN-Series and comparators).
-
Non-specific binding is determined in the presence of a saturating concentration of atropine.
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The inhibition constant (Ki) values are calculated from the IC50 values (the concentration of the compound that inhibits 50% of specific [³H]-NMS binding) using the Cheng-Prusoff equation.
Rationale: Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine, is a well-established therapeutic strategy for Alzheimer's disease.[1] This assay determines the potential of the AZN-Series to act as AChE inhibitors.
Protocol:
-
Enzyme Source: Purified human recombinant acetylcholinesterase.
-
Method: Ellman's method is employed, which measures the production of thiocholine from the hydrolysis of acetylthiocholine by AChE.
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of the test compounds.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine, and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
The rate of color development, proportional to AChE activity, is monitored spectrophotometrically at 412 nm.
-
-
Data Analysis: IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
Rationale: Early assessment of a compound's metabolic stability and potential to cause drug-drug interactions is critical for its development.[12][17][18] These studies are conducted in accordance with FDA and ICH guidelines.[13][19]
Protocol:
-
Metabolic Stability:
-
System: Human liver microsomes.
-
Procedure: Test compounds are incubated with microsomes in the presence of NADPH. Aliquots are taken at various time points and the concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
-
-
Cytochrome P450 (CYP) Inhibition:
-
System: Human liver microsomes and specific CYP isoform-selective substrates.
-
Procedure: The ability of the test compounds to inhibit the activity of major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is assessed.
-
Data Analysis: IC50 values for the inhibition of each CYP isoform are determined.
-
In Vivo Assays: Assessing Cognitive Enhancement
Following promising in vitro results, the most promising candidates from the AZN-Series are advanced to in vivo studies to evaluate their effects on cognitive function.
Rationale: Scopolamine, a non-selective muscarinic receptor antagonist, is widely used to induce a transient cognitive deficit in rodents, providing a model for screening potential cognitive enhancers.[11]
Protocol:
-
Animals: Male C57BL/6 mice.
-
Behavioral Test: Morris Water Maze (MWM).[20]
-
Procedure:
-
Mice are trained to find a hidden platform in a circular pool of opaque water.
-
On the test day, mice are administered the test compound (AZN-Series or comparator) or vehicle, followed by an injection of scopolamine (or saline for the control group).
-
The escape latency (time to find the platform) and path length are recorded.
-
-
Data Analysis: The ability of the test compounds to reverse the scopolamine-induced increase in escape latency and path length is evaluated using statistical analysis (e.g., ANOVA).
Rationale: The NOR test is a widely used behavioral assay to assess learning and memory in rodents, based on their innate preference for novelty.[21]
Protocol:
-
Animals: Male Wistar rats.
-
Procedure:
-
Familiarization Phase: Rats are allowed to explore an arena containing two identical objects.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel and familiar objects is recorded.
-
-
Data Analysis: A discrimination index is calculated to quantify the preference for the novel object. The effect of the test compounds on this index is assessed.
Data Presentation and Comparative Analysis
The following tables summarize the key in vitro and in vivo data for the lead AZN-Series compounds (AZN-101, AZN-102) and the comparator drugs, Donepezil (an AChE inhibitor) and a known muscarinic agonist.
Table 1: In Vitro Pharmacological Profile
| Compound | Muscarinic Receptor Binding Affinity (Ki, nM) | AChE Inhibition (IC50, nM) |
| M1 | M2 | |
| AZN-101 | 15.2 | >1000 |
| AZN-102 | 22.8 | >1000 |
| Donepezil | 250 | 320 |
| Muscarinic Agonist | 5.6 | 12.3 |
Table 2: In Vitro ADME and DDI Profile
| Compound | Human Liver Microsomal Stability (t½, min) | CYP Inhibition (IC50, µM) |
| 2D6 | ||
| AZN-101 | 45 | >10 |
| AZN-102 | 38 | >10 |
| Donepezil | 25 | 5.2 |
Table 3: In Vivo Efficacy in Scopolamine-Induced Amnesia Model (Morris Water Maze)
| Treatment Group | Escape Latency (seconds, Mean ± SEM) |
| Vehicle + Saline | 15.2 ± 2.1 |
| Vehicle + Scopolamine | 45.8 ± 4.5 |
| AZN-101 (10 mg/kg) + Scopolamine | 22.5 ± 3.2 |
| Donepezil (1 mg/kg) + Scopolamine | 25.1 ± 3.8 |
*p < 0.05 compared to Vehicle + Scopolamine group
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of our experimental approach and the underlying biological mechanisms, we have generated the following diagrams using Graphviz.
Caption: High-level experimental workflow for the evaluation of AZN-Series compounds.
References
- 1. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Quinuclidine - Wikipedia [en.wikipedia.org]
- 4. 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)- | 59653-40-6 | Benchchem [benchchem.com]
- 5. Further developments in research on the chemistry and pharmacology of synthetic quinuclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]
- 7. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 8. ppd.com [ppd.com]
- 9. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. auctoresonline.org [auctoresonline.org]
- 12. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 13. fda.gov [fda.gov]
- 14. What are the ICH guidelines for non-clinical pharmacology studies? [synapse.patsnap.com]
- 15. ICH Official web site : ICH [ich.org]
- 16. researchgate.net [researchgate.net]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
- 20. In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profiling of 1-Azabicyclo[2.2.2]octan-4-ol Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the meticulous evaluation of a compound's selectivity has become as crucial as the assessment of its primary efficacy. Off-target interactions can lead to unforeseen adverse effects, derailing promising therapeutic candidates. This guide offers an in-depth comparative analysis of the cross-reactivity profiles of compounds based on the 1-Azabicyclo[2.2.2]octan-4-ol scaffold, a core structure in many well-established and investigational drugs.
The this compound moiety, a quinuclidinol derivative, is a key pharmacophore, particularly for antagonists of muscarinic acetylcholine receptors (mAChRs).[1][2] These G-protein coupled receptors (GPCRs) are integral to a multitude of physiological processes, making subtype-selective modulation a significant therapeutic goal. However, the high degree of homology among the five muscarinic receptor subtypes (M1-M5) presents a considerable challenge in achieving this selectivity.[3][4]
This guide will dissect the cross-reactivity profiles of a representative compound from this class and compare it with other widely used muscarinic antagonists. We will delve into the experimental methodologies used to generate these profiles, providing detailed protocols and explaining the rationale behind their application in a drug discovery setting.
The Imperative of Selectivity Profiling in Drug Development
The journey of a drug candidate from initial hit to clinical approval is fraught with hurdles, with safety being a primary concern. Early and comprehensive cross-reactivity profiling is a critical de-risking strategy. By identifying potential off-target interactions at the outset, researchers can make informed decisions about which compounds to advance, thereby saving valuable time and resources. This proactive approach to safety assessment is a cornerstone of modern pharmaceutical development.
A typical workflow for assessing compound selectivity and identifying potential off-target liabilities is illustrated below. This process begins with the screening of a compound against the primary target and its closely related subtypes, followed by broader screening against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.
Caption: A streamlined workflow for assessing compound selectivity in drug discovery.
Comparative Cross-Reactivity Profiles
To provide a tangible comparison, we will examine the cross-reactivity of a prototypic this compound based compound, 3-Quinuclidinyl benzilate (QNB), a non-selective muscarinic antagonist, alongside several clinically relevant comparators with varying degrees of selectivity.[5] These include the non-selective antagonists atropine and ipratropium bromide, and the M3-selective antagonists solifenacin and darifenacin.[6][7]
| Target | 3-Quinuclidinyl benzilate (Ki, nM) | Atropine (Ki, nM) | Ipratropium (Ki, nM) | Solifenacin (Ki, nM) | Darifenacin (Ki, nM) |
| Muscarinic M1 | ~1 | ~1-2 | ~1-3 | 2.5 | 11 |
| Muscarinic M2 | ~1 | ~1-2 | ~1-3 | 17 | 68 |
| Muscarinic M3 | ~1 | ~1-2 | ~1-3 | 1.1 | 1.1 |
| Muscarinic M4 | ~1 | ~1-2 | ~1-3 | 36 | 130 |
| Muscarinic M5 | ~1 | ~1-2 | ~1-3 | 6.8 | 13 |
| Adrenergic α1A | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Adrenergic β1 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Dopamine D2 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Histamine H1 | >1,000 | >1,000 | >1,000 | 29 | 110 |
| Serotonin 5-HT2A | >1,000 | >1,000 | >1,000 | 130 | 200 |
| hERG | >1,000 | >10,000 | >10,000 | ~6,800 | >10,000 |
Note: The Ki values presented are approximate and collated from various sources for comparative purposes. Experimental conditions can influence these values.
From this data, it is evident that while all compounds exhibit high affinity for muscarinic receptors, their selectivity profiles differ significantly. 3-Quinuclidinyl benzilate, atropine, and ipratropium are non-selective, binding with high affinity to all muscarinic receptor subtypes. In contrast, solifenacin and darifenacin demonstrate a clear preference for the M3 subtype over other muscarinic receptors. Importantly, at concentrations relevant to their therapeutic use, these compounds show minimal interaction with a range of other GPCRs and the hERG channel, a key target for cardiac safety assessment. The modest affinity of solifenacin and darifenacin for the histamine H1 and serotonin 5-HT2A receptors is a noteworthy consideration in their overall safety profile.
The Muscarinic Receptor Signaling Pathway
The primary targets of this compound based compounds are muscarinic acetylcholine receptors. These receptors are coupled to various G-proteins, leading to distinct downstream signaling cascades. The M1, M3, and M5 subtypes primarily couple through Gq/11, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes, on the other hand, couple through Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Caption: Simplified signaling pathways of muscarinic acetylcholine receptors.
Experimental Methodologies for Cross-Reactivity Profiling
The determination of a compound's cross-reactivity profile relies on a suite of robust and validated in vitro assays. Below are detailed protocols for two of the most fundamental techniques employed in this process.
Radioligand Binding Assay
Principle: This assay directly measures the affinity of a test compound for a specific receptor by quantifying its ability to compete with a radiolabeled ligand that has a known high affinity and specificity for that receptor.
Protocol:
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of the radiolabeled ligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors).
-
Add increasing concentrations of the unlabeled test compound.
-
To determine non-specific binding, a set of wells should contain a high concentration of a known, potent, unlabeled ligand (e.g., atropine).
-
The reaction is initiated by the addition of the membrane preparation.
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
The filter mats are dried, and a scintillation cocktail is added.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Calcium Flux Assay
Principle: This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the signaling of a GPCR that couples through the Gq pathway, leading to an increase in intracellular calcium concentration.
Protocol:
-
Cell Culture and Plating:
-
Cells stably or transiently expressing the GPCR of interest are cultured to an appropriate confluency.
-
The cells are seeded into a 96- or 384-well black-walled, clear-bottom plate and allowed to attach overnight.
-
-
Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer. The dye is taken up by the cells and is cleaved to its active, calcium-sensitive form.
-
-
Compound Addition and Signal Detection:
-
For antagonist testing, the cells are pre-incubated with the test compound for a specific period.
-
The plate is then placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
The instrument adds a known agonist for the receptor and simultaneously measures the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition is proportional to the increase in intracellular calcium.
-
For antagonist testing, the ability of the test compound to inhibit the agonist-induced calcium flux is measured.
-
Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
-
Conclusion
The this compound scaffold remains a valuable starting point for the design of potent muscarinic receptor modulators. However, as with any pharmacophore, a thorough understanding of its potential for off-target interactions is paramount for the development of safe and effective therapeutics. This guide has provided a framework for the comparative analysis of the cross-reactivity profiles of compounds based on this scaffold. By employing a systematic approach that combines high-quality in vitro assays with a deep understanding of the underlying pharmacology, researchers can navigate the complexities of drug discovery with greater confidence and precision. The judicious application of these principles will undoubtedly contribute to the development of the next generation of selective and safe medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Muscarinic Receptor Agonists and Antagonists [ouci.dntb.gov.ua]
- 3. mmsl.cz [mmsl.cz]
- 4. Ipratropium bromide - Wikipedia [en.wikipedia.org]
- 5. Atropine - Wikipedia [en.wikipedia.org]
- 6. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Azabicyclo[2.2.2]octan-4-ol
Disclaimer: A specific, verified Safety Data Sheet (SDS) for 1-Azabicyclo[2.2.2]octan-4-ol (CAS No. 10535-68-9), also known as 4-Hydroxyquinuclidine, was not publicly available at the time of this writing. The following guidance is synthesized from the known hazards of structurally similar compounds, general principles of chemical safety, and regulatory standards for laboratory waste. This protocol is designed to establish a high standard of safety by treating the compound as hazardous. Always consult with your institution's Environmental Health & Safety (EHS) department for site-specific procedures.
Core Principle: Proactive Hazard Assessment and Risk Mitigation
As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safe handling and disposal of every chemical we use. This compound, a member of the quinuclidine family, is a bicyclic tertiary amine. This structure suggests a potential for biological activity and chemical reactivity that necessitates a cautious approach to its disposal.
The disposal plan for this compound is predicated on the hazard profiles of its close structural analogs, primarily 1-Azabicyclo[2.2.2]octan-3-ol and various quinuclidine derivatives.[1][2] These related compounds exhibit notable hazardous properties. Therefore, we must logically infer a similar hazard profile for this compound until empirical data proves otherwise.
Inferred Hazard Profile
The data from analogous compounds allows us to construct a presumptive hazard profile, which dictates the necessary handling and disposal precautions.
| Hazard Category | GHS Classification (Inferred) | Rationale and Implication for Disposal |
| Skin Corrosion/Irritation | Category 1B or 2 (Corrosive or Irritant) | The positional isomer, 1-Azabicyclo[2.2.2]octan-3-ol, is classified as causing severe skin burns.[1] This implies that this compound waste must be handled with full personal protective equipment (PPE) and segregated to prevent contact with personnel or incompatible materials. |
| Serious Eye Damage | Category 1 (Causes serious eye damage) | Also based on the 3-ol isomer, this necessitates stringent eye protection.[1] Any disposal procedure must minimize the risk of splashes or dust generation. |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | A common classification for related bicyclic amines.[3] This reinforces the need for strict hygiene and containment to prevent ingestion. |
| Respiratory Irritation | Possible Category 3 | The 4-amino derivative is classified as a respiratory irritant.[2] Disposal steps should be performed in a well-ventilated area or chemical fume hood to avoid inhalation of any dust or aerosols. |
Regulatory Framework: Adherence to RCRA Standards
All chemical waste disposal in the United States is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][5] RCRA provides a "cradle-to-grave" framework for hazardous waste management.[5][6] As a laboratory professional, you are a hazardous waste generator and are legally responsible for ensuring the waste is correctly identified, managed, and treated.[7]
Because this compound does not appear on a specific hazardous waste list (e.g., F, K, P, or U lists), its classification depends on its characteristics. Given the inferred hazards of corrosivity and potential toxicity, it is prudent to manage it as a characteristic hazardous waste. This mandates that it must not be disposed of down the drain or in regular trash.
Operational Plan: From Generation to Collection
The following step-by-step protocol ensures safety and compliance during the accumulation of this compound waste within the laboratory. This process is designed to be a self-validating system, minimizing the chance of error.
Step 1: Designate a Satellite Accumulation Area (SAA)
Your SAA is the designated location for waste collection. It must be at or near the point of generation and under the control of laboratory personnel.
-
Action: Choose a secondary containment tray within a ventilated cabinet or a designated area of a chemical fume hood.
-
Causality: This prevents spills from spreading and ensures that any potential vapors are captured, protecting both lab personnel and the environment.
Step 2: Prepare the Hazardous Waste Container
The container is the primary barrier between the chemical and the environment.
-
Action: Select a clean, sealable, high-density polyethylene (HDPE) or glass bottle that is chemically compatible with amines and alcohols. The container must be free of damage and have a secure, leak-proof cap.
-
Causality: Chemical compatibility prevents the container from degrading, leaking, or reacting with the waste. A secure closure is mandated by OSHA and RCRA to prevent spills and fugitive emissions.
Step 3: Label the Waste Container (Before Use)
Proper labeling is a critical RCRA requirement and ensures the safety of everyone who handles the container.
-
Action: Affix a hazardous waste label to the container before adding any waste. Fill it out completely with:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "Waste this compound"
-
A clear statement of the hazards: "Corrosive, Irritant, Harmful if Swallowed"
-
The date accumulation begins (the day you first add waste).
-
-
Causality: This provides immediate hazard communication to all personnel and initiates the regulatory clock for waste removal from the SAA.
Step 4: Waste Segregation and Accumulation
-
Action: Collect waste 1-Azabicyclo[2.2.2]octan-ol in its designated, labeled container. This includes the pure compound, solutions, and rinsate from cleaning contaminated glassware. Do not mix this waste with other waste streams, especially strong oxidizing agents or acids, unless part of a validated neutralization procedure.[3] Keep the container closed at all times except when adding waste.
-
Causality: Segregation prevents dangerous chemical reactions. For example, mixing amines with acids can cause a strong exothermic reaction, while mixing with certain solvents could create toxic byproducts. Keeping the container closed is a primary rule of hazardous waste management to prevent spills and exposure.
The entire on-site process can be visualized as a continuous workflow:
References
Navigating the Safe Handling of 1-Azabicyclo[2.2.2]octan-4-ol: A Guide to Personal Protective Equipment and Operational Safety
Hazard Identification and Risk Assessment
Based on data for the structural isomer 1-Azabicyclo[2.2.2]octan-3-ol, 1-Azabicyclo[2.2.2]octan-4-ol is anticipated to be a corrosive solid that can cause severe skin burns and eye damage.[1][2][4] It may also be harmful if swallowed, in contact with skin, or if inhaled.[2] The solid material may form combustible dust concentrations in the air.[1][4]
Key Hazards:
-
Skin Corrosion/Irritation: Causes severe skin burns.[1][2][4]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1][2][4]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[2]
-
Flammability: As a solid, it may be flammable and can form explosive dust-air mixtures.[1][4][5]
Due to these significant hazards, a thorough risk assessment is mandatory before any handling of this compound. This assessment should consider the quantity of material being used, the nature of the experimental procedure, and the potential for exposure.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous chemicals. For this compound, the following engineering controls are essential:
-
Chemical Fume Hood: All handling of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[1][6]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[1][6]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Operation | Required Personal Protective Equipment (PPE) |
| Weighing and transferring solid | Chemical safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat, and respiratory protection (e.g., N95 or higher-rated respirator).[1][2][6][] |
| Preparing solutions | Chemical safety goggles, face shield, chemical-resistant gloves, and a lab coat. All work should be performed in a chemical fume hood.[1][6] |
| Running reactions and work-up | Chemical safety goggles, chemical-resistant gloves, and a lab coat. The need for a face shield and respiratory protection should be assessed based on the potential for splashes or aerosol generation.[1][6] |
Eye and Face Protection: Chemical safety goggles are mandatory.[6][8] A face shield should be worn in addition to goggles whenever there is a risk of splashing.[2]
Skin Protection: A lab coat should be worn and kept buttoned.[6] Chemical-resistant gloves, such as nitrile gloves, should be worn when handling the compound or its solutions.[2][6][] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the chemical.[2][]
Respiratory Protection: For operations that may generate dust, such as weighing or transferring the solid, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.[6][]
Safe Handling and Storage Protocol
Adherence to strict handling and storage procedures is crucial for maintaining a safe laboratory environment.
Handling:
-
Avoid all contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.
-
Use the compound only in a well-ventilated area, preferably a chemical fume hood.
-
Keep away from heat, sparks, and open flames.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][9]
-
Store away from incompatible materials such as strong oxidizing agents.[10]
Emergency Procedures: Planning for the Unexpected
In the event of an emergency, prompt and correct action is critical.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][9]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9][11]
Spill Response:
Caption: Workflow for responding to a chemical spill.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated PPE and absorbent materials, in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2] Do not dispose of it down the drain.[2][9]
By adhering to these safety protocols and maintaining a vigilant approach to laboratory safety, researchers can effectively mitigate the risks associated with handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
- 6. This compound CAS#: 26458-74-2 [m.chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound | 26458-74-2 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. msds.evonik.com [msds.evonik.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
